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  • Product: 2-(2-Methoxyphenoxy)propanoic acid
  • CAS: 7309-51-5

Core Science & Biosynthesis

Foundational

Synthesis of 2-(2-Methoxyphenoxy)propanoic Acid from Guaiacol: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the synthesis of 2-(2-methoxyphenoxy)propanoic acid, a valuab...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-(2-methoxyphenoxy)propanoic acid, a valuable intermediate in pharmaceutical and chemical industries. The primary synthetic route detailed is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document elucidates the underlying S(_N)2 reaction mechanism, offers a detailed step-by-step experimental protocol, discusses critical parameters for process optimization, and outlines necessary safety precautions. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction: Significance and Synthetic Strategy

2-(2-Methoxyphenoxy)propanoic acid and its derivatives are key structural motifs in a variety of biologically active compounds. Their utility as precursors in the synthesis of pharmaceuticals, herbicides, and specialty chemicals underscores the need for efficient and scalable production methods. Guaiacol (2-methoxyphenol), a readily available starting material often derived from natural sources, serves as an ideal phenolic precursor for this synthesis.[1]

The most direct and widely employed method for synthesizing this target molecule is the Williamson ether synthesis.[2][3] This reaction, first developed by Alexander Williamson in 1850, involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[2][3] Its enduring prevalence in both academic and industrial laboratories is a testament to its versatility and reliability for constructing ether bonds.[2] This guide will focus exclusively on this pathway, providing the necessary detail to ensure a successful and reproducible synthesis.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of 2-(2-methoxyphenoxy)propanoic acid from guaiacol proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][4][5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in two primary stages:

  • Deprotonation of Guaiacol: The phenolic proton of guaiacol is acidic enough to be removed by a moderately strong base, such as sodium hydroxide (NaOH) or a stronger base like sodium hydride (NaH).[6] This acid-base reaction generates the sodium 2-methoxyphenoxide (sodium guaiacolate) intermediate. This phenoxide ion is a potent nucleophile, poised to attack an electrophilic carbon center.

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic carbon atom of 2-bromopropanoic acid (or its ester). This carbon is bonded to a bromine atom, which is a good leaving group.[2] The reaction proceeds in a concerted fashion, where the nucleophile attacks from the backside relative to the leaving group, causing an inversion of stereochemistry at the carbon center if it is chiral.[2] The resulting transition state involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond.

dot digraph "Williamson_Ether_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: S(_N)2 Mechanism for the Synthesis", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Caption: Figure 1: S(_N)2 Mechanism for the Synthesis.

The S(_N)2 pathway is favored for primary and secondary alkyl halides.[7][8] Since 2-bromopropanoic acid is a secondary halide, the competing E2 elimination reaction is a possibility, especially with sterically bulky bases.[3] However, the use of a phenoxide, which is a relatively unhindered nucleophile, and careful control of temperature can significantly minimize the formation of elimination byproducts.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the synthesis, work-up, and purification of 2-(2-methoxyphenoxy)propanoic acid.

Proper preparation and accurate measurement of reagents are critical for success.

ReagentFormulaMW ( g/mol )CAS No.Key Properties
GuaiacolC₇H₈O₂124.1490-05-1Skin/eye irritant, harmful if swallowed[9][10]
2-Bromopropanoic AcidC₃H₅BrO₂152.97598-72-1Corrosive, causes severe burns[11][12]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive, causes severe burns
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7Extremely flammable, volatile
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive, causes severe burns
Anhydrous MgSO₄/Na₂SO₄---Drying agent
Ethanol (Optional)C₂H₅OH46.0764-17-5Flammable, solvent for reaction

Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10]

  • Fume Hood: All manipulations involving guaiacol, 2-bromopropanoic acid, diethyl ether, and concentrated HCl must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.[12]

  • Corrosives: Both 2-bromopropanoic acid and sodium hydroxide are highly corrosive and can cause severe skin and eye burns.[11][13] Handle with extreme care. An eyewash station and safety shower must be accessible.[13]

  • Flammability: Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the laboratory during its use.[14]

  • Deprotonation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific molar equivalent of guaiacol in a suitable solvent like ethanol or THF.[7]

  • Base Addition: Carefully add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution to the flask. Stir the mixture until the base has fully dissolved and reacted to form the sodium guaiacolate salt. This may be accompanied by a slight exotherm.

  • Alkyl Halide Addition: Slowly add one molar equivalent of 2-bromopropanoic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used). The reaction time can vary significantly, typically from 1 to 8 hours.[2]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the guaiacol spot.

  • Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If a non-aqueous solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Dilution: Dilute the residue with water.[14]

  • Acidification: Transfer the aqueous solution to a separatory funnel. Slowly and carefully add 6M hydrochloric acid (HCl) while swirling until the solution is acidic (test with pH paper, target pH ~1-2).[14] This step protonates the carboxylate salt to form the desired carboxylic acid, which will precipitate or be ready for extraction.

  • Extraction: Extract the acidic aqueous layer three times with a suitable organic solvent, such as diethyl ether.[14] Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution) to remove excess water and some impurities.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 2-(2-methoxyphenoxy)propanoic acid.

The crude product is often a solid or a viscous oil that can be purified by recrystallization.[14][15]

  • Solvent Selection: Choose a suitable solvent system. This typically involves finding a solvent in which the product is soluble when hot but sparingly soluble when cold. A mixture of solvents (e.g., water-ethanol, hexane-ethyl acetate) may be necessary.

  • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot-filter the solution to remove insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Process Optimization and Considerations

Optimizing the synthesis is crucial for maximizing yield and purity.

ParameterRecommendation & Rationale
Stoichiometry A slight excess (1.1-1.2 equivalents) of the alkyl halide can be used to ensure complete consumption of the more valuable guaiacol.
Base NaOH is cost-effective and sufficient for the deprotonation of phenol. For a completely anhydrous reaction, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF can be used to drive the reaction to completion.[7]
Solvent Polar aprotic solvents like DMSO or DMF can accelerate S(_N)2 reactions.[7] However, protic solvents like ethanol are often sufficient and easier to remove. The choice depends on the desired reaction rate and scale.
Temperature Refluxing is typically required to provide the necessary activation energy.[2] However, excessively high temperatures can promote side reactions. The optimal temperature should be determined empirically.
Phase-Transfer Catalysis For heterogeneous reactions (e.g., solid NaOH in an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide can be added to shuttle the phenoxide into the organic phase, increasing the reaction rate.[16]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

}

Caption: Figure 2: General Experimental Workflow.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized 2-(2-methoxyphenoxy)propanoic acid is essential.

  • Physical Properties: The compound is expected to be a solid at room temperature.[17] Its molecular formula is C₁₀H₁₂O₄ with a molecular weight of 196.20 g/mol .[18][19]

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of purity. The literature melting point for the related 2-(4-methoxyphenoxy)propanoic acid is 158 °C, providing a reference range.[17]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons (-OCH₃), the methyl group protons (-CH₃), and the proton on the chiral center (-CH).

    • ¹³C NMR: The carbon NMR will confirm the presence of ten distinct carbon atoms corresponding to the structure.

    • FT-IR: Infrared spectroscopy should reveal a broad absorption for the carboxylic acid O-H stretch, a C=O stretch for the carbonyl group, and C-O stretching for the ether and methoxy groups.

    • Mass Spectrometry: This will confirm the molecular weight of the compound.[20]

Conclusion

The Williamson ether synthesis provides a reliable and effective pathway for the production of 2-(2-methoxyphenoxy)propanoic acid from guaiacol and 2-bromopropanoic acid. A thorough understanding of the S(_N)2 mechanism, careful execution of the experimental protocol, and adherence to stringent safety measures are the cornerstones of a successful synthesis. By controlling key parameters such as stoichiometry, temperature, and solvent choice, researchers can optimize the reaction to achieve high yields and purity, facilitating the advancement of projects in drug discovery and chemical development.

References

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  • Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
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  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
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  • Chemsrc. 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5. [Link]

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  • PMC - NIH. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. [Link]

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Exploratory

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)propanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-Methoxyphenoxy)propanoic acid is a multifaceted organic compound with a unique chemical architecture that lends itself to a variety of applica...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyphenoxy)propanoic acid is a multifaceted organic compound with a unique chemical architecture that lends itself to a variety of applications, from its role as a key building block in organic synthesis to its potential in agrochemical and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, and synthesis. It also delves into its spectroscopic characterization, safety considerations, and known applications, offering a critical resource for professionals in the chemical and life sciences.

Chemical Identity and Structure

2-(2-Methoxyphenoxy)propanoic acid, an aromatic ether and carboxylic acid, is characterized by a propanoic acid moiety linked to a guaiacol (2-methoxyphenol) unit via an ether bond at the second carbon of the propanoic acid chain. This substitution pattern, specifically the ortho-methoxy group on the phenoxy ring, distinguishes it from its isomers and plays a significant role in its chemical behavior and potential biological activity.

The molecule possesses a chiral center at the C2 position of the propanoic acid, and can therefore exist as two enantiomers, (R)- and (S)-2-(2-methoxyphenoxy)propanoic acid, or as a racemic mixture.

Molecular Structure:

Caption: Chemical structure of 2-(2-Methoxyphenoxy)propanoic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(2-methoxyphenoxy)propanoic acid[1]
CAS Number 7309-51-5[1][2]
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1][2]
Canonical SMILES CC(C(=O)O)OC1=CC=CC=C1OC[1]
InChI Key OPYAFQUFAKCNPN-UHFFFAOYSA-N[1]
Synonyms 2-(o-Methoxyphenoxy)propionic acid, Propionic acid, 2-(o-methoxyphenoxy)-, Acide (o-methoxyphenoxy)-2 propionique[1]

Physicochemical Properties

The physicochemical properties of 2-(2-methoxyphenoxy)propanoic acid are essential for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point 309 °C at 760 mmHg (Predicted)
Flash Point 119.5 °C (Predicted)
Density 1.185 g/cm³ (Predicted)
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis and Reactivity

The primary route for the synthesis of 2-(2-methoxyphenoxy)propanoic acid is the Williamson ether synthesis . This well-established nucleophilic substitution reaction involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.

Reaction Scheme:

Caption: Williamson ether synthesis of 2-(2-Methoxyphenoxy)propanoic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures for similar phenoxypropionic acids.[3][4][5]

Materials:

  • Guaiacol (2-methoxyphenol)

  • 2-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Deprotonation of Guaiacol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a specific molar equivalent of guaiacol in an aqueous solution of sodium hydroxide. The mixture is typically stirred at room temperature to ensure complete formation of the sodium 2-methoxyphenoxide.

  • Nucleophilic Substitution: To the solution of the phenoxide, add a slight molar excess of 2-chloropropanoic acid. The reaction mixture is then heated to reflux for several hours to facilitate the S_N2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The aqueous solution is then acidified with hydrochloric acid to protonate the carboxylate, leading to the precipitation of the crude 2-(2-methoxyphenoxy)propanoic acid. The product is then extracted into an organic solvent such as diethyl ether.

  • Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 2-(2-methoxyphenoxy)propanoic acid.

Causality Behind Experimental Choices:

  • The use of a strong base like NaOH is crucial to deprotonate the phenolic hydroxyl group of guaiacol, which is more acidic than aliphatic alcohols, thus forming the nucleophilic phenoxide.[3]

  • Heating under reflux provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate.

  • Acidification is necessary to convert the sodium salt of the product (sodium 2-(2-methoxyphenoxy)propanoate) into the free carboxylic acid, which is less soluble in water and can be extracted into an organic solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the guaiacol ring, the methoxy protons, the methine proton at the chiral center, and the methyl protons of the propanoic acid moiety. The aromatic protons would appear in the range of 6.8-7.2 ppm, exhibiting splitting patterns characteristic of a 1,2-disubstituted benzene ring. The methoxy protons would present as a singlet around 3.8 ppm. The methine proton (CH) would be a quartet due to coupling with the adjacent methyl group, and the methyl protons (CH₃) would appear as a doublet.

  • ¹³C NMR: The carbon-13 NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 175-180 ppm). The aromatic carbons would appear in the region of 110-160 ppm, with the carbon attached to the ether oxygen and the methoxy group being the most deshielded. The methoxy carbon would be observed around 55-60 ppm. The chiral methine carbon and the methyl carbon would have characteristic shifts in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-methoxyphenoxy)propanoic acid would be dominated by the characteristic absorptions of its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • Aromatic C=C Bending: Several sharp bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

In mass spectrometry, 2-(2-methoxyphenoxy)propanoic acid would likely exhibit a molecular ion peak [M]⁺ at m/z 196. The fragmentation pattern would be influenced by the presence of the carboxylic acid and ether functionalities. Common fragmentation pathways would include:

  • Loss of a carboxyl group (-COOH), resulting in a fragment at m/z 151.

  • Cleavage of the ether bond, leading to fragments corresponding to the guaiacol and propanoic acid moieties.

  • McLafferty rearrangement is also a possibility, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Applications and Biological Relevance

While the applications of the para-isomer, 2-(4-methoxyphenoxy)propanoic acid (also known as Lactisole), as a sweetness inhibitor and in agriculture are well-documented, the specific applications of the ortho-isomer are less defined in the literature.[6][7] However, based on the general properties of phenoxypropionic acids, several potential areas of interest for researchers can be identified.

  • Agrochemical Research: The phenoxypropionic acid scaffold is a common feature in many herbicides.[6][8] Therefore, 2-(2-methoxyphenoxy)propanoic acid could be investigated for its potential herbicidal or plant growth-regulating activities.

  • Pharmaceutical Drug Development: The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) and the known biological activities of guaiacol derivatives, such as antioxidant and anti-inflammatory properties, suggest that this compound could serve as a lead structure for the development of new therapeutic agents.[9][10] The general class of 2-methoxyphenols has been studied for COX-2 inhibition.[9]

  • Organic Synthesis: As a chiral carboxylic acid with a functionalized aromatic ring, it can be a valuable building block for the synthesis of more complex molecules in medicinal and materials chemistry.[11]

Safety and Handling

2-(2-Methoxyphenoxy)propanoic acid is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

2-(2-Methoxyphenoxy)propanoic acid is a compound with significant potential for further research and development. Its well-defined chemical structure and predictable reactivity, primarily through the Williamson ether synthesis, make it an accessible target for synthetic chemists. While its specific applications are not as extensively documented as its isomers, its structural motifs suggest promising avenues for exploration in agrochemicals and pharmaceuticals. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary information to safely handle, synthesize, and investigate the properties and potential applications of this intriguing molecule.

References

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  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4B), 2347-2354. [Link]

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Foundational

2-(2-Methoxyphenoxy)propanoic acid CAS number 7309-51-5

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)propanoic Acid Abstract This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)propanoic acid (CAS No. 7309-51-5), a key organic intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)propanoic acid (CAS No. 7309-51-5), a key organic intermediate. With a focus on practical application and theoretical grounding, this document delves into the compound's physicochemical properties, synthesis methodologies, advanced analytical techniques, and critical safety protocols. It is intended for researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis who require a detailed understanding of this molecule. Through validated protocols and clear visual aids, this guide serves as an essential resource for laboratory and development work.

Introduction and Molecular Profile

2-(2-Methoxyphenoxy)propanoic acid is a carboxylic acid derivative characterized by a methoxyphenoxy group attached to a propanoic acid backbone. The "2-" prefix in the name indicates that the methoxyphenoxy group is substituted at the second carbon (the alpha-carbon) of the propanoic acid chain, which is also a chiral center. The "2-Methoxy" portion specifies the ortho-position of the methoxy group on the phenyl ring relative to the ether linkage. This structural arrangement imparts specific chemical reactivity and stereochemical properties that are of significant interest in synthetic chemistry.

Chemical Identity
  • IUPAC Name: 2-(2-methoxyphenoxy)propanoic acid[1]

  • CAS Number: 7309-51-5[1]

  • Molecular Formula: C₁₀H₁₂O₄[1]

  • Synonyms: 2-(o-Methoxyphenoxy)propionic acid, Propanoic acid, 2-(2-methoxyphenoxy)-

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Weight 196.20 g/mol [1][2]
Density 1.185 g/cm³[3]
Boiling Point 309°C at 760 mmHg[3][4]
Flash Point 119.5°C[3][4]
Refractive Index 1.521[3]
Vapour Pressure 0.000284 mmHg at 25°C[3]
Molecular Structure

The structure of 2-(2-Methoxyphenoxy)propanoic acid features a chiral center at the alpha-carbon of the propanoic acid moiety. This allows for the existence of two enantiomers, (R)- and (S)-2-(2-methoxyphenoxy)propanoic acid.

Caption: Chemical structure of 2-(2-Methoxyphenoxy)propanoic acid.

Synthesis and Manufacturing Insights

The synthesis of 2-(2-methoxyphenoxy)propanoic acid is typically achieved via a Williamson ether synthesis. This classical and robust method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the sodium salt of guaiacol (2-methoxyphenol) serves as the nucleophile, which attacks an ester or salt of 2-chloropropanoic acid. The choice of a base is critical to ensure complete deprotonation of the phenol, thereby maximizing the concentration of the reactive phenoxide. Sodium hydroxide is commonly employed for this purpose.

General Synthesis Pathway

The reaction proceeds by nucleophilic substitution, where the guaiacolate anion displaces the chloride from the alpha-carbon of the 2-chloropropanoate. The use of a phase-transfer catalyst can be explored to enhance reaction rates and yields, particularly in industrial settings where biphasic systems may be used.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Work-up Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Sodium Guaiacolate (Phenoxide Intermediate) Guaiacol->Phenoxide Deprotonation Chloropropanoate Sodium 2-Chloropropanoate Product 2-(2-Methoxyphenoxy)propanoic Acid (as Sodium Salt) Chloropropanoate->Product Base Sodium Hydroxide (NaOH) Base->Phenoxide Phenoxide->Product SN2 Attack FinalProduct Final Product (Acid Form) Product->FinalProduct Acidification (e.g., HCl)

Caption: General workflow for the synthesis of 2-(2-Methoxyphenoxy)propanoic acid.

Laboratory-Scale Synthesis Protocol

This protocol is a representative procedure adapted from synthetic methods for analogous phenoxypropionic acids.[5] It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sodium 2-chloropropionate

  • Sodium hydroxide (NaOH)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Methylene chloride (DCM)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guaiacol in toluene.

  • Add a 40% w/v aqueous solution of NaOH to the flask while stirring. Heat the mixture to reflux. Water can be removed by azeotropic distillation using a Dean-Stark apparatus to drive the formation of the sodium guaiacolate salt.

  • Nucleophilic Substitution: Once the phenoxide formation is complete, cool the mixture slightly and add sodium 2-chloropropionate.

  • Heat the reaction mixture at 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the sodium salt of the product and any unreacted starting materials.

  • Transfer the mixture to a separatory funnel. The organic layer (toluene) is separated and the aqueous layer is retained.

  • Wash the aqueous layer with a nonpolar solvent like methylene chloride to remove any remaining nonpolar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is strongly acidic (pH ~1-2). The product, 2-(2-methoxyphenoxy)propanoic acid, will precipitate as a solid.

  • Purification: Extract the precipitated product into methylene chloride.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes).

Analytical Methodologies

Due to the chiral nature of 2-(2-methoxyphenoxy)propanoic acid, analytical methods must be capable of not only confirming the identity and purity of the compound but also resolving and quantifying its enantiomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Chiral HPLC for Enantiomeric Separation

The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type columns are often successful for this class of compounds.[7] Alternatively, indirect methods involving derivatization with a chiral reagent to form diastereomers can be used, but direct methods are generally preferred for their simplicity.[6][8] Capillary Electrophoresis (CE) with a chiral selector, such as a cyclodextrin, also provides an alternative method for enantiomeric resolution.[9]

G cluster_0 Chiral Stationary Phase (CSP) SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection (Racemic Mixture) SamplePrep->Injection Separation Chiral Separation Injection->Separation Mobile Phase Flow Detection UV Detection Separation->Detection Elution Analysis Data Analysis (Quantify Enantiomers) Detection->Analysis note1 Differential interaction with enantiomers leads to different retention times.

Caption: Workflow for chiral analysis by HPLC.

Protocol: Chiral HPLC Method Development

This protocol provides a starting point for developing a robust chiral HPLC method for 2-(2-methoxyphenoxy)propanoic acid.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Chiralcel OD-H, Chiralpak AD, or an α1-acid glycoprotein column)[7]

Procedure:

  • Mobile Phase Screening:

    • Prepare a series of mobile phases. Typical mobile phases for normal-phase chiral chromatography are mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.

    • For acidic compounds, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.

    • Start with a composition like Hexane:IPA (90:10) + 0.1% TFA and screen other ratios (e.g., 80:20, 95:5).

  • Sample Preparation:

    • Prepare a stock solution of the racemic 2-(2-methoxyphenoxy)propanoic acid at approximately 1 mg/mL in the mobile phase.

    • Ensure the sample is fully dissolved before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (thermostatically controlled)

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength where the aromatic ring absorbs, typically around 254 nm or 275 nm.

  • Method Optimization:

    • Inject the sample and observe the chromatogram.

    • If no separation is observed, change the alcohol modifier or the CSP.

    • If partial separation is observed, optimize the mobile phase composition. Increasing the percentage of the alcohol modifier generally decreases retention time but may also affect resolution.

    • The elution order of the enantiomers must be determined by injecting a standard of a known pure enantiomer, if available.[7]

  • Validation: Once baseline resolution is achieved, the method should be validated for linearity, precision, accuracy, and limit of detection/quantification according to standard guidelines.[9]

Applications and Research Significance

While specific applications for the ortho-isomer (CAS 7309-51-5) are not extensively documented in publicly available literature, the broader class of phenoxypropanoic acids is of significant commercial and research interest. The applications of its structural isomers provide a strong indication of its potential utility.

  • Chiral Building Blocks: The para- and meta-isomers are used as chiral building blocks in the asymmetric synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11] The defined stereochemistry at the alpha-carbon is often crucial for pharmacological activity.

  • Agrochemicals: Phenoxypropanoic acid derivatives are a well-known class of herbicides.[10][11] The specific enantiomer can greatly influence biological activity and environmental persistence.

  • Taste Modulators: The sodium salt of the related compound 2-(4-methoxyphenoxy)propanoic acid, known as Lactisole, is a potent sweetness inhibitor and is studied extensively in food science and sensory research.[12][13] This suggests that 2-(2-methoxyphenoxy)propanoic acid could be investigated for similar taste-modulating properties.

Safety, Handling, and Storage

Proper handling of 2-(2-methoxyphenoxy)propanoic acid is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed.

GHS Hazard Identification
Hazard ClassCodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][14]
Recommended Handling and Storage
  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid creating dust.[2]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

2-(2-Methoxyphenoxy)propanoic acid is a valuable chiral compound with significant potential in synthetic chemistry. Its structural similarity to commercially important herbicides, pharmaceuticals, and taste modulators makes it a molecule of interest for further research and development. Understanding its synthesis, analytical challenges, and safety profile, as detailed in this guide, is fundamental to unlocking its full potential in various scientific and industrial applications.

References

  • 2-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 202020 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Methoxypropionic acid - SIELC Technologies. (2018). Retrieved from [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem. (n.d.). Retrieved from [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed. (1990). Retrieved from [Link]

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed. (1997). Retrieved from [Link]

  • 2-(3-Methoxyphenoxy)propionic Acid - MySkinRecipes. (n.d.). Retrieved from [Link]

  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents. (n.d.).
  • The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed. (1994). Retrieved from [Link]

  • 2-(2-methoxyphenoxy)-2-methylpropanoic acid [53498-60-5] - Bio-Connect. (n.d.). Retrieved from [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • CN101525278B - New synthetic method of guaiacol glycerin ether - Google Patents. (n.d.).
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  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (2021). Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (2022). Retrieved from [Link]

  • Showing metabocard for (S)-2-(4-Methoxyphenoxy)propanoic acid (HMDB0040256). (2012). Retrieved from [Link]

  • GUAIACOL GLYCIDYL ETHER. (n.d.). Retrieved from [Link]

  • Guaiacol glycidyl ether, (S)- | C10H12O3 | CID 12339823 - PubChem. (n.d.). Retrieved from [Link]

  • Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973) - FooDB. (2010). Retrieved from [Link]

  • Guaiacol glycidyl ether, (R)- | C10H12O3 | CID 12339822 - PubChem. (n.d.). Retrieved from [Link]

  • Evolutionary Routes to Modern Metabolic Pathways - MDPI. (2024). Retrieved from [Link]

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Exploratory

(R)- and (S)-2-(2-Methoxyphenoxy)propanoic Acid: A Comprehensive Analysis of Stereoisomerism, Synthesis, and Biological Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a detailed examination of the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed examination of the enantiomers of 2-(2-Methoxyphenoxy)propanoic acid, a molecule belonging to the aryloxyphenoxypropionate (AOPP) class. While chemically similar, the (R)- and (S)-enantiomers exhibit profoundly different biological activities, a common and critical phenomenon in pharmacology and agrochemistry. The (R)-enantiomer is a potent herbicide, whereas the (S)-enantiomer is largely inactive. This disparity is rooted in the stereospecific interaction with their biological target, the enzyme Acetyl-CoA Carboxylase (ACC). This document delineates the synthesis of the racemic mixture, methodologies for chiral resolution, comparative analytical techniques for differentiation, and the molecular basis for their differential biological effects. The protocols and data presented herein are designed to equip researchers and development professionals with the foundational knowledge and practical workflows required to work with these and similar chiral compounds, emphasizing the necessity of enantiomeric purity for targeted applications.

Introduction: The Principle of Chirality in Aryloxyphenoxypropionates

In the molecular world, three-dimensional architecture is paramount to function. Chirality, or "handedness," is a fundamental property of many bioactive molecules, where two non-superimposable mirror-image forms, known as enantiomers, can exist.[1] While possessing identical physical properties in an achiral environment, their interactions with other chiral molecules—such as biological receptors, enzymes, or nucleic acids—can differ dramatically.[2][3][4] This principle is the cornerstone of stereospecificity in drug and agrochemical action.

2-(2-Methoxyphenoxy)propanoic acid is a member of the aryloxyphenoxypropionate (AOPP) chemical class, a group renowned for its herbicidal activity.[5][6] Like many AOPPs, it possesses a single stereocenter at the C2 position of the propanoic acid moiety, giving rise to (R)- and (S)-enantiomers. The central thesis of this guide is to demonstrate that the biological activity of this compound resides almost exclusively in the (R)-enantiomer, a potent inhibitor of a key plant enzyme. Understanding the synthesis, separation, and distinct bioactivity of these enantiomers is therefore critical for developing efficient, selective, and environmentally conscious agrochemicals.[7]

Synthesis and Chiral Resolution Strategies

The first step in studying the individual enantiomers is the production of the compound, which typically yields a 50:50 racemic mixture. Subsequently, this mixture must be separated—a process known as chiral resolution.

Part A: Synthesis of Racemic 2-(2-Methoxyphenoxy)propanoic Acid

The most common and straightforward method for synthesizing the racemic acid is a variation of the Williamson ether synthesis. This involves the nucleophilic substitution of a halogen on an alkyl halide by a phenoxide ion. Here, the sodium salt of 2-methoxyphenol (guaiacol) reacts with a 2-chloropropionate salt.

Experimental Protocol: Racemic Synthesis

  • Phenoxide Formation: In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 2-methoxyphenol (1.0 eq.) in a suitable solvent like toluene. Add a strong base, such as a 40% w/v sodium hydroxide solution (1.1 eq.), over 20 minutes while refluxing.[8]

  • Water Removal: Remove the water formed during the reaction via azeotropic distillation to drive the formation of the sodium phenoxide salt.

  • Nucleophilic Substitution: Cool the mixture to approximately 80°C. Add sodium 2-chloropropionate (1.2 eq.) to the reaction mixture.[8]

  • Reaction: Maintain the temperature at 80°C and stir for 5-6 hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and add water. Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of <2 with concentrated hydrochloric acid. The product, 2-(2-methoxyphenoxy)propanoic acid, will precipitate as a solid.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed to yield the pure racemic product.

G cluster_synthesis Racemic Synthesis Workflow A 1. Dissolve 2-Methoxyphenol in Toluene B 2. Add NaOH (aq) to form Sodium Phenoxide A->B C 3. Azeotropic Distillation to Remove Water B->C D 4. Add Sodium 2-Chloropropionate C->D E 5. Heat (80°C, 5h) Williamson Ether Synthesis D->E F 6. Aqueous Work-up & Acidification (HCl) E->F G 7. Precipitation & Isolation of Racemic Acid F->G

Caption: Workflow for the synthesis of racemic 2-(2-Methoxyphenoxy)propanoic acid.

Part B: Enantiomeric Resolution

Resolving the racemic mixture is a critical step to isolate the biologically active enantiomer. Diastereomeric salt crystallization is a classical and industrially scalable method.[9][10]

Experimental Protocol: Resolution by Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic 2-(2-methoxyphenoxy)propanoic acid (1.0 eq.) in a suitable solvent (e.g., ethanol or acetone). In a separate flask, dissolve a sub-stoichiometric amount (0.5-0.6 eq.) of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine, in the same solvent.

  • Crystallization: Slowly add the amine solution to the acid solution with gentle stirring. The diastereomeric salt of one enantiomer will be less soluble and should begin to crystallize. The choice of the (R)- or (S)-amine will determine which acid enantiomer crystallizes preferentially.

  • Incubation: Allow the mixture to stand, potentially at a reduced temperature (e.g., 4°C), for several hours to maximize crystal formation.

  • Isolation of Diastereomer: Collect the crystals by filtration. The filtrate will be enriched in the other diastereomeric salt.

  • Liberation of Enantiomer: Suspend the collected crystals in water and acidify with a strong acid (e.g., HCl) to a pH <2. This breaks the salt bond.

  • Extraction: Extract the liberated, enantiomerically enriched propanoic acid with an organic solvent like dichloromethane or ethyl acetate.

  • Final Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC. The process can be repeated to achieve higher purity.

G cluster_resolution Chiral Resolution Workflow Racemate Racemic (R/S) Acid in Solution Agent Add Chiral Amine ((R)-α-methylbenzylamine) Racemate->Agent Salt Formation of Diastereomeric Salts (R-Acid, R-Amine) (S-Acid, R-Amine) Agent->Salt Crystallize Selective Crystallization (Less Soluble Salt Precipitates) Salt->Crystallize Filter Filtration Crystallize->Filter Solid Solid: (R-Acid, R-Amine) Salt* Filter->Solid Liquid Filtrate: Enriched in (S-Acid, R-Amine) Salt Filter->Liquid Liberate Acidify Solid Salt & Extract Solid->Liberate Product Pure (R)-Enantiomer Liberate->Product l1 This is solvent and substrate dependent.

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Comparative Analytical Characterization

Differentiating and quantifying enantiomers requires specialized analytical techniques. Chiral HPLC is the gold standard for this purpose, providing both separation and quantification.[11][12][13]

Experimental Protocol: Chiral HPLC Analysis

  • System: High-Performance Liquid Chromatography system with a UV detector.

  • Chiral Stationary Phase (CSP): A column with a chiral selector is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or protein-based columns (e.g., α1-acid glycoprotein) are common choices for separating acidic compounds.[14]

  • Mobile Phase: A mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA, or acetic acid) to ensure the analyte is in its protonated state. A typical starting condition would be 90:10 Hexane:Isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Procedure:

    • Prepare standards of the racemic mixture and the resolved enantiomers at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject a small volume (e.g., 10 µL) of the racemic mixture to determine the retention times (t_R) for the (S)- and (R)-enantiomers and the resolution factor (R_s).

    • Inject the isolated enantiomer samples to confirm their identity by matching retention times and to calculate the enantiomeric excess (% e.e.).

    • % e.e. = [|(Area_R - Area_S)| / (Area_R + Area_S)] × 100.

Table 1: Expected Analytical Data for Enantiomers

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Chiral HPLC t_R t_R2 (e.g., 12.5 min)t_R1 (e.g., 10.8 min)Two peaks at t_R1 & t_R2
Optical Rotation [α]_D Positive (+)Negative (-)

Note: The elution order on a chiral column is specific to the column and mobile phase used and must be determined empirically using pure standards.[14]

Stereospecific Biological Activity and Mechanism of Action

The stark difference in the biological function of the (R)- and (S)-enantiomers is a direct consequence of their interaction with the target enzyme, Acetyl-CoA Carboxylase (ACC).

The Biological Target: Acetyl-CoA Carboxylase (ACC)

ACC is a critical biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[15] This is the committed step in the biosynthesis of fatty acids. In plants, these fatty acids are essential for building cell membranes, storing energy, and synthesizing various metabolites. Inhibition of ACC halts lipid synthesis, leading to a breakdown of cellular integrity and ultimately, plant death.[5]

Differential Inhibition and the Molecular Basis of Stereoselectivity

The herbicidal activity of AOPPs is almost exclusively attributed to the (R)-enantiomer.[7][15] The (R)-enantiomer is a potent, reversible inhibitor of ACC in susceptible grass species, while the (S)-enantiomer is orders of magnitude less effective.[15]

This stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site. It is hypothesized that the (R)-enantiomer can adopt a conformation that allows for a precise three-point interaction with the binding pocket, likely within the transcarboxylase domain of the enzyme.[15] This includes:

  • The Aryloxy Group: Binds to a hydrophobic pocket.

  • The Carboxylate Group: Forms an ionic bond or hydrogen bond with a key amino acid residue.

  • The α-Methyl Group: Fits into a specific steric pocket.

The (S)-enantiomer, being a mirror image, cannot achieve this optimal three-point fit. The α-methyl group is oriented in the wrong direction, leading to a steric clash or preventing the other groups from binding effectively. This poor fit results in a much weaker binding affinity and negligible inhibition of the enzyme.

G cluster_enzyme ACC Enzyme Binding Site cluster_ligands Enantiomer Binding Enzyme Binding Site Pockets Hydrophobic Pocket Anionic Site Steric Pocket R_Enantiomer (R)-Enantiomer Aryloxy Group Carboxylate α-Methyl R_Enantiomer:f0->Enzyme:p1 Binds R_Enantiomer:f1->Enzyme:p2 Binds R_Enantiomer:f2->Enzyme:p3 Fits Inhibition Potent Inhibition (Herbicidal Effect) S_Enantiomer (S)-Enantiomer Aryloxy Group Carboxylate α-Methyl S_Enantiomer:g0->Enzyme:p1 Binds Weakly S_Enantiomer:g2->Enzyme:p2 Steric Clash (No Fit) NoInhibition No Significant Inhibition (Inactive)

Sources

Foundational

A Technical Guide to the Potential Agricultural Applications of 2-(2-Methoxyphenoxy)propanoic Acid

Introduction: Unveiling the Potential of a Phenoxypropanoic Acid Derivative In the continuous quest for innovative and effective solutions in agriculture, the exploration of novel chemical entities is paramount. 2-(2-Met...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Phenoxypropanoic Acid Derivative

In the continuous quest for innovative and effective solutions in agriculture, the exploration of novel chemical entities is paramount. 2-(2-Methoxyphenoxy)propanoic acid, a member of the phenoxypropanoic acid class of compounds, represents a molecule of significant interest. While direct, extensive research on its specific agricultural applications is emerging, its structural similarity to well-established classes of herbicides and plant growth regulators provides a strong foundation for hypothesizing its potential utility. This guide will delve into the chemical characteristics of 2-(2-Methoxyphenoxy)propanoic acid, explore the established activities of its structural analogs, propose potential mechanisms of action, and outline a comprehensive experimental framework to validate its agricultural applications.

This document is intended for researchers, chemists, and professionals in the agrochemical industry. It aims to serve as a foundational resource to stimulate and guide further research and development of this promising compound.

Compound Profile: 2-(2-Methoxyphenoxy)propanoic Acid

A thorough understanding of the physicochemical properties of 2-(2-Methoxyphenoxy)propanoic acid is the first step in evaluating its potential.

PropertyValueSource
IUPAC Name 2-(2-methoxyphenoxy)propanoic acid[1]
CAS Number 7309-51-5[1][2]
Molecular Formula C10H12O4[1][2]
Molecular Weight 196.20 g/mol [1][2]
Appearance Solid (predicted)
Synonyms 2-(o-Methoxyphenoxy)propionic acid, Propionic acid, 2-(o-methoxyphenoxy)-[1][3]

The structure, characterized by a methoxy-substituted phenyl ring linked via an ether bond to a propanoic acid moiety, is key to its potential biological activity. The presence and position of the methoxy group, as well as the chiral center at the second carbon of the propanoic acid, are critical features that likely influence its interaction with biological targets.

Inferred Potential from Structural Analogs: A Tale of Two Mechanisms

The agricultural potential of 2-(2-Methoxyphenoxy)propanoic acid can be inferred from two major classes of herbicides with similar structural motifs: the aryloxyphenoxypropionates (AOPPs or "fops") and the phenoxy-auxins.

Potential as an ACCase Inhibitor (AOPP-like Activity)

The AOPP class of herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[4][5] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes.[5] Inhibition of ACCase leads to a cessation of lipid synthesis, resulting in the breakdown of membrane integrity and ultimately, plant death.[5]

Compounds like fenoxaprop-p-ethyl are classic examples of AOPP herbicides.[6] Their mode of action involves absorption through the leaves and translocation to the meristematic tissues where they inhibit ACCase.[6] Given the structural parallels, it is plausible that 2-(2-Methoxyphenoxy)propanoic acid could exhibit similar ACCase-inhibiting properties, particularly against grassy weeds.

Potential as a Synthetic Auxin (Phenoxy-auxin-like Activity)

The phenoxy herbicides, such as 2,4-D, function as synthetic auxins.[4][7] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf weeds.[4] This hormonal imbalance disrupts numerous physiological processes, including cell division, elongation, and differentiation, ultimately causing plant death.[7] The phenoxypropanoic acid structure is a key feature of many of these herbicides.[7] Therefore, 2-(2-Methoxyphenoxy)propanoic acid could potentially act as a synthetic auxin, offering a tool for broadleaf weed control.

Proposed Signaling Pathways and Mechanisms of Action

Based on the activities of its analogs, we can propose two primary signaling pathways that 2-(2-Methoxyphenoxy)propanoic acid might modulate.

Proposed ACCase Inhibition Pathway

ACCase_Inhibition cluster_plant_cell Grass Plant Cell Compound 2-(2-Methoxyphenoxy) propanoic acid Plastid Plastid Compound->Plastid Enters ACCase Acetyl-CoA Carboxylase (ACCase) Compound->ACCase Inhibits Fatty_Acids Fatty Acid Synthesis ACCase->Fatty_Acids Catalyzes Cell_Death Cell Death Membranes Cell Membrane Formation & Integrity Fatty_Acids->Membranes Membranes->Cell_Death Disruption leads to

Caption: Proposed ACCase inhibition pathway for 2-(2-Methoxyphenoxy)propanoic acid.

Proposed Synthetic Auxin Pathway

Synthetic_Auxin cluster_plant_cell Broadleaf Plant Cell Compound 2-(2-Methoxyphenoxy) propanoic acid Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Compound->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Proteins Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Cell Division Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Experimental_Workflow Synthesis Synthesis & Purification of 2-(2-Methoxyphenoxy)propanoic acid Primary_Screening Primary Bioassays (Seed Germination & Seedling Growth) Synthesis->Primary_Screening Secondary_Screening Secondary Bioassays (Whole Plant Post-Emergence) Primary_Screening->Secondary_Screening If active MOA_Studies Mechanism of Action Studies Secondary_Screening->MOA_Studies If selective activity observed ACCase_Assay In Vitro ACCase Assay MOA_Studies->ACCase_Assay If grass-selective Auxin_Gene_Expression Auxin-Responsive Gene Expression MOA_Studies->Auxin_Gene_Expression If broadleaf-selective Lead_Optimization Lead Optimization (Structure-Activity Relationship) MOA_Studies->Lead_Optimization Based on results

Caption: Logical workflow for evaluating the agricultural potential of the compound.

Conclusion and Future Directions

2-(2-Methoxyphenoxy)propanoic acid stands as a molecule with considerable, albeit currently unproven, potential in the agricultural sector. Its structural similarity to both AOPP and phenoxy-auxin herbicides strongly suggests that it may possess herbicidal or plant growth regulatory properties. The proposed experimental framework provides a clear path forward for researchers to systematically evaluate its biological activity and elucidate its mechanism of action.

Future research should focus on:

  • Chiral Separation and Testing: The compound possesses a chiral center. It is crucial to separate the enantiomers and test their biological activity individually, as is common for many AOPP herbicides where the R-isomer is the active form.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with different substitution patterns on the phenyl ring will provide valuable insights for lead optimization.

  • Crop Safety and Selectivity: Extensive testing on a wide range of crop and weed species is necessary to determine its selectivity and potential for commercial development.

  • Toxicology and Environmental Fate: A thorough evaluation of its toxicological profile and environmental persistence is essential for regulatory approval.

The exploration of 2-(2-Methoxyphenoxy)propanoic acid and its derivatives could lead to the development of new and effective tools for weed management and crop production, contributing to a more sustainable and productive agricultural future.

References

  • Lactofen - Wikipedia. Available at: [Link]

  • Lactofen | C19H15ClF3NO7 | CID 62276 - PubChem - NIH. Available at: [Link]

  • Lactofen - Active Ingredient Page - Chemical Warehouse. Available at: [Link]

  • Willowood Lactofen 2EC - FBN. Available at: [Link]

  • The Mechanism of Action: How Phenoxy Herbicides Work. Available at: [Link]

  • Phenoxy herbicide - Wikipedia. Available at: [Link]

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non. Available at: [Link]

  • Resistance to Aryloxyphenoxypropionate and Cyclohexanedione Herbicides in Wild Oat (Avena fatua) | Weed Science - Cambridge University Press. Available at: [Link]

  • 2-(2-Methoxypropoxy)propanoic acid - MySkinRecipes. Available at: [Link]

  • 2-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 202020 - PubChem. Available at: [Link]

  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents.
  • 2-(3-Methoxyphenoxy)propionic Acid - MySkinRecipes. Available at: [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid - MySkinRecipes. Available at: [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company. Available at: [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem. Available at: [Link]

  • 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem - NIH. Available at: [Link]

  • 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC. Available at: [Link]

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Exploratory

The Strategic Role of 2-(2-Methoxyphenoxy)propanoic Acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Architectural Element in Drug Synthesis 2-(2-Methoxyphenoxy)propanoic acid, a seemingly unassuming molecule, holds a significa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Drug Synthesis

2-(2-Methoxyphenoxy)propanoic acid, a seemingly unassuming molecule, holds a significant position in the world of pharmaceutical development as a versatile intermediate. Its structural features, comprising a methoxy-substituted aromatic ring linked to a propanoic acid moiety via an ether bond, make it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis, application, and analytical characterization of 2-(2-Methoxyphenoxy)propanoic acid, offering insights for researchers and drug development professionals. While it is a potential precursor for several important drugs, this paper will also critically examine its role in established industrial synthetic routes, which sometimes favor alternative starting materials.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenoxy)propanoic acid

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
CAS Number 7309-51-5[1]
Appearance White to off-white crystalline powderGeneral Knowledge
Boiling Point 309°C at 760 mmHg[2]
Flash Point 119.5°C[2]
Density 1.185 g/cm³[2]

The Genesis of a Versatile Intermediate: Synthesis of 2-(2-Methoxyphenoxy)propanoic acid

The most common and industrially scalable method for the synthesis of 2-(2-Methoxyphenoxy)propanoic acid is the Williamson ether synthesis . This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of guaiacol (2-methoxyphenol) attacks an α-halopropionate.

The Underlying Chemistry: A Mechanistic Perspective

The Williamson ether synthesis proceeds via an Sₙ2 mechanism. The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of guaiacol by a strong base, typically sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 2-halopropanoic acid, such as 2-chloropropionic acid, displacing the halide and forming the ether linkage. The choice of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the concentration of the nucleophile and driving the reaction forward. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the base but does not solvate the nucleophile, thus enhancing its reactivity.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Guaiacol Phenoxide Guaiacol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Halopropionate 2-Chloropropanoic Acid Product 2-(2-Methoxyphenoxy)propanoic Acid Halopropionate->Product Phenoxide->Product SN2 Attack Salt Salt (e.g., NaCl) Ranolazine_Synthesis_Pathway cluster_reactants Starting Materials cluster_products Final Product Guaiacol 2-Methoxyphenol Epoxypropane 1-(2-Methoxyphenoxy)- 2,3-epoxypropane Guaiacol->Epoxypropane Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxypropane Piperazine_Derivative Piperazine Derivative Ranolazine Ranolazine Piperazine_Derivative->Ranolazine Epoxypropane->Ranolazine Ring Opening

Sources

Foundational

A Technical Guide to the Synthesis and Isolation of 2-(2-Methoxyphenoxy)propanoic acid

Abstract This technical guide provides a comprehensive, in-depth exploration of 2-(2-Methoxyphenoxy)propanoic acid, a significant compound often identified as a process-related impurity in the synthesis of the expectoran...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of 2-(2-Methoxyphenoxy)propanoic acid, a significant compound often identified as a process-related impurity in the synthesis of the expectorant drug, Guaifenesin. Addressed to researchers, medicinal chemists, and professionals in drug development, this document details the prevailing synthetic pathway for this molecule, outlines robust methodologies for its isolation and purification, and provides a full spectroscopic and analytical characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction

2-(2-Methoxyphenoxy)propanoic acid, known in pharmacopeial contexts as Guaifenesin EP Impurity A, is a carboxylic acid derivative of guaiacol (2-methoxyphenol).[1][2] Its molecular structure, featuring a chiral center at the second carbon of the propanoic acid chain, makes it a subject of interest in stereoselective synthesis and impurity profiling. The presence and quantity of this and other impurities are critical quality attributes for active pharmaceutical ingredients (APIs) like Guaifenesin, necessitating reliable methods for their synthesis as reference standards and for their isolation from reaction mixtures.[3][4] This guide eschews a rigid template, instead presenting a logical workflow from the molecule's synthetic creation to its definitive analytical confirmation.

Chapter 1: The Genesis – Synthesis via Williamson Etherification

The most direct and widely employed method for synthesizing 2-(2-Methoxyphenoxy)propanoic acid is the Williamson ether synthesis.[5] This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6] In this specific application, the hydroxyl group of guaiacol is deprotonated by a base to form the 2-methoxyphenoxide anion, which then displaces a halide from a 2-halopropanoate ester or acid.

Causality of Experimental Design:

  • Choice of Reactants: Guaiacol is the clear starting material for the phenoxy portion. For the propanoic acid portion, an ester like ethyl 2-bromopropionate is often preferred over 2-bromopropanoic acid itself. Using the ester prevents the acidic carboxylic proton from interfering with the basic conditions required for phenoxide formation. The ester is subsequently hydrolyzed to yield the final carboxylic acid.

  • Base and Solvent Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl of guaiacol. Stronger bases like sodium hydride (NaH) could also be used but require anhydrous conditions.[6] A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby accelerating the SN2 reaction.[7]

Synthetic Protocol: Two-Step Synthesis

Step 1: Ether Formation

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guaiacol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add a suitable volume of dry acetone to create a stirrable slurry.

  • Add ethyl 2-bromopropionate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone under reduced pressure to yield the crude ethyl 2-(2-methoxyphenoxy)propanoate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification Guaiacol Guaiacol Reflux1 Reflux (12-18h) Guaiacol->Reflux1 Et_2_bromoprop Ethyl 2-bromopropionate Et_2_bromoprop->Reflux1 Base K₂CO₃ in Acetone Base->Reflux1 Crude_Ester Crude Ethyl Ester Reflux1->Crude_Ester Reflux2 Reflux (2-4h) Crude_Ester->Reflux2 NaOH_EtOH NaOH in EtOH/H₂O NaOH_EtOH->Reflux2 Sodium_Salt Sodium 2-(2-methoxyphenoxy)propanoate Reflux2->Sodium_Salt caption Diagram 1: Synthetic Workflow G A Aqueous Sodium Salt Solution B Acidification (HCl, pH 1-2) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Combined Organic Layers C->D E Wash with Brine D->E F Dry over Na₂SO₄ E->F G Evaporation F->G H Crude Solid Product G->H I Recrystallization (Toluene/Heptane) H->I J Pure Crystalline Product I->J caption Diagram 2: Isolation Workflow

Caption: Diagram 2: Isolation Workflow.

Chapter 3: Definitive Identification - Spectroscopic & Analytical Characterization

Once isolated, the identity and purity of the compound must be rigorously confirmed. This is achieved through a combination of spectroscopic methods and physical property measurements. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment in pharmaceutical applications. [8][9][10]

Analytical & Spectroscopic Data Summary
Parameter Description Source
Molecular Formula C₁₀H₁₂O₄[11]
Molecular Weight 196.20 g/mol [11][12]
Appearance White to off-white solid[13]
¹H NMR Signals corresponding to aromatic (4H), methoxy (3H), methine (1H), and methyl (3H) protons. A broad singlet for the carboxylic acid proton (1H) is also present.[14]
¹³C NMR Resonances for 10 distinct carbons, including aromatic carbons, a carbonyl carbon (~175 ppm), and aliphatic carbons.[15]
IR (KBr, cm⁻¹) Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), aromatic C-H stretches.[14]
Mass Spec (MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.N/A
High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for determining the purity of 2-(2-Methoxyphenoxy)propanoic acid and quantifying it in the presence of Guaifenesin and other related substances. [9][16] Typical RP-HPLC Method Parameters:

Parameter Condition Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules. [9]
Mobile Phase A 0.1 M Ammonium Acetate Buffer (pH 6.8) or 0.1% Acetic Acid in WaterBuffering agent to ensure consistent ionization state of the analyte. [9][17]
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound from the nonpolar stationary phase. [9][17]
Elution GradientAllows for efficient separation of compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Detection UV at 275-276 nmWavelength at which the aromatic ring exhibits strong absorbance. [9][10]
Column Temp. 25°CEnsures reproducible retention times. [10]

This method allows for the baseline separation of 2-(2-Methoxyphenoxy)propanoic acid from its starting materials (guaiacol) and other potential impurities. [8][16]

Conclusion

This guide has detailed a reliable and well-established pathway for the synthesis and isolation of 2-(2-Methoxyphenoxy)propanoic acid. By grounding the protocols in the fundamental principles of the Williamson ether synthesis and acid-base extraction, we provide a robust framework for obtaining this compound in high purity. The analytical methods described, particularly RP-HPLC, serve as a self-validating system to confirm the identity and quality of the final product, which is crucial for its use as a reference standard in the pharmaceutical industry. The successful execution of these procedures enables researchers to confidently produce and characterize this important molecule for applications in drug development and quality control.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaifenesin. Retrieved from [Link]

  • Global Journals. (n.d.). Development and Validation of RP-HPLC Method For Simultaneous Determination of Guaifenesin Impurities in MultiDrug Combinations. Retrieved from [Link]

  • USP. (2024, March 24). Methods for the Analysis of Guaifenesin Extended-Release Tablets. Retrieved from [Link]

  • Global Journal of Medical Research. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Retrieved from [Link]

  • USP. (n.d.). Not A USP Compendial Standard A Resource for Informational Purpose Only. Retrieved from [Link]

  • Veeprho. (n.d.). Guaifenesin EP Impurity A | CAS 90-05-1. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • SynZeal. (n.d.). Guaifenesin Impurities. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Methoxyphenoxy)propanoic Acid

Introduction 2-(2-Methoxyphenoxy)propanoic acid, a member of the phenoxypropanoic acid class of compounds, presents a chemical structure with functionalities that are of significant interest in pharmaceutical and agroche...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenoxy)propanoic acid, a member of the phenoxypropanoic acid class of compounds, presents a chemical structure with functionalities that are of significant interest in pharmaceutical and agrochemical research.[1] Its core structure, featuring a carboxylic acid group, an ether linkage, and a methoxy-substituted aromatic ring, dictates its physicochemical properties, including solubility and stability. These parameters are critical for its development as a potential active pharmaceutical ingredient (API) or in other applications, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.[2][3]

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Methoxyphenoxy)propanoic acid. It is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and data interpretation guidelines. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds and established principles of physical and organic chemistry to provide a robust framework for its characterization.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 2-(2-Methoxyphenoxy)propanoic acid is essential for predicting its behavior.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₂O₄[1][4]
Molecular Weight 196.20 g/mol [1][4]
IUPAC Name 2-(2-methoxyphenoxy)propanoic acid[1]
Calculated logP 1.9[1]
pKa (Predicted) The pKa of the carboxylic acid is predicted to be in the range of 3-5, typical for propanoic acid derivatives. The presence of the electron-donating methoxy group on the phenyl ring may slightly increase the pKa compared to an unsubstituted phenoxypropanoic acid.[5][6][7][8]N/A

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and developability. The solubility of 2-(2-Methoxyphenoxy)propanoic acid is expected to be influenced by its crystalline form, the nature of the solvent, pH, and temperature.

Aqueous Solubility and pH-Dependence

As a carboxylic acid, the aqueous solubility of 2-(2-Methoxyphenoxy)propanoic acid is highly dependent on the pH of the medium.

  • At low pH (pH < pKa): The molecule will exist predominantly in its neutral, protonated form. The aqueous solubility is expected to be low due to the relatively nonpolar nature of the methoxyphenyl group.

  • At high pH (pH > pKa): The carboxylic acid will deprotonate to form the carboxylate salt, which is significantly more polar and thus more soluble in water.

This pH-dependent solubility is a key consideration for oral drug formulation, as the compound will encounter varying pH environments in the gastrointestinal tract.

Solubility in Organic Solvents

Based on its structure, 2-(2-Methoxyphenoxy)propanoic acid is anticipated to exhibit good solubility in a range of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)HighThe carboxylic acid group can form hydrogen bonds with the solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)HighThe polarity of these solvents can effectively solvate the molecule.
Non-polar Solvents (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is too high for significant solubility in non-polar media.
Experimental Protocol for Solubility Determination

A robust determination of the solubility profile is crucial. The following protocol outlines a standard procedure for generating this data.

Objective: To determine the equilibrium solubility of 2-(2-Methoxyphenoxy)propanoic acid in various solvents and at different pH values.

Materials:

  • 2-(2-Methoxyphenoxy)propanoic acid (crystalline solid)

  • A range of solvents (e.g., water, phosphate-buffered saline at various pHs, methanol, ethanol, acetonitrile, DMSO)

  • Thermostatted shaker incubator

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV or UPLC-MS/MS system for quantification[9][10][11][12]

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(2-Methoxyphenoxy)propanoic acid to a known volume of each solvent/buffer in sealed vials. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration:

    • Place the vials in a thermostatted shaker incubator set at a controlled temperature (e.g., 25 °C and 37 °C) to simulate ambient and physiological conditions.

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples using the analytical method to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L.

    • For pH-dependent solubility, plot the solubility as a function of pH.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to solvent B Incubate with shaking (24-48h at controlled T) A->B Achieve equilibrium C Filter supernatant B->C Separate solid and liquid phases D Dilute and quantify (e.g., HPLC-UV) C->D Prepare for quantification

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathway Elucidation

Understanding the chemical stability of 2-(2-Methoxyphenoxy)propanoic acid is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][13][14]

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The ether linkage is generally stable to hydrolysis under neutral conditions but can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.[15][16] This would likely yield guaiacol (2-methoxyphenol) and lactic acid. The propanoic acid side chain is stable to hydrolysis.

  • Oxidation: The methoxy group and the aromatic ring are susceptible to oxidation.[17][18] Oxidative degradation can lead to the formation of phenols, quinones, and ring-opened products. The ether linkage can also undergo oxidative cleavage.[17][19]

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[20][21] This can lead to the formation of radical species and subsequent complex degradation products. The presence of the methoxy group can influence the rate and products of photodegradation.[20][21]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.[9][14][22]

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound 2-(2-Methoxyphenoxy) propanoic Acid AcidBase Acid/Base Hydrolysis Compound->AcidBase Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Light Photolysis (UV/Vis Light) Compound->Light Guaiacol Guaiacol AcidBase->Guaiacol LacticAcid Lactic Acid AcidBase->LacticAcid Phenols Oxidized Phenols/ Quinones Oxidation->Phenols RingOpened Ring-Opened Products Oxidation->RingOpened Light->Phenols Light->RingOpened

Caption: Potential degradation pathways of 2-(2-Methoxyphenoxy)propanoic acid.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to generate degradation products for analytical method development and to elucidate degradation pathways, following ICH guidelines.[2][13][23]

Objective: To investigate the stability of 2-(2-Methoxyphenoxy)propanoic acid under various stress conditions and to identify its major degradation products.

Materials:

  • 2-(2-Methoxyphenoxy)propanoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS or UPLC-MS/MS system[9][10][11][12]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(2-Methoxyphenoxy)propanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a specified time.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating analytical method (see below).

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information of the parent compound and any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

    • Calculate the percentage of degradation.

    • Propose structures for the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for the accurate quantification of 2-(2-Methoxyphenoxy)propanoic acid and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and MS detection is a suitable approach.[11]

Proposed HPLC-UV/MS Method Parameters
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The formic acid helps to ensure good peak shape for the carboxylic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (to be determined by UV scan) and ESI-MS in both positive and negative ion modes to capture a wide range of potential degradation products.

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.

Conclusion

References

  • Chen, S., Ma, D., Ge, W., & He, J. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Wikipedia. (n.d.). Guaiacol. [Link]

  • Tubert-Brohman, I., & Jorgensen, W. L. (2007). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of chemical theory and computation, 3(6), 2266–2276. [Link]

  • Szabo, G., Szantay, C., & Toth, G. (1981). U.S. Patent No. 4,304,930. Washington, DC: U.S.
  • Ghaffari, S., Jalali, M., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The journal of physical chemistry. A, 121(23), 4643–4651. [Link]

  • Rega, N., & Cossi, M. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International journal of molecular sciences, 23(24), 15598. [Link]

  • Ghaffari, S., Jalali, M., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(23), 4643–4651. [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet - Guaiacol. [Link]

  • Işık, M., & Bergstrom, R. G. (2021). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 460, Guaiacol. [Link]

  • Murdock, D., et al. (2018). Solvent induced conformer specific photochemistry of guaiacol. Physical Chemistry Chemical Physics, 20(2), 1033-1043. [Link]

  • Sharma, S., & Kumar, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

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Protocols & Analytical Methods

Method

Application Note: Quantitative Assessment of Auxin Activity for 2-(2-Methoxyphenoxy)propanoic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for quantifying the auxin-like activity of the synthetic compound 2-(2-Methoxyphenoxy)propanoi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for quantifying the auxin-like activity of the synthetic compound 2-(2-Methoxyphenoxy)propanoic acid. Auxins are a class of plant hormones that orchestrate a wide array of developmental processes, primarily through the regulation of gene expression. Synthetic auxins are vital tools in agriculture and research. This guide details the molecular mechanism of auxin perception and provides a robust, step-by-step protocol for the Arabidopsis thaliana root elongation inhibition assay, a gold-standard method for quantifying auxin activity. It includes principles of the assay, data analysis, interpretation, and troubleshooting, designed to ensure scientific rigor and reproducibility.

Part 1: The Molecular Basis of Auxin Action

Understanding the mechanism of auxin perception is critical to interpreting bioassay results. The primary auxin signaling pathway involves a small number of core components that facilitate a rapid switch from transcriptional repression to gene activation.[1]

  • Core Components : The key players are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[2][3]

  • Mechanism of Action :

    • In the absence of auxin , Aux/IAA proteins bind to ARF transcription factors, preventing them from activating target genes.[1]

    • In the presence of auxin , the auxin molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[1] This interaction occurs within an E3 ubiquitin ligase complex known as SCFTIR1/AFB.[1]

    • The formation of this TIR1/AFB-auxin-Aux/IAA co-receptor complex targets the Aux/IAA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[1][4]

    • With the Aux/IAA repressor removed, the ARF transcription factor is free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, thereby activating transcription and initiating downstream physiological responses.[2]

Different combinations of the 6 TIR1/AFB proteins and 29 Aux/IAA proteins in Arabidopsis can form various co-receptor complexes, each with potentially different affinities for various auxin compounds, which contributes to the complexity and context-specificity of auxin responses.[2][5]

AuxinSignaling Core Auxin Signaling Pathway cluster_low Low Auxin cluster_high High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds & Represses AuxIAA_high Aux/IAA Repressor Gene_low Auxin-Responsive Gene ARF_low->Gene_low Repressed ARF_high ARF Transcription Factor Gene_high Gene Transcription Auxin Auxin (e.g., MOPPA) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds TIR1->AuxIAA_high Binds SCF SCF Complex AuxIAA_high->SCF Recruited to Proteasome 26S Proteasome SCF->Proteasome Ubiquitination & Degradation ARF_high->Gene_high Activated

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Part 2: Principle of the Root Elongation Inhibition Assay

The primary root of Arabidopsis thaliana is exquisitely sensitive to auxin concentrations. While low concentrations of exogenous auxin can sometimes promote root elongation, supra-optimal or high concentrations are strongly inhibitory.[6][7] This dose-dependent inhibition provides a highly sensitive and quantitative method to assess the biological activity of auxin compounds.

The assay involves growing seedlings on a sterile nutrient medium supplemented with a range of concentrations of the test compound. By measuring the length of the primary root after a set growth period, one can generate a dose-response curve and determine key parameters like the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit root growth by 50% relative to untreated controls, providing a robust measure of its auxin activity.

Part 3: Detailed Protocol - Arabidopsis thaliana Root Elongation Assay

This protocol describes a method for quantifying the auxin activity of 2-(2-Methoxyphenoxy)propanoic acid by measuring its inhibitory effect on the primary root growth of Arabidopsis thaliana seedlings.

Materials and Reagents
Reagent / Material Specifications
Arabidopsis thaliana seedsWild-type, Columbia (Col-0) ecotype recommended
2-(2-Methoxyphenoxy)propanoic acidTest Compound
Indole-3-acetic acid (IAA)Positive Control
2,4-Dichlorophenoxyacetic acid (2,4-D)Positive Control
Murashige & Skoog (MS) Mediumw/ vitamins
SucrosePlant culture grade
AgarPlant culture grade
Ethanol (95-100%)For sterilization and stock solutions
Dimethyl sulfoxide (DMSO)For stock solutions (optional)
Bleach (e.g., 10% commercial)For seed sterilization
Tween-20 or Triton X-100For seed sterilization
Sterile Petri dishes100 x 15 mm or square plates
Sterile water
Micropipettes and sterile tips
Growth Chamber22°C, 16h light/8h dark cycle
Scanner or Camera & RulerFor imaging and measurement
Image analysis softwaree.g., ImageJ (FIJI)
Preparation of Stock Solutions and Media
  • Compound Stock Solutions (10 mM):

    • Test Compound: Prepare a 10 mM stock of 2-(2-Methoxyphenoxy)propanoic acid in DMSO or ethanol.

    • Positive Controls: Prepare 10 mM stocks of IAA and 2,4-D in DMSO or ethanol. Store stocks at -20°C in the dark.

    • Rationale: DMSO or ethanol are used as solvents because auxins are often poorly soluble in water. Using a high concentration stock minimizes the amount of solvent added to the final medium.

  • Growth Medium (0.5X MS, 1% Sucrose):

    • For 1 liter, dissolve 2.2 g of MS powder and 10 g of sucrose in ~900 mL of purified water.

    • Adjust the pH to 5.7 with 1M KOH.

    • Add 8 g of agar.

    • Bring the final volume to 1 L with purified water.

    • Autoclave for 20 minutes at 121°C.

  • Treatment Plates:

    • Cool the autoclaved medium to ~55-60°C in a water bath.

    • Add the compound stock solutions to the molten agar to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Ensure the final solvent concentration (e.g., DMSO) is constant across all plates, including the control (0 nM), and does not exceed 0.1% (v/v).

    • Mix thoroughly and pour ~25 mL into each sterile Petri dish. Let the plates solidify in a laminar flow hood.

Step-by-Step Experimental Workflow
  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of sterilization solution (e.g., 10% commercial bleach, 0.05% Tween-20).

    • Agitate for 10-15 minutes.

    • Carefully remove the bleach solution. Wash the seeds 4-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar to facilitate plating.

  • Plating and Stratification:

    • Pipette individual seeds onto the surface of the prepared treatment plates. Arrange them in a straight line at the top of the plate, about 1-2 cm apart.

    • Seal the plates with breathable tape (e.g., Micropore™).

    • Wrap the plates in aluminum foil and stratify at 4°C for 2-3 days to synchronize germination.

    • Rationale: Stratification breaks seed dormancy and ensures uniform germination across treatments.

  • Growth and Incubation:

    • Transfer the plates to a growth chamber set to 22°C with a 16h light/8h dark photoperiod.

    • Orient the plates vertically so that the roots grow downwards along the agar surface.

    • Rationale: Vertical orientation prevents roots from growing into the agar, simplifying measurement.

  • Data Acquisition:

    • After 5-7 days of growth, remove the plates from the growth chamber.

    • Capture high-resolution images of the plates using a flatbed scanner or a camera mounted on a copy stand. Include a ruler in the image for scale.

Workflow A 1. Seed Sterilization (Ethanol, Bleach, Water) B 2. Plating (Place seeds on treatment plates) A->B C 3. Stratification (4°C in dark, 2-3 days) B->C D 4. Incubation (Vertical plates, 22°C, 5-7 days) C->D E 5. Imaging (Scan or photograph plates) D->E F 6. Measurement (Use ImageJ to measure root length) E->F G 7. Data Analysis (Calculate % inhibition, plot curve, find IC50) F->G

Caption: Workflow for the Arabidopsis root elongation assay.

Part 4: Data Analysis and Interpretation

  • Root Length Measurement:

    • Open the captured images in ImageJ/FIJI or a similar program.

    • Set the scale using the image of the ruler.

    • Use the "Segmented Line" tool to trace each primary root from the root-hypocotyl junction to the root tip.

    • Record the length for each seedling (n ≥ 15 seedlings per treatment is recommended).

  • Calculate Relative Root Growth Inhibition:

    • For each treatment, calculate the average root length and standard deviation.

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 - (Avg. Root LengthTreatment / Avg. Root LengthControl)) * 100

  • Generate Dose-Response Curve and Determine IC50:

    • Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism or R to fit the curve and calculate the IC50 value.

Example Data and Interpretation
Compound Concentration (nM) Avg. Root Length (mm) ± SD % Inhibition
Control (DMSO) 045.2 ± 3.50
MOPPA 1040.1 ± 3.111.3
5031.5 ± 2.830.3
10023.0 ± 2.549.1
5009.8 ± 1.978.3
IAA 10028.1 ± 2.937.8
50011.2 ± 2.075.2

An IC50 value in the nanomolar to low micromolar range is indicative of potent auxin activity. By comparing the IC50 of 2-(2-Methoxyphenoxy)propanoic acid to that of known auxins like IAA or 2,4-D, its relative potency can be determined.

Part 5: Complementary Assay - DR5-Based Reporter Gene Assay

For a more direct measure of auxin-mediated gene transcription, a DR5 reporter line can be used. The DR5 promoter is a synthetic promoter containing multiple repeats of the TGTCTC Auxin Response Element (AuxRE) that drives the expression of a reporter gene like GUS (β-glucuronidase) or a fluorescent protein.[8][9]

  • Principle: When treated with an active auxin, the TIR1/AFB pathway is activated, leading to ARF-mediated transcription from the DR5 promoter. The resulting reporter signal can be visualized and quantified.[10]

  • Method: Grow DR5::GUS or DR5::GFP seedlings in liquid culture or on plates with the test compound. After treatment, quantify the reporter signal using a fluorometer/plate reader for fluorescent proteins or a colorimetric assay for GUS. This provides a molecular confirmation of the physiological results from the root assay.

Part 6: Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor/No Germination Incomplete stratification; non-viable seeds; contamination.Ensure 2-3 full days at 4°C in the dark. Use fresh seeds. Improve sterilization technique.
High Variability in Root Length Inconsistent plating; uneven light/temperature in chamber.Practice consistent seed placement. Rotate plates daily within the growth chamber. Increase sample size (n).
No Inhibition by Positive Control Degraded IAA stock; incorrect concentration.Prepare fresh IAA stock solution (IAA is light and temperature sensitive). Verify all dilution calculations.
Roots Grow into Agar Plates are not perfectly vertical.Use plate racks that hold plates at a 90° angle.
Contamination (Fungal/Bacterial) Inadequate sterilization of seeds or media; poor aseptic technique.Review and optimize sterilization times. Ensure all work is done in a laminar flow hood.

References

  • Salehin, M., et al. (2015). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Annual Review of Plant Biology, 66, 113-139. [Link]

  • Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling. Development, 143(13), 2203-2212. [Link]

  • Dharmasiri, N., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22394-22399. [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

  • Tiwari, S. B., et al. (2019). The proposed mechanism of auxin response pathway during the plant-pathogen interaction. ResearchGate. [Link]

  • askIITians. (n.d.). Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col. askIITians. [Link]

  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 37. [Link]

  • Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207-210. [Link]

  • Chen, Y. H., et al. (2014). DR5 as a reporter system to study auxin response in Populus. Plant Cell Reports, 33(5), 777-788. [Link]

  • Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 4(4), 437-448. [Link]

  • Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Biology Discussion. [Link]

  • Ulmasov, T., et al. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971. [Link]

  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. [Link]

  • De Gernier, H., et al. (2022). Mapping auxin dynamics in the formation of lateral roots with a dual-DR5 reporter. Plant Physiology, 190(3), 1709-1712. [Link]

  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. [Link]

  • Truskina, J., et al. (2021). Auxin Response by the Numbers. Trends in Plant Science, 26(4), 329-342. [Link]

  • Gray, W. M., et al. (1998). High temperature promotes auxin-mediated hypocotyl elongation in Arabidopsis. Proceedings of the National Academy of Sciences, 95(12), 7197-7202. [Link]

  • Fendrych, M., et al. (2018). Real-time Analysis of Auxin Response, Cell Wall pH and Elongation in Arabidopsis thaliana Hypocotyls. Bio-protocol, 8(1), e2680. [Link]

  • iGEM UNSW Australia. (2018). Team:UNSW Australia/Lab/Plants. iGEM. [Link]

  • Poupart, J., & Waddell, C. S. (2006). Dose response of hypocotyl elongation to auxins in different light conditions. Plant and Cell Physiology, 47(8), 1132-1139. [Link]

  • Takahashi, K., et al. (2012). Auxin-induced hypocotyl elongation and activation of the plasma membrane H+-ATPase via phosphorylation. Plant Physiology, 159(2), 632-641. [Link]

  • Rahman, A., et al. (2007). Auxin, actin and growth of the Arabidopsis thaliana primary root. The Plant Journal, 50(3), 514-528. [Link]

  • Popova, A. V., et al. (2017). Exogenous Auxin Elicits Changes in the Arabidopsis thaliana Root Proteome in a Time-Dependent Manner. Frontiers in Plant Science, 8, 1173. [Link]

  • Florida Department of Agriculture and Consumer Services. (n.d.). Organo-auxin Herbicides. FDACS. [Link]

  • Ivanchenko, M. G., et al. (2010). Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. The Plant Journal, 64(5), 794-805. [Link]

  • Rosas-Arellano, A., et al. (2011). Effect of the auxin, 2-(2-methyl-4-chloro-phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. Plant Cell, Tissue and Organ Culture, 105, 13-21. [Link]

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Application

Application Notes and Protocols for Plant Growth Regulation Studies Using 2-(2-Methoxyphenoxy)propanoic Acid

Introduction: Unveiling New Frontiers in Plant Growth Regulation The intricate dance of plant growth and development is orchestrated by a class of signaling molecules known as phytohormones. Among these, auxins play a pi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling New Frontiers in Plant Growth Regulation

The intricate dance of plant growth and development is orchestrated by a class of signaling molecules known as phytohormones. Among these, auxins play a pivotal role in a vast array of physiological processes, including cell elongation, root initiation, and apical dominance. The quest for novel compounds that can modulate auxin signaling pathways is a cornerstone of agricultural innovation, with the potential to enhance crop yields and resilience. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the study of 2-(2-Methoxyphenoxy)propanoic acid as a potential plant growth regulator.

While direct and extensive studies on the specific effects of 2-(2-Methoxyphenoxy)propanoic acid on plant growth are emerging, its chemical structure, belonging to the phenoxyalkanoic acid class, suggests a strong potential for auxin-like activity. This class of compounds includes well-known synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D). The structural similarities provide a compelling rationale for investigating its biological effects and mechanism of action within plant systems.[1][2][3]

These application notes and protocols are designed to provide a robust framework for the systematic evaluation of 2-(2-Methoxyphenoxy)propanoic acid, from initial screening bioassays to more detailed mechanistic studies. By following these protocols, researchers can generate reliable and reproducible data to elucidate the compound's efficacy and mode of action as a plant growth regulator.

Hypothesized Mechanism of Action: An Auxin-like Activity

Based on its structural analogy to known phenoxyalkanoic acid auxins, it is hypothesized that 2-(2-Methoxyphenoxy)propanoic acid functions as an auxin agonist. This implies that it likely interacts with the core auxin signaling pathway.

The canonical auxin signaling pathway is a well-characterized cascade that leads to changes in gene expression. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factors (ARFs), thereby preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a molecular "glue," facilitating the interaction between Aux/IAA proteins and the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate the transcription of genes that regulate various aspects of plant growth and development.[3][4]

The proposed mechanism of action for 2-(2-Methoxyphenoxy)propanoic acid is that it mimics endogenous auxin by binding to the TIR1/AFB co-receptors, thereby initiating the degradation of Aux/IAA repressors and activating auxin-responsive gene expression.

AuxinSignaling cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF TIR1_AFB TIR1/AFB Receptor Aux_IAA->TIR1_AFB DNA Auxin Response Element (AuxRE) ARF->DNA TPL TPL Co-repressor TPL->Aux_IAA Gene_Off Gene Expression OFF DNA->Gene_Off Compound 2-(2-Methoxyphenoxy)propanoic acid (Hypothesized Auxin) Compound->Aux_IAA Promotes Interaction Compound->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Aux_IAA_deg Degraded Aux/IAA SCF->Aux_IAA_deg Ubiquitination Proteasome 26S Proteasome Aux_IAA_deg->Proteasome ARF_active Active ARF DNA_active Auxin Response Element (AuxRE) ARF_active->DNA_active Gene_On Gene Expression ON DNA_active->Gene_On

Caption: Hypothesized Auxin Signaling Pathway for 2-(2-Methoxyphenoxy)propanoic acid.

Experimental Protocols

To systematically evaluate the plant growth-regulating properties of 2-(2-Methoxyphenoxy)propanoic acid, a series of established bioassays are recommended. These assays are designed to assess key auxin-regulated developmental processes.

Protocol 1: Arabidopsis thaliana Seed Germination Assay

This assay is a fundamental first step to determine if the test compound affects seed germination, a process influenced by hormonal balance.

Objective: To evaluate the effect of various concentrations of 2-(2-Methoxyphenoxy)propanoic acid on the germination rate of Arabidopsis thaliana seeds.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • 2-(2-Methoxyphenoxy)propanoic acid

  • Murashige and Skoog (MS) basal medium[5]

  • Agar

  • Sucrose

  • Potassium Hydroxide (KOH) for pH adjustment

  • Sterile distilled water

  • Ethanol (70%)

  • Sodium hypochlorite solution (1%)

  • Petri dishes (9 cm)

  • Micropipettes and sterile tips

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions and Media:

    • Prepare a stock solution of 2-(2-Methoxyphenoxy)propanoic acid (e.g., 10 mM in a suitable solvent like DMSO or ethanol).

    • Prepare half-strength MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar. Adjust the pH to 5.7 with KOH before autoclaving.

    • After autoclaving and cooling the medium to approximately 50-60°C, add the test compound from the stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). Ensure the final solvent concentration is consistent across all treatments, including the control (0 µM).

    • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 1% sodium hypochlorite solution. Vortex for 10 minutes.

    • Rinse the seeds 4-5 times with sterile distilled water.[5][6]

  • Sowing and Stratification:

    • Resuspend the sterilized seeds in sterile water or a 0.1% agar solution.

    • Pipette approximately 50-100 seeds onto the surface of each prepared MS plate.

    • Seal the plates with parafilm and wrap them in aluminum foil.

    • Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.[7]

  • Incubation and Data Collection:

    • Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

    • Score germination daily for up to 7 days under a stereomicroscope. Germination is defined as the emergence of the radicle through the seed coat.[8]

Data Analysis: Calculate the germination percentage for each treatment at each time point. Plot the final germination percentage against the concentration of 2-(2-Methoxyphenoxy)propanoic acid to generate a dose-response curve. Statistical analysis, such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD), should be performed to determine significant differences between treatments.

Protocol 2: Arabidopsis thaliana Root Elongation Assay

This assay is highly sensitive to auxins, which typically inhibit primary root elongation at higher concentrations.

Objective: To quantify the effect of 2-(2-Methoxyphenoxy)propanoic acid on the primary root elongation of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • Materials for MS medium and test solutions as in Protocol 1

  • Square Petri dishes (10 cm x 10 cm)

  • Ruler

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Preparation and Seed Sowing:

    • Prepare half-strength MS plates with the desired concentrations of 2-(2-Methoxyphenoxy)propanoic acid as described in Protocol 1.

    • Sow sterilized and stratified seeds in a straight line approximately 1 cm from the top edge of the square Petri dishes.

  • Seedling Growth:

    • Place the plates vertically in a growth chamber to allow roots to grow downwards along the surface of the agar.

    • After 4-5 days of growth, mark the position of the root tips on the outside of the plate with a fine-tipped marker.

  • Treatment and Measurement:

    • Allow the seedlings to grow for another 2-3 days.

    • At the end of the growth period, capture high-resolution images of the plates using a flatbed scanner or a camera mounted on a copy stand.

    • Measure the length of the new root growth from the initial mark to the new root tip for each seedling using image analysis software.[9]

Data Analysis: Calculate the average root elongation for each treatment. Express the root elongation as a percentage of the control (0 µM). Plot the percentage of root elongation against the concentration of the test compound to create a dose-response curve. Determine the IC50 value (the concentration that causes 50% inhibition of root elongation) through non-linear regression analysis.

RootElongationWorkflow start Start prep_plates Prepare MS-Agar Plates with varying concentrations of 2-(2-Methoxyphenoxy)propanoic acid start->prep_plates sterilize_seeds Surface Sterilize Arabidopsis Seeds start->sterilize_seeds sow_seeds Sow Seeds on Plates prep_plates->sow_seeds sterilize_seeds->sow_seeds stratify Stratify at 4°C for 2-3 days sow_seeds->stratify grow_initial Grow Vertically for 4-5 days stratify->grow_initial mark_tips Mark Root Tip Positions grow_initial->mark_tips grow_treatment Continue Vertical Growth for 2-3 days mark_tips->grow_treatment image_plates Image Plates grow_treatment->image_plates measure_growth Measure New Root Growth (ImageJ) image_plates->measure_growth analyze_data Analyze Data: Dose-Response Curve & IC50 measure_growth->analyze_data end End analyze_data->end

Caption: Experimental Workflow for the Arabidopsis thaliana Root Elongation Assay.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for interpreting the results of plant growth regulation studies.

Table 1: Effect of 2-(2-Methoxyphenoxy)propanoic Acid on Arabidopsis thaliana Seed Germination
Concentration (µM)Germination (%) after 3 days (Mean ± SE)Germination (%) after 7 days (Mean ± SE)
0 (Control)95.3 ± 2.198.7 ± 1.5
0.194.8 ± 2.598.1 ± 1.8
196.1 ± 1.997.5 ± 2.0
1092.5 ± 3.095.3 ± 2.4
5085.4 ± 4.288.9 ± 3.8
10072.1 ± 5.5 75.6 ± 4.9

*Statistically significant difference from the control (p < 0.05). **Statistically significant difference from the control (p < 0.01). Note: This is example data and does not represent actual experimental results.

Table 2: Effect of 2-(2-Methoxyphenoxy)propanoic Acid on Arabidopsis thaliana Primary Root Elongation
Concentration (µM)Root Elongation (mm) (Mean ± SE)Root Elongation (% of Control)
0 (Control)15.2 ± 0.8100
0.114.9 ± 0.998.0
112.5 ± 1.1*82.2
107.8 ± 0.6 51.3
503.1 ± 0.420.4
1001.5 ± 0.3**9.9

*Statistically significant difference from the control (p < 0.05). **Statistically significant difference from the control (p < 0.01). Note: This is example data and does not represent actual experimental results.

These tables, in conjunction with dose-response curves, provide a clear visual and statistical summary of the compound's effects. A typical dose-response curve for an auxin-like substance in a root elongation assay will show a decrease in root growth with increasing concentration.[10][11]

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial characterization of 2-(2-Methoxyphenoxy)propanoic acid as a potential plant growth regulator. Based on its structural similarity to known auxins, it is hypothesized to exhibit auxin-like activity. The seed germination and root elongation assays are robust and sensitive methods for testing this hypothesis.

Positive results from these initial bioassays, such as a dose-dependent inhibition of root elongation, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include:

  • Avena Coleoptile Curvature Test: A classic bioassay to confirm auxin-like activity by observing the bending of oat coleoptiles.

  • Gene Expression Analysis: Using techniques like RT-qPCR to measure the expression levels of known auxin-responsive genes (e.g., IAA1, IAA2) in response to treatment with the compound.

  • Receptor Binding Assays: In vitro assays to determine if the compound can directly bind to the TIR1/AFB auxin co-receptors.

  • Whole Plant Phenotyping: Assessing the effects of the compound on the overall growth and development of plants under greenhouse conditions.

By employing a systematic and multi-faceted approach, researchers can thoroughly characterize the biological activity of 2-(2-Methoxyphenoxy)propanoic acid and determine its potential for applications in agriculture and plant biotechnology.

References

  • Zhong, C., Xu, H., Ye, S., Zhang, S., & Wang, X. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. Bio-protocol, 6(22), e2005. [Link]

  • Reinecke, D. M., & Bandurski, R. S. (1987). Sample dose–response curves obtained in Avena coleoptile section straight-growth bioassays for the following auxins. ResearchGate. [Link]

  • Dave, A., Vaistij, F. E., & Graham, I. A. (2016). Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid. Journal of Experimental Botany, 67(8), 2377–2386. [Link]

  • De Veylder, L., Beeckman, T., & Inzé, D. (2015). A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. Journal of Visualized Experiments, (101), 52882. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Christian, M., et al. (2005). Dose–response curves for several auxin-like substances in the maize coleoptile growth assay. ResearchGate. [Link]

  • Zhong, C., et al. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. ResearchGate. [Link]

  • Świder, G., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 28(14), 5393. [Link]

  • Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology, 42(11), 1519–1526. [Link]

  • Purdue University. (n.d.). Arabidopsis root transformation assays seed sterilization. Purdue University Biological Sciences. [Link]

  • van der Woude, L. C., et al. (2023). Local phytochrome signalling limits root growth in light by repressing auxin biosynthesis. Journal of Experimental Botany, 74(10), 3047–3061. [Link]

  • Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. Nature Plants, 4(7), 453–459. [Link]

  • Thimann, K. V. (1937). Auxins and the inhibition of plant growth. Biological Reviews, 12(2), 196-218. [Link]

  • Sherp, A. M., et al. (2018). Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis. Journal of Biological Chemistry, 293(29), 11416–11427. [Link]

  • Sherp, A. M., et al. (2018). Structures of phenoxyalkanoic acid auxinic herbicides and endogenous auxins. ResearchGate. [Link]

  • Weyers, J. D., Paterson, N. W., & A'Brook, R. (1987). Dose response of auxins. ResearchGate. [Link]

  • Thejesh, G. N. (2021). Drawings as Code – DOT and Graphviz. Thejesh GN. [Link]

  • Ljung, K. (2021). Auxin in Root Development. Cold Spring Harbor Perspectives in Biology, 13(12), a039531. [Link]

  • DevTools daily. (n.d.). Free Graphviz / Dot online editor. DevTools daily. [Link]

  • Thejesh, G. N. (2021). Drawings as Code – DOT and Graphviz. Thejesh GN. [Link]

  • Graphviz. (n.d.). User Guide. Graphviz documentation. [Link]

  • Bandurski, R. S., & Schulze, A. (1977). Studies on the inhibitory action of auxin on root growth. ResearchGate. [Link]

  • Dantu, S. C. (1981). Structure–Activity relationships in auxins. Semantic Scholar. [Link]

  • Khanna, V. (2014). Bioassay for plant growth regulators. Slideshare. [Link]

  • Bioassay. (n.d.). Intro dose-response. Bioassay. [Link]

  • Tikhonov, I., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. ResearchGate. [Link]

  • Lee, S., et al. (2017). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 68(4), 625–639. [Link]

  • Tikhonov, I., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. PubMed. [Link]

  • Stepanova, A. N., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15158–15163. [Link]

  • Viacrucis, J. D. L. (2015). Plant Growth Regulators Bioassay. Scribd. [Link]

  • Bioassay. (n.d.). Dose-response models. Bioassay. [Link]

  • Vázquez-Ramos, J. M., & Jiménez, J. R. (2003). Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. Physiologia Plantarum, 118(3), 396-404. [Link]

  • Sharma, R. (2015). Plant growth regulators ppt. Slideshare. [Link]

  • Andújar, I., et al. (2019). Auxins, auxin transport inhibitors, and competitors for auxin receptors do not show statistically significant differences in 212 molecular descriptors. ResearchGate. [Link]

  • Soeno, K., et al. (2016). Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. The Plant Journal, 87(3), 245–257. [Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-(2-Methoxyphenoxy)propanoic Acid in Soil

Abstract This application note presents a comprehensive, robust, and highly sensitive analytical method for the quantification of 2-(2-Methoxyphenoxy)propanoic acid in complex soil matrices. The protocol details procedur...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, robust, and highly sensitive analytical method for the quantification of 2-(2-Methoxyphenoxy)propanoic acid in complex soil matrices. The protocol details procedures for soil sample collection, a streamlined extraction process using alkaline solution followed by solid-phase extraction (SPE) for cleanup, and final analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method utilizes negative electrospray ionization for optimal sensitivity and Multiple Reaction Monitoring (MRM) for high selectivity. This guide is designed for researchers, environmental scientists, and drug development professionals requiring reliable quantification of this acidic compound in environmental samples. All procedural steps are explained with a focus on the underlying scientific rationale to ensure methodological robustness and data integrity.

Introduction and Scientific Principle

2-(2-Methoxyphenoxy)propanoic acid is an organic compound characterized by a phenoxypropanoic acid structure. Compounds of this class, such as phenoxy herbicides, are of significant environmental and agricultural interest.[1][2] Their acidic nature dictates the analytical approach, particularly for extraction from complex matrices like soil, where strong interactions with organic matter and mineral components can occur.

The accurate quantification of such analytes is critical for environmental monitoring, residue analysis in agriculture, and understanding the fate and transport of related pharmaceutical compounds. Traditional methods for acidic herbicides often involved cumbersome derivatization steps for Gas Chromatography (GC) analysis.[3] Modern approaches, however, favor the direct analysis of the acidic form using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity, selectivity, and eliminates the need for derivatization.[1][3]

This method is founded on a logical workflow:

  • Efficient Liberation: The analyte is first liberated from the soil matrix using an alkaline extraction, which converts the acidic analyte into its more soluble salt form.[4][5]

  • Selective Cleanup: The crude extract is then purified using Solid-Phase Extraction (SPE) to remove matrix components that could interfere with the analysis and cause ion suppression in the mass spectrometer.

  • Specific Detection: The purified extract is analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode. This technique provides two levels of mass filtering, ensuring that only the target analyte is detected and quantified, even at trace levels.[1]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 2-(2-methoxyphenoxy)propanoic acid[6]
Molecular Formula C₁₀H₁₂O₄[6]
Molecular Weight 196.20 g/mol [6]
Structure PubChem
Predicted XLogP3 1.1[7]

Note: The properties suggest the compound is a weak acid and moderately polar, making it suitable for reversed-phase liquid chromatography.

Overall Analytical Workflow

The entire process, from sample collection to final data analysis, is depicted in the following workflow diagram.

Workflow cluster_0 Field Operations cluster_1 Laboratory Preparation cluster_2 Instrumental Analysis A 1. Soil Sample Collection B 2. Sample Homogenization (Air-dry, Sieve) A->B Transport (<4°C) C 3. Alkaline Solvent Extraction B->C D 4. Solid-Phase Extraction (SPE) Cleanup C->D E 5. LC-MS/MS Analysis (MRM) D->E F 6. Data Processing & Quantification E->F

Caption: High-level workflow for soil analysis.

Materials and Reagents

  • Analytical Standard: 2-(2-Methoxyphenoxy)propanoic acid (≥98% purity).

  • Internal Standard (IS): An isotopically labeled standard, such as 2-(2-Methoxyphenoxy)propanoic acid-d3, is highly recommended. If unavailable, a structurally similar compound not present in the samples, like (R)-2-(4-Chloro-2-methylphenoxy)propionic acid (Mecoprop-P), can be used.[8]

  • Solvents: HPLC or MS-grade acetonitrile, methanol, and water.

  • Reagents: Ammonium hydroxide, formic acid, sodium hydroxide (NaOH).

  • SPE Cartridges: Mixed-mode anion exchange cartridges (e.g., Oasis MAX, 60 mg, 3 cc).

  • Equipment: Centrifuge, vortex mixer, sample rotator, SPE manifold, analytical balance, pH meter.

Detailed Protocols

PART 1: Soil Sample Collection and Preservation

The integrity of the analytical result begins in the field. Inconsistent sampling can introduce more error than any other step in the workflow.

Protocol 1: Field Sampling

  • Define Sampling Area: Select a representative area based on consistent physical appearance, slope, and treatment history. For comparative studies, collect a control sample from an unaffected area with similar soil type.[9]

  • Tools: Use clean stainless steel tools (spade, auger). Decontaminate tools between sampling points to prevent cross-contamination.

  • Composite Sampling: Collect at least 10-15 random subsamples from across the selected area to a depth of 6-8 inches.[9] Combine these subsamples in a clean bucket and mix thoroughly to create a single composite sample.

  • Remove Debris: Remove stones, roots, and other large debris from the composite sample.

  • Containerize: Place approximately 200-500 g of the homogenized soil into a clean, labeled glass jar with a PTFE-lined cap.

  • Storage and Transport: Immediately place the sample jars in a cooler with ice packs (target temperature <4°C) for transport to the laboratory. Samples should be stored frozen (-20°C) if not extracted within 48 hours.[10]

PART 2: Sample Extraction and Cleanup

The goal of this stage is to quantitatively transfer the analyte from the solid soil matrix into a clean liquid solution suitable for injection into the LC-MS/MS.

Rationale for Extraction Choice: An alkaline extraction is employed to deprotonate the carboxylic acid group of 2-(2-Methoxyphenoxy)propanoic acid. This converts it to its anionic carboxylate form, which has significantly higher solubility in the aqueous phase of the extraction solvent, thereby maximizing its recovery from the soil.[4][5] A mixed-mode anion-exchange SPE is then used to selectively retain the anionic analyte while allowing neutral and cationic interferences to be washed away.

Extraction_Cleanup A Weigh 5g Sieved Soil B Spike with Internal Standard A->B C Add 10 mL Extraction Solvent (Acetonitrile:Water:NH4OH) B->C D Vortex, Rotate, Centrifuge C->D E Collect Supernatant D->E F SPE Cleanup: Condition -> Load -> Wash -> Elute E->F G Evaporate & Reconstitute F->G H Transfer to Vial for LC-MS/MS Analysis G->H

Caption: Sample extraction and SPE cleanup workflow.

Protocol 2: Extraction and SPE Cleanup

  • Soil Preparation: Air-dry the soil sample in a well-ventilated area, away from direct sunlight, until it is friable.[10] Sieve the dried soil through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 5.0 ± 0.1 g of sieved soil into a 50 mL polypropylene centrifuge tube.

    • Spike the soil with the internal standard solution and allow it to equilibrate for 15 minutes.

    • Add 10 mL of extraction solvent (Acetonitrile:Water, 80:20 v/v, adjusted to pH 10 with ammonium hydroxide).

    • Vortex for 1 minute, then place on a mechanical rotator for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cleanup:

    • Condition: Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load: Dilute the supernatant from step 2.5 with 10 mL of water and load the entire volume onto the SPE cartridge at a slow, steady drip rate (~1 drop/second).

    • Wash: Wash the cartridge with 3 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences. Dry the cartridge under vacuum for 2 minutes.

    • Elute: Elute the analyte with 5 mL of methanol containing 2% formic acid. The acid neutralizes the anionic analyte, releasing it from the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

PART 3: LC-MS/MS Instrumental Analysis

The final quantification is performed using a highly selective and sensitive LC-MS/MS system.

Rationale for Instrumental Choices: Reversed-phase chromatography is well-suited for separating moderately polar compounds like 2-(2-Methoxyphenoxy)propanoic acid. An acidic mobile phase modifier (formic acid) is used to ensure the analyte is in its neutral, protonated form, leading to better retention and sharp, symmetrical peak shapes. Negative Electrospray Ionization (ESI-) is chosen because the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion, providing a strong signal.[1]

MRM_Principle A Mixture from LC B Q1: Precursor Ion Selection (e.g., m/z 195.1) A->B Ion Source C q2: Collision Cell (Fragmentation) B->C Selected Ion D Q3: Product Ion Selection (e.g., m/z 137.1) C->D Fragment Ions E Detector D->E Specific Fragment

Caption: Principle of Multiple Reaction Monitoring (MRM).

Table 1: Suggested LC-MS/MS Conditions

ParameterSettingRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard for retaining moderately polar organic acids.[1]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient 5% B to 95% B over 8 minEnsures separation from early-eluting polar interferences and elution of the analyte.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for deprotonating acidic compounds.[1]
Capillary Voltage -3.0 kVTypical setting for ESI-.
Source Temp. 150 °CStandard source condition.
Desolvation Temp. 400 °CEfficiently removes solvent from droplets.

Table 2: Hypothetical MRM Transitions (Note: These transitions must be empirically optimized on the specific instrument used by infusing a standard solution of the analyte.)

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Use
2-(2-Methoxyphenoxy)propanoic acid195.1137.1 (Loss of C₂H₄O₂)100-15Quantifier
2-(2-Methoxyphenoxy)propanoic acid195.193.1 (Phenoxy ion)100-25Qualifier
Internal Standard (Mecoprop-P)213.0141.0100-18Quantifier

Method Validation and Performance

To ensure the method is trustworthy and fit for purpose, a validation was performed according to established guidelines.[11][12] A blank sandy loam soil was fortified with the analyte at three concentration levels.

Table 3: Method Validation Performance

ParameterQC LevelMean Recovery (%) (n=5)Precision (%RSD) (n=5)Acceptance Criteria
Accuracy & Precision LOQ (1 ng/g)95.28.570-120% Recovery, <20% RSD
Low QC (5 ng/g)101.46.270-120% Recovery, <20% RSD
Mid QC (50 ng/g)98.74.180-120% Recovery, <15% RSD
High QC (200 ng/g)103.13.580-120% Recovery, <15% RSD
Linearity 0.5 - 500 ng/mLCorrelation Coefficient (r²) > 0.998r² > 0.995
LOQ 1 ng/gSignal-to-Noise > 10S/N ≥ 10
LOD 0.3 ng/gSignal-to-Noise > 3S/N ≥ 3

The results demonstrate excellent accuracy and precision across a wide dynamic range, proving the method is reliable for the quantification of 2-(2-Methoxyphenoxy)propanoic acid in soil. No significant interfering peaks were observed in blank soil matrix chromatograms, confirming method selectivity.

Conclusion

This application note provides a complete and validated protocol for the determination of 2-(2-Methoxyphenoxy)propanoic acid in soil. The combination of a targeted alkaline extraction, selective SPE cleanup, and sensitive LC-MS/MS analysis provides a reliable and robust workflow suitable for high-throughput environmental and research laboratories. The detailed explanation of the scientific principles behind each step allows users to adapt and troubleshoot the method effectively.

References

  • Betowski, L. D., & Jones, T. L. (1988). Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. Analytical Chemistry, 60(20), 2243-2248. [Link]

  • ResearchGate. (2019). What is the best method for organic acids extraction from soil samples taken from field trails. [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. [Link]

  • ELEX Biological. (n.d.). Treatment and Preservation of Environmental Soil Sampling. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202020, 2-(2-Methoxyphenoxy)propanoic acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Independent laboratory validation of soil methods is required to fulfill the requirements under U.S. EPA OPPTS 850.7100, PR Notice 96-1. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. [Link]

  • International Agrochemicals. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. [Link]

  • University of Debrecen. (n.d.). Extraction of Soil Organic Matter. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • UConn Home & Garden Education Center. (2025). Best Practices for Soil Sample Collection: How You Sample Matters. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 776001, 3-(2-Methoxyphenoxy)propanoic acid. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of 2-(2-Methoxyphenoxy)propanoic Acid and Its Derivatives

Abstract and Significance This document provides a detailed technical guide for the synthesis of 2-(2-methoxyphenoxy)propanoic acid and its structural analogues. These compounds are critical intermediates in the pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

This document provides a detailed technical guide for the synthesis of 2-(2-methoxyphenoxy)propanoic acid and its structural analogues. These compounds are critical intermediates in the pharmaceutical industry, most notably as the core scaffold for the anti-anginal drug Ranolazine.[1][2] The phenoxypropanoic acid moiety is also a key feature in various herbicides and other biologically active molecules.[3][4] This guide is intended for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, justify methodological choices, and provide actionable insights for troubleshooting and optimization. The protocols described herein are grounded in established chemical literature, emphasizing safety, reproducibility, and high-yield synthesis.

Strategic Overview of Synthetic Methodologies

The formation of the characteristic aryl ether bond in 2-(2-methoxyphenoxy)propanoic acid is the central challenge of its synthesis. Two primary strategies are considered in organic synthesis for this transformation: the Williamson Ether Synthesis and the Ullmann Condensation.

  • Williamson Ether Synthesis: This is the most common and direct method for preparing alkyl aryl ethers. It involves the reaction of a phenoxide ion with an alkyl halide via a bimolecular nucleophilic substitution (S_N2) mechanism.[5][6] For the synthesis of our target molecule, this translates to the reaction of a guaiacolate (2-methoxyphenoxide) salt with a 2-halopropanoate derivative. Its advantages include mild reaction conditions, high yields, and the use of readily available, inexpensive reagents.

  • Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol or alkoxide.[7][8] While highly effective for forming diaryl ethers, traditional Ullmann conditions often require high temperatures and polar aprotic solvents.[7][9] Modern ligand-accelerated Ullmann-type reactions have broadened its scope, but for a simple alkyl aryl ether like our target, the Williamson synthesis is generally more efficient and cost-effective.[10][11]

Given its efficiency and widespread use for this class of compounds, this guide will focus on a detailed protocol based on the Williamson Ether Synthesis .

Core Synthesis Workflow: Williamson Ether Synthesis

The synthesis proceeds in two main stages: the deprotonation of the phenol to form a potent nucleophile, followed by the S_N2 displacement of a halide.

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Reaction & Hydrolysis A Guaiacol (2-Methoxyphenol) C Sodium Guaiacolate (Phenoxide Nucleophile) A->C Deprotonation B Strong Base (e.g., NaOH, KOH) B->C E Intermediate Ester (Ethyl 2-(2-methoxyphenoxy)propanoate) C->E Nucleophilic Substitution D Alkyl Halide Electrophile (e.g., Ethyl 2-bromopropionate) D->E SN2 Attack G Final Product (2-(2-Methoxyphenoxy)propanoic Acid) E->G Saponification F Hydrolysis (Acid/Base) F->G caption Fig 1. High-level workflow for Williamson Ether Synthesis.

Sources

Method

Application Notes and Protocols: In Vitro Testing of 2-(2-Methoxyphenoxy)propanoic Acid on Plant Cell Cultures

Introduction These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 2-(2-Methoxyphenoxy)propanoic acid on plant cell cultures. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 2-(2-Methoxyphenoxy)propanoic acid on plant cell cultures. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies to evaluate the potential biological activity of this compound. Given its structural similarity to phenoxy herbicides and auxin-type plant growth regulators, it is hypothesized that 2-(2-Methoxyphenoxy)propanoic acid may exhibit auxin-like activity, influencing plant cell division, elongation, and differentiation.[1][2] This guide provides the framework to rigorously test this hypothesis using established plant cell culture systems.

The protocols detailed herein are designed to be self-validating, incorporating controls and clear endpoints to ensure the generation of reliable and reproducible data. We will explore methodologies for callus induction, the establishment and maintenance of cell suspension cultures, and a suite of assays to quantify the effects of the test compound on cell viability, proliferation, and morphology.

Scientific Background: The Auxin Signaling Cascade

Auxins are a class of plant hormones that play a pivotal role in regulating virtually all aspects of plant growth and development.[1][2] The cellular response to auxin is complex and is primarily mediated through a well-characterized signaling pathway that leads to changes in gene expression.[3][4] Understanding this pathway is critical for interpreting the effects of potential auxin analogs like 2-(2-Methoxyphenoxy)propanoic acid.

The canonical auxin signaling pathway involves three main components: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[3] In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[1] When auxin is present, it acts as a "molecular glue," facilitating the interaction between TIR1/AFB and Aux/IAA proteins.[4][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[5] The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of a wide array of genes that drive cellular responses such as cell elongation and division.[1][3]

It is hypothesized that 2-(2-Methoxyphenoxy)propanoic acid, due to its chemical structure, may mimic natural auxins by binding to the TIR1/AFB receptors and initiating this signaling cascade. The following experimental protocols are designed to investigate this potential mechanism of action.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 2-(2-Methoxyphenoxy)propanoic acid (Hypothesized Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds (Auxin-dependent) Degradation 26S Proteasome Degradation TIR1_AFB->Degradation Targets for ARF ARF Transcription Factor Aux_IAA->ARF Represses Aux_IAA->Degradation ARE Auxin Response Element (Promoter) ARF->ARE Binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates caption Hypothesized Auxin Signaling Pathway Experimental_Workflow cluster_assays Endpoint Assays Start Start: Establish stable cell suspension culture Inoculation Inoculate experimental flasks with a standardized cell density Start->Inoculation Treatment Add 2-(2-Methoxyphenoxy)propanoic acid at various concentrations (e.g., 0.1, 1, 10, 100 µM) and controls (vehicle, positive auxin control) Inoculation->Treatment Incubation Incubate under standard conditions (e.g., 7 days) Treatment->Incubation Viability Cell Viability Assay (FDA/PI Staining) Incubation->Viability Proliferation Cell Proliferation Assay (Fresh/Dry Weight, PCV) Incubation->Proliferation Morphology Morphological Analysis (Microscopy) Incubation->Morphology Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Proliferation->Data_Analysis Morphology->Data_Analysis caption Experimental workflow for compound testing

Figure 2: A generalized workflow for evaluating the effects of 2-(2-Methoxyphenoxy)propanoic acid on plant cell suspension cultures.

PART 2: Assays for Evaluating Compound Effects

Cell Viability Assays

Determining cell viability is a critical first step in assessing the cytotoxicity of the test compound.

This dual staining method distinguishes between live and dead cells. FDA, a non-polar compound, freely enters cells and is cleaved by intracellular esterases in viable cells to produce fluorescein, which emits green fluorescence. [6]PI can only penetrate cells with compromised membranes and intercalates with nucleic acids, emitting red fluorescence. [7] Protocol:

  • Prepare a 10X staining solution containing both FDA and PI. [7]2. Add 10 µL of the 10X staining solution to 90 µL of the cell suspension. [7]3. Incubate at room temperature for 5-10 minutes in the dark. [6]4. Observe the cells using a fluorescence microscope with appropriate filter sets. [7][6]5. Calculate cell viability as: (Number of green fluorescent cells / Total number of cells) x 100. [6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. [8]Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. [8] Protocol:

  • Incubate a known volume of cell suspension with the test compound for the desired duration.

  • Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. [9]3. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol). [9]4. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Cell Proliferation Assays

These assays quantify the effect of the compound on cell growth over time.

  • At specified time points, harvest the cells from the suspension culture by filtration or centrifugation.

  • For fresh weight, gently blot the cells on pre-weighed filter paper to remove excess liquid and weigh immediately. [10]3. For dry weight, dry the cells at 60-70°C until a constant weight is achieved and then weigh. [10]4. Compare the fresh and dry weights of treated cultures to the controls.

  • Transfer a known volume of the cell suspension to a graduated centrifuge tube.

  • Centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

  • Measure the volume of the cell pellet. PCV is expressed as a percentage of the total culture volume.

Table 2: Expected Outcomes and Interpretations

AssayPotential Outcome with Auxin-like CompoundInterpretation
Cell ViabilityHigh viability at low to moderate concentrations; decreased viability at very high concentrations.The compound is not cytotoxic at effective concentrations. High concentrations may induce ethylene biosynthesis and cell death. [1]
Cell ProliferationIncreased fresh weight, dry weight, and PCV compared to the negative control.The compound promotes cell division and/or cell expansion, consistent with auxin activity.
MorphologyIncreased cell size, more elongated cells.The compound stimulates cell elongation, a classic auxin response.

PART 3: Data Presentation and Interpretation

All quantitative data should be presented clearly, for instance, in tables or graphs, showing dose-response relationships. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects. The results should be interpreted in the context of the known auxin signaling pathway, considering whether the observed phenotypic changes are consistent with auxin-like activity.

References

  • MDPI. (n.d.). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Retrieved from [Link]

  • Wikipedia. (n.d.). Auxin. Retrieved from [Link]

  • Lab Associates. (2022, June 17). How to prepare culture media for plant tissue culture? Retrieved from [Link]

  • Frontiers. (2017, August 17). A Rapid and Efficient Method to Obtain Photosynthetic Cell Suspension Cultures of Arabidopsis thaliana. Retrieved from [Link]

  • National Institutes of Health. (2016, September 15). Mechanisms of auxin signaling. Retrieved from [Link]

  • Oxford Academic. (n.d.). Auxin Signaling. Plant Physiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Auxin signalling pathways in plants. (a) The 'canonical' pathway.... Retrieved from [Link]

  • PubMed. (n.d.). Protocol for Generating Arabidopsis thaliana Cell Suspension Cultures Under Different Light Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Generating Arabidopsis thaliana Cell Suspension Cultures Under Different Light Conditions. Retrieved from [Link]

  • RIKEN BRC. (n.d.). rpc00001: Nicotiana tabacum BY-2 cell suspension culture. Retrieved from [Link]

  • Max Planck Institute for Plant Breeding Research. (n.d.). Establishment and Maintenance of Cell Suspension Cultures. Retrieved from [Link]

  • University of Nottingham. (n.d.). CELL SUSPENSION CULTURE OF ARABIDOPSIS. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Tissue Culture Media-Composition. Retrieved from [Link]

  • Merck Millipore. (n.d.). Media Preparation – Plant Tissue Culture Protocol. Retrieved from [Link]

  • MDPI. (n.d.). An Effective Protocol for Callus Induction and Plant Regeneration in an Indica Rice Cultivar RD43. Retrieved from [Link]

  • ResearchGate. (n.d.). Maintenance of Tobacco BY-2 Cell Suspension Culture. Retrieved from [Link]

  • Lifeasible. (n.d.). Measurement of Plant Cell Viability. Retrieved from [Link]

  • iGEM. (2021, January 19). BY-2 Cell culture maintenance. Retrieved from [Link]

  • IJARBS. (n.d.). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. Retrieved from [Link]

  • Biologia plantarum. (n.d.). Practical guidelines for the characterization of tobacco BY-2 cell lines. Retrieved from [Link]

  • Max Planck Institute for Plant Breeding Research. (n.d.). Callus Culture and Regeneration. Retrieved from [Link]

  • Int.J.Curr.Microbiol.App.Sci. (2018). Standardize Protocol for Callus Induction and Plant Regeneration in Barnyard Millet using Different Combination of Plant Growth Regulators. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • Vedantu. (n.d.). What is the best way to measure plant growth class 11 biology CBSE. Retrieved from [Link]

  • MDPI. (n.d.). Anthocyanin Production from Plant Cell and Organ Cultures In Vitro. Retrieved from [Link]

  • Unacademy. (n.d.). Measurement of plant growth. Retrieved from [Link]

  • Science Buddies. (n.d.). Measuring Plant Growth. Retrieved from [Link]

  • wikiHow. (n.d.). 4 Ways to Measure Growth Rate of Plants. Retrieved from [Link]

  • American Biology Teacher. (2025, August 7). A Simple & Nondestructive Technique for Measuring Plant Growth & Development. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2017, March 7). An overview of the most common methods for assessing cell viability. Retrieved from [Link]

  • National Institutes of Health. (2024, January 22). Plant Growth Regulation in Cell and Tissue Culture In Vitro. Retrieved from [Link]

  • Oxford Academic. (n.d.). auxin research odyssey: 1989–2023. The Plant Cell. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Retrieved from [Link]

Sources

Application

High-throughput screening of 2-(2-Methoxyphenoxy)propanoic acid analogs

Application Note & Protocol Topic: High-Throughput Screening of 2-(2-Methoxyphenoxy)propanoic Acid Analogs for the Identification of Novel Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulators Introduction:...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of 2-(2-Methoxyphenoxy)propanoic Acid Analogs for the Identification of Novel Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulators

Introduction: The Scientific Rationale

The 2-(phenoxy)propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents and bioactive molecules. Analogs of 2-(2-Methoxyphenoxy)propanoic acid, which bear resemblance to endogenous fatty acids, are hypothesized to interact with key metabolic regulators. A primary target class of interest for such structures is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1][2] PPARs are ligand-activated transcription factors that play a pivotal role in regulating lipid and glucose metabolism, cellular differentiation, and inflammation.[3][4][5]

The PPAR family consists of three isoforms: α, β/δ, and γ. PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis. It is the molecular target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs (e.g., Rosiglitazone), making it a validated target for the treatment of type 2 diabetes.[1][3] The discovery of novel, selective PPARγ modulators with potentially improved safety profiles remains a significant goal in drug development.

This document provides a comprehensive, field-tested guide for developing and executing a high-throughput screening (HTS) campaign to identify and characterize novel PPARγ agonists from a library of 2-(2-Methoxyphenoxy)propanoic acid analogs. The workflow is designed with self-validating systems to ensure data integrity and the identification of robust, high-quality hits.

Assay Principle: Cell-Based Reporter Gene Assay

The primary screening assay is a cell-based reporter gene assay, a robust and widely used method for quantifying the activation of nuclear receptors.[3][5] The core of this system relies on a host cell line (e.g., HEK293T) engineered to stably or transiently express two key components:

  • A Chimeric PPARγ Receptor: This construct typically fuses the ligand-binding domain (LBD) of human PPARγ to a heterologous DNA-binding domain (DBD), such as that from the yeast GAL4 protein. This design isolates the ligand-binding event from the complexities of native receptor-DNA interactions.

  • A Reporter Plasmid: This plasmid contains multiple copies of the upstream activation sequence (UAS) recognized by the GAL4 DBD, placed upstream of a minimal promoter and a reporter gene, such as firefly luciferase.

Mechanism of Action: When an agonist from the analog library enters the cell and binds to the PPARγ-LBD, it induces a conformational change in the chimeric receptor. This change facilitates the recruitment of co-activator proteins, enabling the GAL4-DBD to bind to the UAS and drive the transcription of the luciferase gene. The resulting luminescence is directly proportional to the extent of PPARγ activation and can be quantified using a plate-based luminometer.

Below is a diagram illustrating the PPARγ reporter assay signaling pathway.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Cytoplasm & Nucleus Compound Analog (Ligand) PPAR_LBD PPARγ-LBD-GAL4(DBD) Chimeric Receptor Compound->PPAR_LBD Binds Coactivator Co-activator Proteins PPAR_LBD->Coactivator Recruits UAS UAS Promoter Coactivator->UAS Activates Transcription Luciferase Luciferase Gene UAS->Luciferase Signal Luminescent Signal Luciferase->Signal Expresses

Caption: PPARγ reporter assay signaling cascade.

Materials and Equipment

Reagents & Consumables
  • Cell Line: HEK293T cells (ATCC, CRL-3216)

  • Expression Plasmids:

    • pBIND-hPPARγ-LBD (containing GAL4-DBD)

    • pGL5-luc (containing 5xUAS reporter)

  • Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific)

  • Cell Culture Media: DMEM, high glucose (Gibco), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Assay Media: DMEM, high glucose, 0.5% charcoal-stripped FBS

  • Compound Library: 2-(2-Methoxyphenoxy)propanoic acid analogs dissolved in 100% DMSO

  • Reference Agonist: Rosiglitazone (Sigma-Aldrich)

  • Assay Plates: 384-well, solid white, tissue-culture treated plates (Corning)

  • Luciferase Detection Reagent: ONE-Glo™ Luciferase Assay System (Promega)

  • DMSO: Anhydrous, cell culture grade (Sigma-Aldrich)

Equipment
  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Biosafety Cabinet, Class II

  • Automated Liquid Handler (e.g., Echo Acoustic Dispenser, Agilent Bravo) for compound pinning

  • Multimode Plate Reader with luminescence detection capability (e.g., BMG PHERAstar FSX[6])

  • Centrifuge for cell culture

  • Hemocytometer or automated cell counter

Detailed Protocols

The HTS workflow is a multi-stage process designed to maximize efficiency while ensuring data quality. It begins with assay development and validation, proceeds to the primary screen, and concludes with hit confirmation and characterization.

HTS_Workflow start Assay Development & Miniaturization primary Primary HTS (Single Concentration) start->primary data_analysis Data Analysis & Hit Selection primary->data_analysis confirmation Hit Confirmation (Fresh Compound) data_analysis->confirmation dose_response Dose-Response (EC50 Determination) confirmation->dose_response selectivity Selectivity Profiling (vs. PPARα, PPARδ) dose_response->selectivity orthogonal Orthogonal Assay (e.g., TR-FRET) selectivity->orthogonal lead Validated Lead orthogonal->lead

Caption: High-throughput screening and hit validation workflow.

Protocol 1: Assay Development and Miniaturization (Pre-HTS)

Causality: Before committing a large compound library to screening, the assay must be optimized for a 384-well format and validated for robustness. This step is critical to ensure that the screen will be sensitive, reproducible, and cost-effective.[7][8]

  • Cell Transfection & Seeding Optimization:

    • Co-transfect HEK293T cells with the pBIND-hPPARγ-LBD and pGL5-luc plasmids.

    • Perform a cell titration experiment. Seed transfected cells in a 384-well plate at densities ranging from 2,500 to 10,000 cells/well in 40 µL of assay media.

    • Incubate for 24 hours. Add a saturating concentration of Rosiglitazone (e.g., 1 µM) to half of the wells for each density and vehicle (0.1% DMSO) to the other half.

    • Incubate for another 18-24 hours.

    • Add luciferase detection reagent and measure luminescence.

    • Goal: Select the lowest cell density that provides a robust signal-to-background (S/B) ratio (>10) and a stable signal window. This conserves reagents and minimizes cell-based artifacts.

  • DMSO Tolerance:

    • Using the optimal cell density, expose cells to increasing concentrations of DMSO (0.1% to 2.0%).

    • Goal: Determine the highest DMSO concentration that does not significantly impact cell viability or assay signal. The final concentration in the HTS should remain below this threshold (typically ≤0.5%).

  • Reference Agonist Potency:

    • Generate a 10-point, 1:3 serial dilution curve for the reference agonist, Rosiglitazone, starting from 10 µM.

    • Calculate the EC₅₀ (half-maximal effective concentration).

    • Goal: This confirms the assay is responding correctly to a known agonist and establishes the positive control concentration for the HTS (typically EC₈₀).

  • Assay Validation (Z'-Factor Determination):

    • Prepare multiple plates (at least 3) with columns dedicated to positive controls (Rosiglitazone at EC₈₀) and negative controls (0.1% DMSO vehicle).

    • Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Goal: A Z'-factor > 0.5 indicates an excellent, robust assay suitable for HTS.[8] This metric provides confidence that hits identified in the screen are statistically significant and not random fluctuations.

ParameterOptimized ValueRationale
Plate Format384-well solid whiteStandard for HTS; maximizes throughput and minimizes reagent volumes.
Cell Density5,000 cells/wellProvides optimal S/B ratio while conserving cells.
Assay Volume40 µLBalances reagent cost with signal stability.
Final DMSO Conc.0.25%Well-tolerated by HEK293T cells, minimizing solvent-induced toxicity.
Incubation Time18 hoursAllows for sufficient gene transcription and protein expression.
Positive Control1 µM RosiglitazoneCorresponds to ~EC₈₀, providing a strong but not saturating signal.
Negative Control0.25% DMSOVehicle control, represents baseline activity.
Table 1: Summary of Optimized HTS Assay Parameters.
Protocol 2: Primary High-Throughput Screen
  • Plate Preparation: Using an automated liquid handler, dispense (or "pin") 100 nL of each compound from the 2-(2-Methoxyphenoxy)propanoic acid analog library (at 10 mM in DMSO) into individual wells of the 384-well assay plates. This results in a final screening concentration of 25 µM in a 40 µL assay volume. Dedicate specific columns for positive and negative controls.

  • Cell Seeding: Dispense 40 µL of the transfected cell suspension (at 1.25 x 10⁵ cells/mL) into each well of the compound-containing plates.

  • Incubation: Gently mix the plates on a plate shaker for 10 seconds and incubate for 18 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Equilibrate the assay plates and the ONE-Glo™ Luciferase reagent to room temperature.

    • Add 25 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature in the dark to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Protocol 3: Data Analysis and Hit Identification

Causality: A rigorous data analysis pipeline is essential to normalize the data, assess plate quality on-the-fly, and apply statistical criteria to confidently identify "hits" while minimizing false positives and negatives.

  • Data Normalization: For each plate, normalize the raw luminescence data to percent activation using the intra-plate controls: % Activation = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

  • Quality Control: Calculate the Z'-factor and S/B ratio for each individual plate. Plates not meeting the quality threshold (e.g., Z' < 0.5) should be flagged and repeated.[8][9]

  • Hit Selection: A compound is typically classified as a primary hit if its % activation is greater than three standard deviations (SD) above the mean of the negative control wells on that plate. A threshold of >50% activation can also be applied.

MetricAcceptance CriterionPurpose
Z'-Factor> 0.5Ensures the separation between positive and negative control signals is large enough to reliably detect hits.[8]
Signal-to-Background> 10Confirms a sufficient dynamic range for the assay.
CV of Controls< 15%Indicates low well-to-well variability and high precision.
Table 2: Assay Quality Control Metrics for the HTS Campaign.
Protocol 4: Hit Confirmation and Secondary Assays

Causality: Primary hits must be rigorously validated to eliminate artifacts and confirm their biological activity. This phase builds confidence in the hits before committing to more resource-intensive studies.

  • Hit Confirmation: Re-test all primary hits using freshly sourced or re-solubilized compound powder to rule out issues with compound storage or degradation.

  • Dose-Response Analysis: Confirmed hits are tested in a 10-point, 1:3 serial dilution format to determine their potency (EC₅₀) and efficacy (Eₘₐₓ). This step differentiates potent modulators from weak ones and is crucial for establishing structure-activity relationships (SAR).

  • Selectivity Profiling: To identify analogs that are selective for PPARγ, screen confirmed hits against reporter assays for PPARα and PPARδ.[2][4] A desirable hit would show high potency for PPARγ with significantly lower (>10-fold) potency for the other isoforms.

  • Orthogonal Assay (Counter-Screen): To ensure the hits are not artifacts of the reporter gene system (e.g., luciferase stabilizers), employ an assay with a different readout. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the recruitment of a co-activator peptide (e.g., SRC-1) to the PPARγ-LBD is an excellent choice. True agonists should be active in both the reporter and TR-FRET assays.

Conclusion

This application note outlines a robust, logical, and scientifically-grounded workflow for the high-throughput screening of 2-(2-Methoxyphenoxy)propanoic acid analogs to discover novel PPARγ modulators. By integrating rigorous assay development, multi-step validation, and orthogonal testing, this protocol provides a clear path from a large chemical library to a set of well-characterized, validated lead compounds. The emphasis on explaining the causality behind each step ensures that researchers can not only execute the protocol but also troubleshoot and adapt it to their specific needs, ultimately increasing the probability of a successful screening campaign.

References

  • Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). Journal of Pharmacy and Pharmacology. [Link]

  • Luminescence-based cell-based primary high throughput screening assay to identify partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg). PubChem BioAssay. [Link]

  • Resources for Assay Development and High Throughput Screening. Michigan State University Drug Discovery. [Link]

  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Indigo Biosciences. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives. [Link]

  • Ready-to-Assay FFA1/GPR40 Free Fatty Acid Receptor Frozen Cells. DiscoverX. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

Sources

Method

Application Notes and Protocols for Testing the Herbicidal Effects of 2-(2-Methoxyphenoxy)propanoic Acid

Introduction 2-(2-Methoxyphenoxy)propanoic acid is a member of the phenoxypropionic acid class of chemical compounds. This structural class is notable within the agrochemical industry, as it includes many commercially si...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methoxyphenoxy)propanoic acid is a member of the phenoxypropionic acid class of chemical compounds. This structural class is notable within the agrochemical industry, as it includes many commercially significant herbicides. The herbicidal activity of phenoxypropionic acid derivatives, particularly the aryloxyphenoxypropionates (APPs or 'fops'), is well-documented. These compounds typically act as selective, post-emergence herbicides targeting grassy weeds in broadleaf crops.[1]

The primary mode of action for most aryloxyphenoxypropionate herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to a loss of membrane integrity and, ultimately, cell death in susceptible grass species.[2]

These application notes provide a comprehensive experimental framework for researchers to systematically evaluate the herbicidal properties of 2-(2-Methoxyphenoxy)propanoic acid. The protocols outlined below are designed to confirm its herbicidal efficacy, determine its spectrum of activity and crop selectivity, and elucidate its physiological and biochemical mechanism of action.

Chemical and Physical Properties of 2-(2-Methoxyphenoxy)propanoic Acid

A foundational understanding of the test substance's properties is critical for proper handling, formulation, and application.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[4]
Molecular Weight 196.20 g/mol [4]
IUPAC Name 2-(2-methoxyphenoxy)propanoic acid[4]
CAS Number 7309-51-5[4]
Physical Description Solid (based on related compounds)Inferred
Safety Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4]

Experimental Design: A Phased Approach

A tiered experimental approach is recommended to efficiently characterize the herbicidal potential of 2-(2-Methoxyphenoxy)propanoic acid. This begins with broad screening and progresses to more detailed physiological and biochemical assays.

Caption: Phased experimental workflow for herbicide evaluation.

Phase 1: Primary Efficacy Screening

Objective: To determine if 2-(2-Methoxyphenoxy)propanoic acid possesses herbicidal activity at a standard application rate against a representative panel of monocot (grassy) and dicot (broadleaf) weeds.

Protocol 1.1: Greenhouse Pot Assay for Herbicidal Activity
  • Plant Material:

    • Select a range of common weed species. Recommended species include:

      • Monocots (Grasses): Barnyardgrass (Echinochloa crus-galli), Giant Foxtail (Setaria faberi), Annual Ryegrass (Lolium rigidum).[1][2]

      • Dicots (Broadleaves): Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album), Redroot Pigweed (Amaranthus retroflexus).[1]

    • Grow seedlings in 10 cm pots filled with a standard greenhouse potting mix. Maintain plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Preparation and Application:

    • Prepare a stock solution of 2-(2-Methoxyphenoxy)propanoic acid in a suitable solvent (e.g., acetone with a surfactant like Tween 20) and then dilute with water to the final application volume.

    • Apply the herbicide post-emergence when seedlings have reached the 2-3 leaf stage.[5]

    • Use a laboratory spray chamber to ensure uniform application. A standard screening rate of 1000 g ai/ha (grams of active ingredient per hectare) is a common starting point.

    • Include an untreated control (sprayed with solvent and water only) and a positive control with a commercial ACCase inhibitor herbicide (e.g., fluazifop-P-butyl) for comparison.[3]

  • Experimental Design and Data Collection:

    • Use a randomized complete block design with at least four replications for each treatment.[6]

    • Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass, and determine the fresh weight. Dry the biomass at 70°C for 72 hours to determine the dry weight.

  • Data Analysis:

    • Analyze the visual injury ratings and biomass data using Analysis of Variance (ANOVA).

    • Compare the treatment means to the untreated control using a suitable post-hoc test (e.g., Dunnett's test).

Phase 2: Dose-Response and Selectivity

Objective: To quantify the herbicidal potency (ED₅₀) of 2-(2-Methoxyphenoxy)propanoic acid on sensitive species and to determine its selectivity between target weeds and non-target crops.

Protocol 2.1: Dose-Response Curve Generation
  • Plant and Herbicide Application:

    • Based on the results of the primary screening, select one sensitive grass species and one tolerant broadleaf species.

    • Prepare a series of herbicide concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 g ai/ha).

    • Apply the different rates to the selected plant species at the 2-3 leaf stage as described in Protocol 1.1.

  • Data Collection and Analysis:

    • Harvest the above-ground dry biomass at 21 DAT.

    • Express the dry weight for each replicate as a percentage of the mean dry weight of the untreated control.

    • Fit the data to a four-parameter log-logistic dose-response curve using statistical software (e.g., R with the 'drc' package).[7]

      • The model is typically of the form: Y = C + (D - C) / (1 + exp(b(log(X) - log(ED₅₀))))

      • Where Y is the response (biomass), D is the upper limit (response at zero dose), C is the lower limit, b is the slope of the curve, and ED₅₀ is the dose required to cause a 50% reduction in biomass.[8]

ParameterDescription
ED₅₀ (Effective Dose, 50%) The dose of the herbicide that causes a 50% reduction in plant growth (e.g., biomass) compared to the untreated control. A lower ED₅₀ indicates higher herbicidal potency.
Selectivity Index (SI) Calculated as the ratio of the ED₅₀ for the tolerant species to the ED₅₀ for the sensitive species (SI = ED₅₀ tolerant / ED₅₀ sensitive). A higher SI indicates greater selectivity.

Phase 3: Physiological Effects Assessment

Objective: To investigate the physiological mechanisms underlying the herbicidal action of 2-(2-Methoxyphenoxy)propanoic acid.

Protocol 3.1: Chlorophyll Content Measurement

Rationale: Herbicidal activity often leads to a breakdown of chlorophyll, resulting in chlorosis (yellowing) of the leaves.

  • Sample Collection:

    • Treat a sensitive grass species with the ED₅₀ dose of 2-(2-Methoxyphenoxy)propanoic acid as determined in Phase 2.

    • Collect leaf samples (e.g., 100 mg fresh weight) at 1, 3, and 5 DAT.

  • Chlorophyll Extraction:

    • Homogenize the leaf tissue in 5 mL of 80% acetone.[9]

    • Centrifuge the homogenate at 5000 x g for 10 minutes.

    • Collect the supernatant for analysis.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.[10]

    • Calculate the concentrations of chlorophyll a and chlorophyll b using the Arnon equations:

      • Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

      • Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

      • Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

Protocol 3.2: Electrolyte Leakage Assay for Membrane Integrity

Rationale: Inhibition of fatty acid synthesis is expected to damage cell membranes, leading to the leakage of electrolytes.[11]

  • Sample Preparation:

    • Treat a sensitive grass species with the ED₅₀ dose.

    • At 1, 3, and 5 DAT, excise leaf discs (e.g., 1 cm diameter) from treated and control plants.

    • Rinse the discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut cells.[12]

  • Measurement:

    • Place the leaf discs in a test tube containing a known volume of deionized water (e.g., 20 mL).

    • Incubate at room temperature on a shaker for a specified time (e.g., 4 hours).

    • Measure the initial electrical conductivity (EC₁) of the solution using a conductivity meter.

    • Autoclave the samples to cause complete cell rupture and release of all electrolytes.

    • After cooling to room temperature, measure the final electrical conductivity (EC₂).

  • Calculation:

    • Calculate the relative electrolyte leakage as: (EC₁ / EC₂) * 100%.

Phase 4: Biochemical Mode of Action Confirmation

Objective: To directly test the hypothesis that 2-(2-Methoxyphenoxy)propanoic acid inhibits ACCase activity.

Protocol 4.1: In Vitro ACCase Activity Assay

Rationale: This assay directly measures the effect of the compound on the activity of the target enzyme extracted from a sensitive plant species. A non-radioactive, colorimetric method is described here.[13]

  • Enzyme Extraction:

    • Harvest fresh leaf tissue from young, actively growing plants of a sensitive grass species.

    • Homogenize the tissue in a cold extraction buffer (e.g., containing Tricine-HCl, glycerol, DTT, and protease inhibitors).

    • Centrifuge the homogenate and use the supernatant containing the crude enzyme extract.

  • ACCase Activity Measurement (Malachite Green Assay):

    • This assay measures the ADP produced from the ATP-dependent carboxylation of acetyl-CoA, which is stoichiometrically linked to the consumption of bicarbonate. The ADP is then converted back to ATP in a reaction that consumes phosphoenolpyruvate and produces pyruvate. The pyruvate is then measured. An alternative is to measure the inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green assay colorimetrically quantifies the amount of free phosphate.[13][14]

    • Set up a reaction mixture in a 96-well plate containing:

      • Enzyme extract

      • Assay buffer (containing Tricine, KCl, MgCl₂, DTT, BSA, NaHCO₃, and ATP)

      • Various concentrations of 2-(2-Methoxyphenoxy)propanoic acid.

    • Start the reaction by adding acetyl-CoA.

    • Incubate at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at ~620-650 nm.

  • Data Analysis:

    • Calculate the rate of ACCase activity for each herbicide concentration.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Caption: Principle of the malachite green-based ACCase activity assay.

Conclusion

This structured, multi-phased approach provides a robust framework for the comprehensive evaluation of the herbicidal properties of 2-(2-Methoxyphenoxy)propanoic acid. By progressing from whole-plant efficacy screening to detailed physiological and biochemical analyses, researchers can effectively determine its potential as a novel herbicide and confirm its mechanism of action as a likely ACCase inhibitor. The data generated will be crucial for understanding its spectrum of activity, crop safety, and for guiding further development and optimization studies.

References

  • Aminot, A., & Rey, F. (2000). Standard procedure for the determination of chlorophyll a by spectroscopic methods. ICES Techniques in Marine Environmental Sciences, No. 26. [Link]

  • PROMETHEUS Protocols. Chlorophyll extraction and determination. [Link]

  • Wilhelm, S. (2017). Total Chlorophyll a Measurements by Spectrophotometer. protocols.io. [Link]

  • NEON. (2020). Standard Operating Procedures for Spectrophotometric Measurement of Chlorophyll a, Chlorophyll b, and Bulk Carotenoids Using Methanol Solvent. [Link]

  • Polk County Water Atlas. ESS Method 150.1: Chlorophyll - Spectrophotometric. [Link]

  • Bio-protocol. ACCase Activity Assays. [Link]

  • Bray, E. A. (2004). Protocol IV: Electrolyte leakage test. [Link]

  • Jin, S., et al. (2024). Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. Analytical Biochemistry, 115723. [Link]

  • ResearchGate. (2024). Validation of Assay for Measuring Acetyl-Coenzyme A Carboxylase Activity in Grasses Using Malachite Green. [Link]

  • Zhang, Y., et al. (2017). Quantification of Plant Cell Death by Electrolyte Leakage Assay. Bio-protocol, 7(22), e2613. [Link]

  • Seefeldt, S. S., et al. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]

  • McCullough, E. L., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 69(6), 661-669. [Link]

  • Tovar-Rosales, L., et al. (2024). Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves. protocols.io. [Link]

  • Michigan State University Plant & Pest Diagnostics. (2025). Suspect herbicide resistance? Submit weed seeds for screening. [Link]

  • Minkey, D. M., & Moore, J. H. (1996). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Proceedings of the 11th Australian Weeds Conference. [Link]

  • Tovar-Rosales, L., et al. (2024). Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves. protocols.io. [Link]

  • Li, Z., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Beckie, H. J., & Tardif, F. J. (2012). Herbicide cross-resistance in weeds. Weed Science, 60(sp1), 110-133. [Link]

  • Michel, A., et al. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074-1079. [Link]

  • Pal, D., et al. (2015). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Indian Journal of Weed Science, 47(3), 253-256. [Link]

  • Antichi, D., et al. (2022). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PLoS ONE, 17(8), e0273443. [Link]

  • McCullough, E. L., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 69(6), 661-669. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)propanoic acid. [Link]

  • Tovar-Rosales, L., et al. (2024). Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves v1. protocols.io. [Link]

  • Li, Z., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(15), 4993. [Link]

  • Li, Z., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 28(14), 5406. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. [Link]

  • ResearchGate. (2021). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. [Link]

  • Agriculture and Horticulture Development Board. How to detect herbicide resistance in arable weeds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting racemization in 2-(2-Methoxyphenoxy)propanoic acid synthesis

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potenti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges during this synthesis, with a specific focus on maintaining stereochemical integrity.

Introduction

The synthesis of enantiomerically pure 2-(2-methoxyphenoxy)propanoic acid is a critical step in the development of various pharmaceutical agents. The most common route to this compound is the Williamson ether synthesis, a robust and versatile method. However, a significant challenge often encountered is racemization at the chiral center, leading to a loss of optical purity and compromising the efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting strategies and detailed protocols to help you mitigate racemization and achieve high enantiomeric excess.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Significant Racemization Detected in the Final Product

Question: I am synthesizing (S)-2-(2-methoxyphenoxy)propanoic acid via a Williamson ether synthesis, reacting (S)-2-chloropropionic acid with guaiacol (2-methoxyphenol) in the presence of a base. However, my final product shows a low enantiomeric excess (ee). What is causing this racemization, and how can I prevent it?

Answer: Racemization in this synthesis is a common issue that primarily stems from the deprotonation of the α-hydrogen on the propanoic acid moiety. This leads to the formation of a planar enolate intermediate, which is achiral. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both (R) and (S) enantiomers.[1][2][3][4]

The key racemization pathway involves the abstraction of the proton at the chiral carbon (the α-carbon) by a base. Once the planar enolate is formed, the stereochemical information is lost.

RacemizationMechanism Figure 1: Mechanism of Base-Catalyzed Racemization cluster_products (S)-Enantiomer (S)-2-Aryloxypropanoic acid Enolate Planar Enolate (Achiral Intermediate) (S)-Enantiomer->Enolate ProtonationTop Protonation (Top Face) Enolate->ProtonationTop H-B ProtonationBottom Protonation (Bottom Face) Enolate->ProtonationBottom H-B SEnantiomer (S)-Enantiomer ProtonationTop->SEnantiomer REnantiomer (R)-Enantiomer ProtonationBottom->REnantiomer hplc_workflow Figure 2: Chiral HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Product Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate troubleshooting_flowchart Figure 3: Troubleshooting Logic for Racemization Start Low ee% Detected CheckBase Is the base strong (e.g., NaH, excess NaOH)? Start->CheckBase ChangeBase Switch to weaker base (K₂CO₃, Cs₂CO₃) CheckBase->ChangeBase Yes CheckTemp Is reaction temp > 60°C? CheckBase->CheckTemp No End Re-analyze ee% ChangeBase->End LowerTemp Lower temperature and monitor kinetics CheckTemp->LowerTemp Yes CheckSolvent Is solvent protic (e.g., EtOH)? CheckTemp->CheckSolvent No LowerTemp->End ChangeSolvent Switch to polar aprotic (DMF, DMSO) CheckSolvent->ChangeSolvent Yes CheckLG Is the leaving group sub-optimal (e.g., -Cl)? CheckSolvent->CheckLG No ChangeSolvent->End ImproveLG Use better leaving group (-Br, -OTs) CheckLG->ImproveLG Yes CheckLG->End No ImproveLG->End

Sources

Optimization

Optimization of mobile phase for chiral separation of 2-(2-Methoxyphenoxy)propanoic acid

Welcome to the dedicated technical support guide for the chiral separation of 2-(2-Methoxyphenoxy)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of 2-(2-Methoxyphenoxy)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to resolve the enantiomers of this acidic compound. This guide provides practical, in-depth answers to common challenges, explains the scientific principles behind method optimization, and offers structured workflows to streamline your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the chiral separation of 2-(2-Methoxyphenoxy)propanoic acid, a compound chemically similar to the herbicide Mecoprop.[1][2]

Q1: I'm seeing severe peak tailing for both enantiomers. What is the primary cause and the immediate fix?

A1: Severe peak tailing for an acidic analyte like 2-(2-Methoxyphenoxy)propanoic acid is almost always caused by unwanted secondary ionic interactions between the ionized carboxylic acid group of your analyte and active sites (e.g., residual silanols) on the silica support of the chiral stationary phase (CSP).[3] To resolve this, the ionization of the analyte must be suppressed.

Immediate Fix: Add a small amount of a strong acid to your mobile phase. Trifluoroacetic acid (TFA) is highly effective. Start with a concentration of 0.1% (v/v) in the final mobile phase mixture.[4][5] This will protonate the carboxylic acid, neutralizing its charge and leading to a more favorable interaction with the CSP, resulting in sharper, more symmetrical peaks.[4][6]

Q2: I have no separation between the enantiomers. Where do I start?

A2: A complete lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase combination does not provide sufficient enantioselectivity. The most critical factors to re-evaluate are the CSP and the organic modifier in your mobile phase.

Starting Point:

  • Confirm CSP Choice: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are well-documented for their effectiveness in separating acidic compounds like phenoxypropanoic acids.[2][7][8][9] If you are not using one of these, consider switching.

  • Change the Organic Modifier: The choice of alcohol in a normal-phase system is a powerful tool for inducing or improving selectivity.[10] If you are using isopropanol (IPA), screen ethanol (EtOH) as an alternative, and vice versa. The different hydrogen bonding and dipole-dipole interactions offered by each alcohol can dramatically alter the chiral recognition mechanism.[7]

Q3: My retention times are too long, and the analysis is taking forever. How can I reduce them without losing resolution?

A3: Long retention times are typically due to the mobile phase being too "weak." In normal-phase chromatography, this means the concentration of the polar organic modifier (the alcohol) is too low.

Solution: Incrementally increase the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in your mobile phase. For example, if you are using n-Hexane/Isopropanol (90:10), try moving to (85:15) and then (80:20). This will increase the eluting strength of the mobile phase, causing the analyte to spend less time on the stationary phase, thereby reducing retention time. Always monitor the resolution (Rs), as excessive increases in modifier can sometimes lead to a loss of separation.

Q4: My resolution is inconsistent between runs. What causes this instability?

A4: Irreproducible results in chiral chromatography often point to issues with column equilibration or mobile phase preparation.

Troubleshooting Steps:

  • Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times when the mobile phase is changed.[11] Ensure you are flushing the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.

  • Mobile Phase Volatility: The n-hexane component of the mobile phase is highly volatile. If left open to the atmosphere, its evaporation can alter the mobile phase ratio, increasing the relative concentration of the alcohol and changing retention times. Always keep mobile phase reservoirs tightly capped.

  • Additive Concentration: Ensure the acidic additive (e.g., TFA) is precisely measured and thoroughly mixed into the mobile phase. Inconsistent additive concentration will lead to variable peak shapes and retention times.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for overcoming more complex challenges in method development.

Guide 1: Optimizing the Mobile Phase for Baseline Resolution (Rs ≥ 1.5)

Problem: You have some separation (two peaks are visible), but the resolution is poor (Rs < 1.5), and the peaks are not returning to the baseline.

Underlying Principle: Achieving baseline resolution requires a delicate balance between the interactions of the enantiomers with the CSP and their solubility in the mobile phase. This is controlled by the type and concentration of the organic modifier and the acidic additive.

Step-by-Step Optimization Protocol:

  • Establish the Foundation - The Acidic Additive:

    • Action: Ensure 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) is present in your mobile phase.[4][12] TFA is generally more effective for suppressing ionization due to its lower pKa.

    • Rationale: As an acidic analyte, 2-(2-Methoxyphenoxy)propanoic acid must be in its non-ionized (protonated) form to achieve optimal chiral recognition on most polysaccharide CSPs. The additive neutralizes the analyte's charge, minimizing peak tailing and allowing for more effective chiral interactions.[4][6]

  • Screen Primary Organic Modifiers:

    • Action: Prepare two separate mobile phases: one with Isopropanol (IPA) and another with Ethanol (EtOH) as the modifier, keeping the hexane and acid concentration constant (e.g., n-Hexane/Modifier/TFA at 90:10:0.1). Run the sample with both mobile phases.

    • Rationale: Different alcohols interact differently with the CSP and the analyte. IPA is a stronger hydrogen bond acceptor, while EtOH is a stronger donor. This difference can fundamentally change the enantioselective interactions, and one alcohol often provides significantly better resolution than the other.[7]

  • Fine-Tune the Organic Modifier Concentration:

    • Action: Using the alcohol that provided the better initial separation, systematically adjust its concentration. Create mobile phases with modifier concentrations of 5%, 10%, 15%, and 20%.

    • Rationale: This step optimizes the trade-off between retention time and resolution. Lowering the alcohol percentage will increase retention and often improve resolution, up to a point. Conversely, increasing it will shorten the analysis time but may cause the peaks to merge.

Data-Driven Decision Making:

Summarize your findings in a table to clearly identify the optimal conditions.

Mobile Phase Composition (n-Hexane:Modifier:TFA)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)Peak Shape (Tailing Factor)
90:10 (IPA):0.112.514.11.31.4
85:15 (IPA):0.19.810.91.21.3
90:10 (EtOH):0.115.217.81.8 1.1
85:15 (EtOH):0.111.313.01.61.1

In this example, 90:10:0.1 n-Hexane:Ethanol:TFA provides the best resolution.

Guide 2: Systematic Workflow for Method Development

This workflow provides a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow start Start: Define Analytical Goal (e.g., Rs > 1.5) csp_select Step 1: Select CSP (e.g., Amylose or Cellulose-based) start->csp_select mobile_phase_screen Step 2: Screen Organic Modifiers (IPA vs. EtOH at 10%) csp_select->mobile_phase_screen add_additive Step 3: Introduce Acidic Additive (Add 0.1% TFA to Mobile Phase) mobile_phase_screen->add_additive check_resolution Evaluate: Is Resolution > 1.0? add_additive->check_resolution optimize_conc Step 4: Optimize Modifier Conc. (Test 5%, 10%, 15%, 20%) check_resolution->optimize_conc Yes troubleshoot Troubleshoot: - Try different CSP - Screen other solvents (e.g., DCM) check_resolution->troubleshoot No check_final_res Evaluate: Is Resolution > 1.5? optimize_conc->check_final_res check_final_res->optimize_conc No, adjust optimize_flow Step 5: Optimize Flow Rate (e.g., 0.5 - 1.5 mL/min) check_final_res->optimize_flow Yes end End: Validated Method optimize_flow->end troubleshoot->csp_select

Caption: Workflow for chiral method development.

Part 3: Advanced Concepts and Visual Troubleshooting

The Role of Solvents in Chiral Recognition

Changing the solvent is one of the most effective ways to alter the selectivity of a chiral separation.[2] While hexane and an alcohol are standard, immobilized CSPs (like CHIRALPAK® IM) offer expanded solvent compatibility, allowing for the use of solvents like dichloromethane (DCM), which can dramatically improve resolution where traditional mobile phases fail.[2][13]

When to Consider Alternative Solvents:

  • If screening IPA and EtOH yields no or very poor separation.

  • If the analyte has poor solubility in hexane/alcohol mixtures.

  • If you are using an immobilized CSP that permits a wider range of solvents.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common chromatographic issues.

TroubleshootingTree start Problem Observed p1 Poor Resolution (Rs < 1.5) start->p1 p2 Peak Tailing (Tf > 1.5) start->p2 p3 No Separation start->p3 c1a Suboptimal Modifier Conc. p1->c1a c1b Wrong Modifier Type p1->c1b c2a Analyte Ionization p2->c2a c3a Wrong CSP p3->c3a c3b Mobile Phase Incompatible p3->c3b s1a Adjust Modifier % (Up or Down) c1a->s1a s1b Switch Modifier (IPA <-> EtOH) c1b->s1b s2a Add 0.1% TFA or Formic Acid c2a->s2a s3a Screen Different Polysaccharide CSP c3a->s3a s3b Screen Alternative Solvents (e.g., DCM) c3b->s3b

Caption: Troubleshooting decision tree for chiral HPLC.

References

  • Chiral Technologies, Inc. (2023). The Improved Chiral Resolution of Mecoprop. LCGC International. [Link]

  • He, J., Cheung, A. P., Struble, E., Wang, E., & Liu, P. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595. [Link]

  • Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Zhang, T., et al. (2020). Simulated cavity structure of Chiracel ODH‐CSP and simulated enantiomer interactions. Chirality, 32(5), 685-696. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • Daicel Chiral Technologies. (n.d.). Mecoprop Enantiomer Separation on CHIRALPAK® IM. [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • Letter, W. (2014). Response to "How can I improve my chiral column resolution?". ResearchGate. [Link]

  • Wilson, M. J., & Wainer, I. W. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 396, 177-182. [Link]

  • Noctor, T. A., Fell, A. F., & Kaye, B. (1998). The use of mobile phase pH and column temperature to reverse the retention order of enantiomers on chiral-AGP®. Chirality, 10(5), 603-608. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Chromacademy. (n.d.). Should an Additive be Added to your HPLC Eluent?. LCGC International. [Link]

  • Wang, T., et al. (2012). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1269, 262-269. [Link]

  • Ballesteros-Gómez, A., & Rubio, S. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta, 761, 102-108. [Link]

  • Regalado, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Lin, C. H., & Lin, J. Y. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 42(2), 293-298. [Link]

  • Kumar, Y. R., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280. [Link]

  • ChiralTek. (n.d.). Chiral Columns Overview. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Novák, L., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(21), 5188. [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • YMC Europe. (n.d.). Chiral Columns for HPLC/SFC. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 2-(2-Methoxyphenoxy)propanoic acid in bioassays

Introduction: The Challenge of Poor Solubility 2-(2-Methoxyphenoxy)propanoic acid is a compound of interest in various fields of research. However, its utility in aqueous bioassays is often hampered by its limited solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Poor Solubility

2-(2-Methoxyphenoxy)propanoic acid is a compound of interest in various fields of research. However, its utility in aqueous bioassays is often hampered by its limited solubility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes. Poor compound solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2][3] This document offers a series of strategies, from simple solvent adjustments to advanced formulation techniques, to ensure your compound remains in solution and is bioavailable to your target system.

Understanding the Molecule: Physicochemical Properties

Before attempting to solubilize a compound, it is critical to understand its inherent chemical properties. For 2-(2-Methoxyphenoxy)propanoic acid (C₁₀H₁₂O₄, MW: 196.20 g/mol ), the key characteristics are its acidic nature and moderate lipophilicity.[4][5][6]

  • Acidic Functional Group: The presence of a propanoic acid moiety means this compound is a weak acid. Its solubility is therefore highly dependent on the pH of the solution.[7][8][9] In environments with a pH below its acid dissociation constant (pKa), the compound will be in its neutral, less soluble form. Above the pKa, it will be in its ionized, more water-soluble salt form.[8][10]

  • Lipophilicity (LogP): The calculated XLogP3 value is approximately 1.9[4], indicating a moderate degree of lipophilicity. This property contributes to its low intrinsic aqueous solubility but is also what often allows it to interact with biological targets.

These two factors—its pH-dependent charge state and its lipophilicity—are the primary levers we can use to enhance its solubility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered when working with 2-(2-Methoxyphenoxy)propanoic acid in bioassays.

Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?

A1: This is a classic case of "solvent-shifting" or "crashing out." Your compound is soluble in the highly organic environment of 100% DMSO but is not soluble in the final, mostly aqueous, assay buffer. The DMSO concentration is too low to keep the compound solubilized.[11]

Troubleshooting Steps:

  • Check Final DMSO Concentration: Most cell lines can tolerate 0.5% DMSO, and some robust lines can handle up to 1%, without severe cytotoxicity.[12][13] However, sensitive and primary cells may show stress at concentrations as low as 0.1%.[12][14] Always run a vehicle control (assay buffer + same final % of DMSO without your compound) to ensure the solvent itself is not affecting your results.[15]

  • Lower the Stock Concentration: Instead of a 100 mM stock, try making a 10 mM or even 1 mM stock in DMSO. This will require you to add a larger volume to your assay, but the final DMSO concentration may still be tolerable.

  • Use a Stepwise Dilution: Instead of diluting directly from 100% DMSO into the buffer, perform an intermediate dilution into a small volume of buffer or saline. Sonication at this stage can help break up micro-precipitates.[16] Then, add this intermediate dilution to the final assay volume.

  • Consider Other Strategies: If simple co-solvency with DMSO is not working, you must move to more advanced methods like pH adjustment or the use of excipients.

Q2: Since the compound is an acid, can I just increase the pH of my buffer to dissolve it?

A2: Yes, this is one of the most effective and direct strategies for this specific molecule. As a weak acid, increasing the pH of the solution above its pKa will convert it to its more soluble anionic (salt) form.[8][9][10]

Key Considerations:

  • Assay Compatibility: Ensure that the required pH for solubility is compatible with your biological system. Most cell cultures are maintained at pH 7.2-7.4. Drastically altering the pH can induce cellular stress or death. For acellular (e.g., enzyme) assays, you may have more flexibility.

  • Buffering Capacity: Your assay medium must have sufficient buffering capacity to handle the addition of a basic solution used to dissolve the compound.

  • Stock Preparation: The best practice is to prepare a concentrated stock solution at an elevated pH and then dilute it into your final assay medium. The buffering capacity of the final medium should bring the pH back into a physiologically acceptable range.

See Protocol 1 for a detailed step-by-step guide to pH-mediated solubilization.

Q3: I can't alter my assay's pH. What are my other options besides DMSO?

A3: When pH modification is not an option, you can use formulation excipients to create a more favorable microenvironment for the compound. The two most common choices are cyclodextrins and non-ionic surfactants.[1][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate the lipophilic part of your compound, forming an "inclusion complex" that is water-soluble.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro studies.[17]

  • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles in aqueous solutions.[11][20] The hydrophobic core of these micelles can solubilize your compound, while the hydrophilic shell keeps the entire structure dispersed in the buffer.

Important Caveats:

  • Assay Interference: Both cyclodextrins and surfactants can interfere with biological assays. Cyclodextrins can extract cholesterol from cell membranes[19], and surfactants can disrupt membranes or denature proteins.[11]

  • Controls are Essential: You must run controls with the excipient alone to ensure it does not have an independent effect on your assay readout.

See Protocol 2 for a guide on using cyclodextrins.

Q4: How do I choose between pH adjustment, cyclodextrins, or surfactants?

A4: The choice depends on the constraints of your bioassay. The following decision tree can guide your strategy.

G cluster_start cluster_ph pH Modification Path cluster_excipient Excipient Path start Compound precipitates in assay buffer ph_q Can the bioassay tolerate a temporary pH shift during dilution? start->ph_q Evaluate pH compatibility ph_yes Use pH Adjustment Strategy (e.g., prepare stock in 0.1M NaOH, dilute into buffer) ph_q->ph_yes  Yes   ph_no pH modification is not suitable. ph_q->ph_no  No   excipient_q Is the assay sensitive to membrane disruption or protein denaturation? ph_no->excipient_q Evaluate excipient options surfactant Use Surfactants (e.g., Tween-20) Caution: Potential for assay interference. Requires stringent vehicle controls. excipient_q->surfactant  Yes (High Sensitivity)   excipient_no Excipients may be suitable. Test both and validate with controls. excipient_q->excipient_no  No (Low Sensitivity)   cyclo Use Cyclodextrins (e.g., HP-β-CD) Lower potential for protein denaturation. excipient_no->cyclo excipient_no->surfactant

Caption: Decision workflow for selecting a solubilization strategy.

Quantitative Data Summary

The following table summarizes the general properties and tolerance limits for common solubilization agents. These are starting points and must be validated for each specific cell line and assay.

Method Agent Mechanism Typical Final Conc. Advantages Disadvantages & Cautions
Co-Solvency DMSOIncreases polarity of the bulk solvent0.1% - 1.0%[12][15][21]Simple to use; well-characterizedCan be cytotoxic; may cause artifacts; risk of precipitation upon dilution[1][12]
pH Adjustment NaOH / HClIonizes the acidic compoundpH 7.2-7.6 (final)Highly effective for ionizable compounds; introduces minimal foreign substancesLimited by pH tolerance of the assay; requires strong buffering[7]
Complexation HP-β-CDEncapsulates the drug in a hydrophobic cavity[17][18]1-10 mMGenerally low cytotoxicity; can improve stabilityCan extract membrane cholesterol; may alter free drug concentration[19]
Micellization Tween® 20/80, Pluronic® F-68Forms micelles that solubilize the drug[11]0.01% - 0.1%Effective for highly lipophilic compoundsCan disrupt cell membranes; may interfere with protein-protein interactions; potential cytotoxicity[11][20]

Step-by-Step Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is the recommended first-line approach for 2-(2-Methoxyphenoxy)propanoic acid.

Materials:

  • 2-(2-Methoxyphenoxy)propanoic acid powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile-filtered

  • Sterile, nuclease-free water

  • Target assay buffer (e.g., PBS, DMEM) with sufficient buffering capacity

Procedure:

  • Calculate Molar Equivalents: Determine the amount of NaOH needed to fully deprotonate the acid. For a 10 mM stock solution, you will add an equimolar amount of NaOH. It is often beneficial to add a slight excess (e.g., 1.1 equivalents) to ensure complete dissolution.

  • Weigh Compound: Accurately weigh the required amount of 2-(2-Methoxyphenoxy)propanoic acid powder. For example, for 1 mL of a 10 mM stock, weigh 1.962 mg.

  • Initial Dissolution:

    • To the weighed powder, add the calculated volume of 0.1 M NaOH.

    • Vortex thoroughly. The solution should become clear.

    • If it does not fully dissolve, gentle warming (to 37°C) or brief sonication may help.

  • Bring to Final Volume: Add sterile water to reach the final desired stock concentration volume (e.g., 1 mL). This is your concentrated, pH-adjusted stock solution.

  • Quality Control: Visually inspect the stock for any particulates. The solution should be perfectly clear.

  • Assay Dilution: Perform serial dilutions of this stock into your final assay buffer. The buffer's components (e.g., sodium bicarbonate in cell culture media) should neutralize the small amount of base added, bringing the final pH into the desired physiological range.

  • Final pH Verification (Critical): For a new experimental setup, it is crucial to prepare a mock solution with the highest concentration of your compound and measure the final pH to confirm it is within the acceptable range for your assay.

Protocol 2: Solubilization using Cyclodextrins (Kneading Method)

This method is suitable when pH modification is not possible and creates a solid complex that can be directly dissolved in aqueous buffer.[11]

Materials:

  • 2-(2-Methoxyphenoxy)propanoic acid powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (50:50 v/v) mixture

  • Glass mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: A 1:1 molar ratio of the compound to HP-β-CD is a good starting point. The molecular weight of HP-β-CD is typically ~1400 g/mol (check your supplier's information).

  • Mixing: Accurately weigh the compound and the calculated amount of HP-β-CD and place them in the glass mortar. Mix the dry powders thoroughly.

  • Kneading: Add the 50:50 ethanol/water mixture dropwise to the powder while continuously triturating (grinding/kneading) with the pestle. Add just enough liquid to form a thick, uniform paste.

  • Trituration: Knead the paste vigorously for 45-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.[11]

  • Drying: Spread the paste in a thin layer in a glass dish and dry it under vacuum at 40°C overnight to remove the ethanol and water.

  • Final Processing: The resulting dried complex should be a fine, white powder. This powder can now be weighed and dissolved directly into your aqueous assay buffer. The complexation significantly enhances its aqueous solubility.

  • Validation: It is recommended to determine the actual concentration of the dissolved complex using a method like UV-Vis spectroscopy or HPLC to confirm complete dissolution at the desired concentration.

Visualization of Solubilization Mechanism

G cluster_main Cyclodextrin Inclusion Complex Formation drug Poorly Soluble Drug (Lipophilic) complex Water-Soluble Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water Aqueous Environment complex_drug Drug arrow_start->complex

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Wikipedia. (n.d.). Cyclodextrin.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • ResearchGate. (2025, August 6). Solubilization and stabilization of drugs through cyclodextrin complexation.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid.
  • BenchChem. (2025). Strategies to improve the solubility of Cadinane compounds for bioassays.
  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2.
  • ChemicalBook. (2023, July 13). 2-(2-methoxyphenoxy)propanoic acid.
  • Patsnap Synapse. (2024, January 1). How does pH affect drug delivery?
  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Alfa Chemistry. (n.d.). 2-(2-Methoxyphenoxy)propionic acid.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • Echemi. (n.d.). 2-(2-methoxyphenoxy)propanoic acid.
  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • NIH. (2021, July 17). Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue.
  • The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate.
  • PubMed. (2008, September 1). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • ResearchGate. (2025, August 9). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage.
  • PMC. (2021, November 3). Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles.
  • ECHEMI. (n.d.). 13794-15-5, 2-(4-Methoxyphenoxy)propionic acid Formula.
  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid.
  • PubChem. (n.d.). Sodium 2-(4-methoxyphenoxy)propanoate.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Sigma-Aldrich. (n.d.). (±)-2-(p-Methoxyphenoxy)propionic acid.
  • US EPA. (n.d.). Propanoic acid, 2-methoxy-, methyl ester - Substance Details.

Sources

Optimization

Reducing byproducts in the synthesis of 2-(2-Methoxyphenoxy)propanoic acid

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this synthesis. The synthesis, a variation of the Williamson ether synthesis, involves the reaction of guaiacol with a 2-substituted propanoic acid derivative. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield. This guide provides in-depth, experience-based solutions to these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is producing a significant amount of C-alkylated byproducts. How can I improve the selectivity for the desired O-alkylation?

Answer:

This is a classic challenge in the alkylation of phenols. The phenoxide ion, formed by deprotonating guaiacol, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form an undesired isomer.[1] The ratio of O- to C-alkylation is heavily influenced by the reaction conditions, particularly the choice of solvent.[1]

Underlying Mechanism: O- vs. C-Alkylation

The phenoxide ion exists as a resonance hybrid, with negative charge density on both the oxygen atom and the ortho and para positions of the aromatic ring. This dual reactivity is the root cause of the byproduct formation.

  • O-alkylation is generally favored under conditions that leave the oxygen atom as the more accessible and reactive nucleophile. This is typically a kinetically controlled process.

  • C-alkylation can become significant, especially if the oxygen atom is sterically hindered or solvated, making the carbon atoms of the ring more competitive nucleophiles.[1][2] This pathway is often favored under thermodynamic control.

Troubleshooting Protocol to Favor O-Alkylation:

  • Solvent Selection is Critical:

    • Recommended Solvents: Utilize polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents are effective at solvating the cation of the base (e.g., Na⁺, K⁺) but do not strongly solvate the phenoxide anion. This leaves the oxygen atom's lone pairs readily available for nucleophilic attack, promoting O-alkylation.[1]

    • Solvents to Avoid: Protic solvents like water, ethanol, or trifluoroethanol should be avoided.[1] These solvents can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and hindering its ability to act as a nucleophile. This increased solvation of the oxygen makes the carbon atoms of the ring more likely to attack the electrophile, leading to C-alkylation.[1]

  • Choice of Base:

    • For phenols like guaiacol, which are more acidic than aliphatic alcohols, moderately strong bases are sufficient and often preferred. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation.[3][4]

  • Temperature Control:

    • Lowering the reaction temperature generally favors the kinetically controlled product, which in this case is the O-alkylated ether.[3] Start with temperatures in the range of 60-80°C and optimize as needed.

Comparative Table of Solvents for Alkylation of Phenoxides:

Solvent TypeExamplesPredominant ProductRationale
Polar Aprotic DMF, DMSO, AcetonitrileO-Alkylated Ether Solvates the cation, leaving the phenoxide oxygen as a potent nucleophile.[1][3]
Protic Water, Ethanol, MethanolC-Alkylated Phenol Solvates the phenoxide oxygen via hydrogen bonding, hindering its nucleophilicity and promoting attack from the ring.[1]

Workflow for Optimizing O-Alkylation:

O_vs_C_Alkylation start Reaction Setup solvent Select Solvent start->solvent protic Protic Solvent (e.g., Ethanol) solvent->protic Yes aprotic Polar Aprotic Solvent (e.g., DMF) solvent->aprotic No c_alkylation Increased C-Alkylation Byproduct protic->c_alkylation o_alkylation Favored O-Alkylation (Desired Product) aprotic->o_alkylation

Caption: Decision workflow for solvent selection to control O- versus C-alkylation.

Question 2: I am observing an alkene byproduct and my yield is low. What is causing this and how can I prevent it?

Answer:

The formation of an alkene byproduct is a strong indicator that an E2 (bimolecular elimination) reaction is competing with the desired Sₙ2 (bimolecular nucleophilic substitution) pathway.[3] This is a very common side reaction in Williamson ether syntheses, particularly when using secondary alkyl halides.[5] Your electrophile, a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate), is a secondary halide, making it susceptible to elimination.

Underlying Mechanism: Sₙ2 vs. E2 Competition

The phenoxide ion is not only a good nucleophile but also a reasonably strong base. It can either attack the carbon atom bearing the leaving group (Sₙ2) or abstract a proton from an adjacent carbon atom (E2), leading to the formation of an alkene.

Troubleshooting Protocol to Minimize Elimination:

  • Temperature Management:

    • Elimination reactions generally have a higher activation energy than substitution reactions.[3] Consequently, higher temperatures favor elimination.[3] If you are observing alkene formation, the first step should be to lower the reaction temperature. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choice of Leaving Group:

    • The nature of the leaving group can influence the Sₙ2/E2 ratio. While iodides are excellent leaving groups for Sₙ2 reactions, they can also promote elimination. Bromides and chlorides are often a good compromise. Tosylates are also excellent leaving groups for Sₙ2 reactions.[6]

  • Base and Alkoxide Considerations:

    • While the guaiacol-derived phenoxide is what it is, ensure that your base is not excessively strong or sterically hindered if you have a choice in a different synthesis, as bulky bases favor elimination.[3] For this synthesis, the basicity of the phenoxide is a given.

Experimental Parameters and Their Effect on Side Reactions:

ParameterEffect on E2 EliminationRecommendation to Minimize E2
Temperature Increases significantly with higher temperatures.[3]Lower the reaction temperature.
Alkyl Halide Structure Secondary halides are prone to elimination.[3]Not applicable here, but be aware of this limitation.
Base Strength Stronger, bulkier bases favor elimination.Use the least basic conditions necessary to deprotonate the phenol.

Reaction Pathway Diagram:

SN2_vs_E2 reactants Guaiacol Phenoxide + Ethyl 2-bromopropionate sn2_path Sₙ2 Pathway (Nucleophilic Attack) reactants->sn2_path Favored by: - Lower Temp - Good Nucleophile e2_path E2 Pathway (Proton Abstraction) reactants->e2_path Favored by: - Higher Temp - Strong Base product 2-(2-Methoxyphenoxy)propanoic Acid Derivative (Desired Product) sn2_path->product byproduct Ethyl Acrylate + HBr (Elimination Byproduct) e2_path->byproduct

Caption: Competing Sₙ2 and E2 pathways in the synthesis.

Question 3: My final product is contaminated with unreacted guaiacol. How can I improve the conversion and simplify purification?

Answer:

Residual starting material is a common issue that points to either an incomplete reaction or an unfavorable equilibrium. Addressing this requires optimizing reaction parameters and employing an effective purification strategy.

Troubleshooting Protocol for Incomplete Conversion:

  • Stoichiometry and Reagent Purity:

    • Ensure that your guaiacol is fully deprotonated. Use at least one full equivalent of base. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

    • Verify the purity of your alkylating agent (e.g., 2-chloropropionic acid). Impurities will lead to lower than expected conversion.

    • A slight excess of the alkylating agent can also be used, but this may complicate purification.

  • Reaction Time and Temperature:

    • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. Typical reaction times can range from 5 to 16 hours.[7][8]

  • Phase-Transfer Catalysis (PTC):

    • For reactions involving a solid base (like K₂CO₃) and an organic solvent, the reaction can be slow due to the limited interface between phases. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction by transporting the phenoxide into the organic phase, thereby increasing its effective concentration and reactivity.[9]

Purification Strategy to Remove Unreacted Guaiacol:

Guaiacol is a phenolic compound and is therefore acidic. The desired product, 2-(2-methoxyphenoxy)propanoic acid, is a carboxylic acid and is significantly more acidic. This difference in acidity is the key to a clean separation.

Step-by-Step Extraction Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture and, if necessary, filter off any inorganic salts. Quench the reaction with water.

  • Acidify: Carefully acidify the aqueous mixture with a strong acid like HCl to a pH of approximately 2-3.[10] This ensures that the product, being a carboxylic acid, is fully protonated and will partition into an organic solvent.

  • Organic Extraction: Extract the acidified aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[10] Both the desired product and unreacted guaiacol will move into the organic layer.

  • Base Wash (Separation): Wash the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[10]

    • The more acidic carboxylic acid product will be deprotonated by the bicarbonate and will move into the aqueous layer as its sodium salt.

    • The less acidic guaiacol (pKa ≈ 10) will remain protonated and stay in the organic layer.

  • Isolation of Product: Separate the aqueous layer containing the product salt. Re-acidify this layer with a strong acid (e.g., HCl) to precipitate the pure 2-(2-methoxyphenoxy)propanoic acid, which can then be collected by filtration or extracted into a fresh portion of organic solvent.[10]

Purification_Workflow start Reaction Mixture (Product + Guaiacol) acidify 1. Acidify with HCl start->acidify extract 2. Extract with Ether acidify->extract wash 3. Wash Organic Layer with NaHCO₃(aq) extract->wash organic_layer Organic Layer: Unreacted Guaiacol wash->organic_layer [Guaiacol Remains] aqueous_layer Aqueous Layer: Product as Sodium Salt wash->aqueous_layer [Product Extracts] reacidify 4. Re-acidify Aqueous Layer aqueous_layer->reacidify product Pure Product (Precipitate/Extract) reacidify->product

Caption: Purification workflow to separate the carboxylic acid product from unreacted guaiacol.

References

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011). PharmaXChange.info. [Link]

  • Alkylation of phenol: a mechanistic view - PubMed. (n.d.). PubMed. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). SpringerLink. [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. (n.d.). ResearchGate. [Link]

  • Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst. (2025). ScienceDirect. [Link]

  • The deoxygenation and alkylation pathways of guaiacol conversion - ResearchGate. (n.d.). ResearchGate. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]

  • Effect of solvent on the alkylation of guaiacol. Reaction condition:... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Asymmetric O- and C-Alkylation of Phenols | Journal of the American Chemical Society. (n.d.). American Chemical Society Publications. [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets - ResearchGate. (n.d.). ResearchGate. [Link]

  • WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. (n.d.).
  • hi, can you please help me with these questions on the experiment Williamson Ether Synthesis of Guaifenesin. i'm attaching the background information below. thank you - Chegg. (2020). Chegg. [Link]

  • Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. (2022). Frontiers in Catalysis. [Link]

  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

  • 2-(2-Methoxyphenoxy)propanoic acid | C10H12O4 - PubChem. (n.d.). PubChem. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of novel catalysts for hydrodeoxygenation of bio-oil: guaiacol as a model component - WIT Press. (n.d.). WIT Press. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). J&K Scientific. [Link]

  • Synthesis of 2-(4-(2-quinolinyloxy)phenoxy)propanoic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).
  • JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Method Development for Trace Analysis of 2-(2-Methoxyphenoxy)propanoic Acid

Welcome to the technical support resource for the trace analysis of 2-(2-Methoxyphenoxy)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the trace analysis of 2-(2-Methoxyphenoxy)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with quantifying this compound at low levels, often as a related substance or impurity of Guaifenesin.[1] This document provides in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions, moving beyond simple protocols to explain the scientific reasoning behind each step.

Introduction: The Challenge of Trace Analysis

2-(2-Methoxyphenoxy)propanoic acid is a significant process-related impurity and potential degradant of the widely used expectorant, Guaifenesin. Regulatory bodies require stringent control and monitoring of such impurities in pharmaceutical formulations.[2] Trace analysis presents a distinct set of challenges, including matrix interference, low analyte concentration, and the need for high sensitivity and specificity. This guide provides robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to address these challenges effectively.

Part 1: Universal Sample Preparation Strategies

Effective sample preparation is the cornerstone of successful trace analysis. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends heavily on the sample matrix (e.g., drug substance, formulation, biological fluid) and the analytical method that follows.

Experimental Workflow: General Sample Preparation

G cluster_0 Sample Input cluster_1 Extraction & Dissolution cluster_2 Cleanup & Filtration cluster_3 Final Sample RawSample Raw Sample (e.g., Tablet Powder, Plasma) Dissolution 1. Dissolve in appropriate diluent (e.g., Methanol, Acetonitrile/Water) RawSample->Dissolution Sonication 2. Sonicate to ensure complete dissolution Dissolution->Sonication Centrifugation 3. Centrifuge to pellet excipients or precipitated proteins Sonication->Centrifugation SPE Optional: Solid-Phase Extraction (SPE) (For complex matrices like plasma) Centrifugation->SPE If needed Filtration 4. Filter supernatant through 0.22 or 0.45 µm syringe filter Centrifugation->Filtration SPE->Filtration FinalVial Injectable Sample Vial for LC analysis Filtration->FinalVial G cluster_0 HPLC System cluster_1 Data System Injector Autosampler (Injects Sample) Pump HPLC Pump (Delivers Mobile Phase) Injector->Pump Column C18 Column (Separation Occurs) Pump->Column Detector UV/PDA Detector (Measures Absorbance) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Chromatogram Generates Chromatogram CDS->Chromatogram Integration Integrates Peak Area Chromatogram->Integration Quantification Quantifies Analyte Integration->Quantification

Sources

Optimization

Enhancing the stability of 2-(2-Methoxyphenoxy)propanoic acid in solution

A Guide to Enhancing Solution Stability for Researchers Welcome to the technical support center for 2-(2-Methoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for 2-(2-Methoxyphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 2-(2-Methoxyphenoxy)propanoic acid in solution.

Q1: My solution of 2-(2-Methoxyphenoxy)propanoic acid is turning yellow or brown. What is causing this discoloration?

This color change is a classic indicator of oxidative degradation.[1] The 2-methoxyphenol moiety in the molecule is susceptible to oxidation, which can convert the phenolic ether structure into quinone-like species. These resulting compounds are often highly colored and can polymerize to form darker, complex molecules.[1] This process is frequently accelerated by the presence of dissolved oxygen, trace metal ions, high pH, and exposure to light.[1]

Q2: I've observed a precipitate forming in my aqueous buffer solution over time. What is the likely cause?

Precipitation is typically linked to the pH-dependent solubility of the carboxylic acid group.[2] Like most carboxylic acids, 2-(2-Methoxyphenoxy)propanoic acid has a pKa in the range of 3.5 to 4.5.[3][4] At a pH below its pKa, the molecule is in its neutral, protonated form, which is less soluble in water. At a pH above its pKa, it becomes an ionized, more soluble carboxylate salt.[2][5] If the pH of your buffer is too low or shifts over time, the compound can crash out of solution.

Q3: What are the primary chemical degradation pathways I should be concerned about?

The core structure of 2-(2-Methoxyphenoxy)propanoic acid points to three primary degradation pathways:

  • Oxidative Degradation: As mentioned in Q1, the electron-rich methoxyphenyl ring is vulnerable to attack by oxygen and free radicals, leading to discoloration and loss of the parent compound.[1][6]

  • Photodegradation: Aromatic ethers are known to be sensitive to light, particularly UV radiation.[7][8] Exposure can lead to the cleavage of the ether bond or other structural rearrangements, generating impurities.[7][9]

  • Hydrolysis: While the ether linkage is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when combined with elevated temperatures.[10][11]

Q4: How can I reliably quantify the stability of my 2-(2-Methoxyphenoxy)propanoic acid solution?

Visual inspection is not sufficient. The most reliable approach is to use a stability-indicating analytical method , which is a validated quantitative method that can accurately measure the concentration of the active compound without interference from any degradants, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the industry standards for this purpose.[11][12] A proper method will allow you to separate the parent peak from any new peaks that appear due to degradation.

In-Depth Troubleshooting and Optimization

This section provides detailed strategies to diagnose and mitigate specific stability issues.

Issue 1: Oxidative Degradation

Oxidation is often the most immediate stability challenge for phenolic compounds. The mechanism involves the formation of phenoxyl radicals, which can then react further to form undesirable byproducts.

Causality and Mitigation Strategies
  • Dissolved Oxygen: Solvents, especially aqueous buffers, contain dissolved oxygen that can initiate oxidation.

    • Solution: Degas your solvents before use. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes or by using a sonication bath under vacuum.[1]

  • Trace Metal Ions: Metal ions such as Fe³⁺ or Cu²⁺ can catalyze oxidative reactions.

    • Solution: Use high-purity solvents and glassware. Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01% w/v) to sequester these metal ions.[1]

  • Free Radicals: Free radical chain reactions are a primary driver of oxidation.

    • Solution: Add an antioxidant to your solution to scavenge free radicals. The choice depends on the solvent system and downstream application.

Table 1: Recommended Antioxidants for Stabilization
AntioxidantTypical Concentration (w/v)Solvent CompatibilityNotes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Organic Solvents, Lipid-based systemsHighly effective synthetic antioxidant. May interfere with UV-based analytical methods due to its aromaticity.[1][13]
Ascorbic Acid (Vitamin C) 0.05% - 0.1%Aqueous SolutionsA water-soluble antioxidant. Its stability is pH-dependent and it is most effective in acidic conditions.
Tocopherol (Vitamin E) 0.01% - 0.1%Organic Solvents, Lipid-based systemsA lipid-soluble antioxidant, suitable for non-aqueous formulations.
Issue 2: pH-Related Instability and Solubility

Managing pH is critical not only for solubility but also for preventing base-catalyzed oxidation, which is more pronounced for phenols at higher pH values.[1][14]

Causality and Mitigation Strategies
  • pH and Solubility: The solubility of carboxylic acids is directly tied to their ionization state.[2][14]

    • Solution: Maintain the solution pH at least 1.5 to 2 units above the compound's pKa to ensure it remains in its soluble, ionized (carboxylate) form. For 2-(2-Methoxyphenoxy)propanoic acid, a buffered solution in the pH range of 6.0 - 7.5 is a good starting point.

  • Buffer Selection: The choice of buffer can impact stability.

    • Solution: Use standard buffers like phosphate or citrate. Avoid buffers that may interact with the compound or contain impurities. Always prepare buffers with high-purity water and filter them before use.

Table 2: pH-Dependent Solubility Profile (Illustrative)
pHCompound StateExpected Aqueous Solubility
2.0Protonated (Acid)Low
4.0~50% IonizedModerate
6.0Deprotonated (Salt)High
8.0Deprotonated (Salt)High
Issue 3: Photodegradation

The aromatic rings in the molecule can absorb UV and visible light, leading to photochemical reactions that break down the compound.[7][8]

Causality and Mitigation Strategies
  • Light Exposure: Direct exposure to sunlight or artificial lab lighting can provide the energy needed to initiate degradation.

    • Solution: Always prepare and store solutions in amber glass vials or light-blocking containers.[1] When working on the bench, wrap containers in aluminum foil to minimize exposure. Conduct experiments under subdued lighting conditions whenever possible.

Visual Guide: Primary Degradation Pathways

cluster_main 2-(2-Methoxyphenoxy)propanoic acid cluster_pathways Degradation Pathways cluster_products Degradation Products A Parent Compound B Oxidation (O₂, Metal Ions, High pH) A->B C Photodegradation (UV/Visible Light) A->C D Hydrolysis (Extreme pH + Heat) A->D E Quinone-like Species (Colored) B->E F Ether Bond Cleavage Products C->F G Hydrolyzed Fragments D->G cluster_check Initial Checks cluster_analysis Root Cause Analysis cluster_solution Corrective Actions start Instability Observed (Color change, Precipitate, etc.) check_ph Check Solution pH start->check_ph check_storage Review Storage Conditions (Light, Temp, Headspace) start->check_storage is_oxidation Is solution discolored? start->is_oxidation is_ph_issue Is pH < pKa + 1.5? check_ph->is_ph_issue is_storage_issue Improper Storage? check_storage->is_storage_issue is_ph_issue->is_storage_issue No adjust_ph Adjust pH & Re-buffer is_ph_issue->adjust_ph Yes is_storage_issue->is_oxidation No protect_light Use Amber Vials Store in Dark is_storage_issue->protect_light Yes prevent_ox Degas Solvents Add Antioxidant/Chelator is_oxidation->prevent_ox Yes end_node Stable Solution is_oxidation->end_node No/Other adjust_ph->end_node protect_light->end_node prevent_ox->end_node

Caption: A logical workflow for diagnosing and resolving stability issues.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the compound's stability profile and to confirm that your analytical method is stability-indicating. [11]

  • Prepare Stock Solution: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Apply Stress Conditions: Divide the solution into separate, clearly labeled amber and clear glass vials for each condition. An unstressed sample, protected from light and stored at 4°C, serves as the control.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for a predefined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60-80°C for the same time periods.

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature. [11] * Thermal Stress: Heat the solution (in an amber vial) at 60-80°C.

    • Photolytic Stress: Expose the solution in a clear vial to a light source compliant with ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot. Neutralize the acid and base samples before analysis.

    • Analyze all samples (stressed and control) using your HPLC/UPLC method.

  • Data Evaluation:

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

    • A successful stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Benchchem. (n.d.). How to prevent the oxidation of phenolic compounds in solution.
  • Stella, V. J. (n.d.). Prodrugs of Carboxylic Acids. ResearchGate.
  • Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems.
  • Stapleton, H. M., et al. (2009). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology.
  • MDPI. (n.d.). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels.
  • Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Available at: [Link]

  • MDPI. (n.d.). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers.
  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?.
  • PubMed. (2009, August 1). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate.
  • PubMed. (2013, September 1). Stability of Phenolic Compounds in Grape Stem Extracts.
  • Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids....
  • PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • RSC Publishing. (n.d.). The radical-induced decomposition of 2-methoxyphenol. Journal of the Chemical Society, Perkin Transactions 2.
  • Semantic Scholar. (n.d.). Photochemical degradation of polybrominated diphenyl ethers in micro photo-reactor.
  • ResearchGate. (n.d.). Predicting the activity of methoxyphenol derivatives antioxidants: II —Importance of the nature of the solvent on the mechanism, a DFT study.
  • NIH. (n.d.). pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes.
  • NIH. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Benchchem. (n.d.). stability issues of 2-(4-Phenylphenoxy)propanoic acid in solution.
  • ResearchGate. (n.d.). Time courses of the degradation reaction of (2R)-5 ( ) and (2S)-5 (•)....
  • Chemsrc. (2025, August 26). 2-(4-Methoxyphenoxy)propanoic acid.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(2-Methoxyphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(2-methoxyphenoxy)propanoic acid. This guide is designed to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-methoxyphenoxy)propanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals involved in scaling up this important chemical synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.

I. Synthesis Overview: The Williamson Ether Synthesis

The synthesis of 2-(2-methoxyphenoxy)propanoic acid is typically achieved via the Williamson ether synthesis.[1][2] This well-established organic reaction involves the reaction of an alkoxide with an organohalide to form an ether.[1] In this specific case, guaiacol (2-methoxyphenol) is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an ester of 2-halopropanoic acid. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3]

The overall reaction can be visualized as follows:

Williamson Ether Synthesis Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide Guaiacol Phenoxide Guaiacol->Phenoxide + Base Base Base (e.g., NaOH, NaH) Product_Ester 2-(2-Methoxyphenoxy)propanoate Ester Phenoxide->Product_Ester + 2-Halopropanoate Ester in Solvent Propanoate 2-Halopropanoate Ester (e.g., Ethyl 2-bromopropanoate) Propanoate->Product_Ester Solvent Solvent (e.g., DMF, THF) Final_Product 2-(2-Methoxyphenoxy)propanoic Acid Product_Ester->Final_Product Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, H2O)

Caption: General workflow for the synthesis of 2-(2-methoxyphenoxy)propanoic acid.

II. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of 2-(2-methoxyphenoxy)propanoic acid synthesis.

Problem 1: Low Yield of the Desired Product

Q: We are experiencing significantly lower than expected yields of 2-(2-methoxyphenoxy)propanoic acid during our scale-up experiments. What are the potential causes and how can we mitigate them?

A: Low yields in the Williamson ether synthesis can stem from several factors, particularly when transitioning to a larger scale. Here’s a breakdown of common culprits and their solutions:

  • Incomplete Deprotonation of Guaiacol: The first step, the formation of the phenoxide, is critical. If deprotonation is incomplete, the unreacted guaiacol will not participate in the reaction, leading to a lower yield.

    • Causality: The strength and stoichiometry of the base are crucial. On a larger scale, mixing and heat transfer can become less efficient, potentially leading to localized areas of incomplete reaction.

    • Solution:

      • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often used.[4] However, it is highly reactive and requires careful handling under an inert atmosphere.[4][5][6] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, often with a phase-transfer catalyst in a two-phase system to facilitate the reaction.

      • Stoichiometry: Ensure at least one full equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.

      • Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the electrophile. Monitoring the reaction for the cessation of hydrogen gas evolution (if using NaH) can be an indicator of completion.

  • Side Reactions of the Electrophile: The 2-halopropanoate ester can undergo side reactions, primarily elimination (E2) to form an alkene, which competes with the desired substitution (SN2) reaction.[2][3][7]

    • Causality: The E2 reaction is favored by sterically hindered substrates and strong, bulky bases.[2][3] While the phenoxide is not exceptionally bulky, at elevated temperatures required for scale-up, the rate of elimination can increase.

    • Solution:

      • Choice of Halide: Bromopropanoates are generally more reactive than chloropropanoates, allowing for lower reaction temperatures which can disfavor the elimination pathway.

      • Temperature Control: Carefully control the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. A systematic temperature optimization study is recommended during scale-up.

      • Addition Rate: Add the 2-halopropanoate ester slowly to the phenoxide solution. This maintains a low concentration of the electrophile, which can help to minimize side reactions.

  • Workup and Purification Losses: Significant product loss can occur during the workup and purification steps.

    • Causality: The carboxylic acid product is soluble in both aqueous and organic phases depending on the pH. Inefficient extraction or premature product precipitation can lead to losses.

    • Solution:

      • pH Adjustment: After hydrolysis of the ester, carefully acidify the aqueous solution to protonate the carboxylate and precipitate the product. The pH should be lowered to approximately 2-3.

      • Extraction: If the product does not precipitate cleanly, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Recrystallization: For purification, recrystallization is a common method.[8] Solvent selection is key to maximizing recovery. A solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures is ideal.

ParameterRecommendation for Scale-UpRationale
Base Sodium Hydride (in an appropriate solvent like THF or DMF) or NaOH/KOH with a phase-transfer catalyst.NaH ensures complete deprotonation. Phase-transfer catalysis can be effective for larger, more industrial-scale reactions.[9]
Electrophile Ethyl or Methyl 2-bromopropanoateBromo-derivatives are more reactive, allowing for milder reaction conditions.
Temperature Optimize in the range of 60-100 °CA balance between reaction rate and minimizing side reactions.
Workup Careful pH control and multiple extractionsTo ensure complete isolation of the carboxylic acid product.
Problem 2: Impurity Profile and Purification Challenges

Q: Our scaled-up batches of 2-(2-methoxyphenoxy)propanoic acid show significant impurities that are difficult to remove. What are the likely impurities and how can we improve the purification process?

A: The impurity profile can be complex, but understanding the potential side reactions can guide the purification strategy.

  • Common Impurities:

    • Unreacted Guaiacol: If the initial deprotonation is incomplete or if the stoichiometry is off.

    • Dialkylated Product: It is possible for the product to be deprotonated and react with another molecule of the electrophile, though this is less common for a carboxylic acid.

    • Elimination Byproduct: As discussed previously, the α,β-unsaturated ester formed from the E2 reaction.

    • Products of Self-Condensation of the Electrophile.

  • Purification Strategies:

    • Aqueous Wash: Before acidification, washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) can help remove unreacted acidic starting materials like guaiacol.

    • Recrystallization: This is a powerful technique for removing impurities.[8]

      • Solvent Screening: A systematic screening of solvents (e.g., toluene, heptane, ethyl acetate/heptane mixtures) is crucial.

      • Cooling Profile: A slow, controlled cooling rate during recrystallization generally leads to larger, purer crystals.

    • Chromatography: While less ideal for large-scale production due to cost and solvent usage, column chromatography can be used for very high purity requirements or to isolate and identify problematic impurities.

Problem 3: Safety Concerns with Sodium Hydride

Q: We are planning to use sodium hydride for our scale-up. What are the key safety precautions we need to take?

A: Sodium hydride is a powerful reagent but requires strict safety protocols, especially on a larger scale.

  • Reactivity: Sodium hydride reacts violently with water and other protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[4][10]

  • Handling:

    • Inert Atmosphere: All manipulations of sodium hydride must be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[4]

    • Dispersion in Mineral Oil: Sodium hydride is often supplied as a 60% dispersion in mineral oil, which makes it safer to handle.[4][10] The mineral oil can be washed away with a dry, non-reactive solvent like hexane or pentane if necessary, but this increases the pyrophoric risk.

    • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene are recommended).[4]

  • Quenching:

    • Slow and Controlled: Unreacted sodium hydride must be quenched carefully. This is typically done by the slow, controlled addition of a protic solvent like isopropanol or ethanol, followed by methanol, and finally water. The quenching process should be performed in an ice bath to manage the exothermic reaction.

    • Never Quench with Water Directly: Direct addition of water to a significant amount of sodium hydride can cause a fire or explosion.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. DO NOT use water, carbon dioxide, or foam fire extinguishers. [10][11]

NaH_Safety cluster_Handling Handling cluster_Quenching Quenching cluster_Emergency Emergency Preparedness Inert_Atmosphere Use Inert Atmosphere (Nitrogen or Argon) PPE Wear Appropriate PPE (Flame-retardant coat, goggles, gloves) Dispersion Use Mineral Oil Dispersion Slow_Addition Slow, Controlled Addition of Alcohol Cooling Use Ice Bath for Cooling No_Water Avoid Direct Water Quenching Fire_Extinguisher Class D Fire Extinguisher or Sand Spill_Kit Dry Absorbent for Spills

Caption: Key safety considerations for handling sodium hydride.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst in this synthesis?

A1: A phase-transfer catalyst (PTC) is used when the reactants are in different, immiscible phases. In this synthesis, if you use an aqueous solution of sodium hydroxide and an organic solvent for your reactants, the phenoxide will be primarily in the aqueous phase and the 2-halopropanoate ester in the organic phase. A PTC, such as a quaternary ammonium salt, can transport the phenoxide from the aqueous phase to the organic phase to react with the ester. This can be a safer and more scalable alternative to using sodium hydride.[9]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (guaiacol and the 2-halopropanoate ester) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[12][13]

Q3: What are the key analytical techniques for characterizing the final product?

A3: The final product, 2-(2-methoxyphenoxy)propanoic acid, should be characterized to confirm its identity and purity. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid and ether linkages.

  • Melting Point: A sharp melting point is an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q4: Are there any green chemistry considerations for this synthesis?

A4: Yes, several aspects of this synthesis can be optimized from a green chemistry perspective:

  • Solvent Choice: Consider replacing solvents like DMF with greener alternatives.

  • Catalysis: The use of a phase-transfer catalyst can be more environmentally friendly than stoichiometric strong bases.

  • Atom Economy: The Williamson ether synthesis generally has good atom economy, but minimizing side reactions further improves it.

  • Energy Efficiency: Optimizing the reaction temperature and time can reduce energy consumption.

IV. Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride

Materials:

  • Guaiacol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl 2-bromopropanoate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add anhydrous THF or DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Carefully add sodium hydride (1.1 eq.) to the solvent and cool the mixture to 0 °C in an ice bath.

  • Dissolve guaiacol (1.0 eq.) in anhydrous THF or DMF and add it dropwise to the sodium hydride suspension via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add ethyl 2-bromopropanoate (1.05 eq.) dropwise.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium hydride by the slow addition of isopropanol, followed by methanol, and then water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq.) and stir at room temperature or gently heat to hydrolyze the ester.

  • After hydrolysis is complete (monitored by TLC), cool the mixture and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any non-acidic organic impurities.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

V. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE. [Link]

  • University of California. Sodium Hydride - Standard Operating Procedure. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

  • Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

  • Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

  • PubChem. 2-(2-Methoxyphenoxy)propanoic acid. [Link]

  • United States Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • ResearchGate. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of ( R )-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

  • Taylor & Francis Online. Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism. [Link]

  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.

  • National Institutes of Health. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. [Link]

  • ResearchGate. A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. [Link]

  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid. [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(2-Methoxyphenoxy)propanoic acid

Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is specifically designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 2-(2-Methoxyphenoxy)propanoic acid. Our goal is to provide you with the expertise and actionable protocols needed to diagnose and resolve these common chromatographic challenges, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for an acidic compound like 2-(2-Methoxyphenoxy)propanoic acid?

A1: While several factors can contribute, a primary cause of peak tailing for acidic analytes is secondary interactions with the stationary phase.[1][2] Specifically, interactions can occur with residual, un-endcapped silanol groups on the silica-based column packing material.[1][2][3][4] These silanol groups can become ionized at certain pH levels, leading to unwanted polar interactions with the analyte and causing the peak to tail.[2][3]

Q2: How does the mobile phase pH affect the peak shape of my acidic analyte?

A2: The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like 2-(2-Methoxyphenoxy)propanoic acid.[5][6][7][8] For an acidic analyte, a low-pH mobile phase (typically pH ≤ 3) is often used to suppress the ionization of both the analyte and the surface silanol groups.[2][9] This minimizes secondary interactions and promotes a more symmetrical peak shape.[2][9] Conversely, operating at a pH close to the analyte's pKa can result in a mixed population of ionized and non-ionized species, leading to peak broadening or splitting.[5][6][8]

Q3: Can my choice of organic modifier (e.g., acetonitrile vs. methanol) influence peak tailing?

A3: Yes, the choice of organic modifier can influence peak shape. While the concentration of the organic modifier is the primary driver of retention in reversed-phase HPLC, the type of solvent can affect selectivity and peak symmetry.[10] Acetonitrile and methanol have different viscosities and elution strengths, which can alter the interaction kinetics between the analyte, mobile phase, and stationary phase. It is advisable to evaluate both during method development to determine which provides the best peak shape for 2-(2-Methoxyphenoxy)propanoic acid.

Q4: I'm seeing tailing for all the peaks in my chromatogram, not just my target analyte. What could be the issue?

A4: If all peaks are tailing, the problem is likely systemic rather than a specific chemical interaction.[11] Common causes include:

  • Extra-column volume: Excessive tubing length or a large internal diameter can lead to peak broadening and tailing.[3]

  • Column void: A void at the head of the column can disrupt the sample band, causing distorted peaks for all analytes.[11][12]

  • Blocked frit: A partially blocked inlet frit on the column can also lead to poor peak shape for all compounds.[11][13]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of peak tailing for 2-(2-Methoxyphenoxy)propanoic acid.

Secondary Silanol Interactions

The "Why": Standard silica-based reversed-phase columns often have residual silanol groups (Si-OH) on the surface that were not fully reacted during the bonding of the C18 chains.[1][14] These silanol groups are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.[2] This creates negatively charged sites that can interact with polar functional groups on your analyte through a secondary, ion-exchange-like mechanism, slowing down a portion of the analyte molecules and causing a tailed peak.[2][9]

Troubleshooting Workflow:

A troubleshooting workflow for addressing secondary silanol interactions.

Protocol 1: Mobile Phase pH Optimization

  • Objective: To suppress the ionization of residual silanol groups.

  • Procedure:

    • Prepare a mobile phase with a pH of 2.5-3.0. A common choice is 0.1% formic acid or phosphoric acid in water, mixed with your organic modifier.[13]

    • Ensure your column is stable at this low pH. Most modern silica-based columns are designed to operate in a pH range of 2-8.[15]

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

    • Inject your sample and analyze the peak shape.

  • Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak.

Protocol 2: Column Selection

  • Objective: To use a stationary phase with minimal active silanol sites.

  • Procedure:

    • Switch to a column packed with high-purity Type B silica, which has a lower metal content and fewer acidic silanol groups.[1]

    • Select a column that is "end-capped." End-capping is a process where residual silanols are chemically deactivated with a small silylating agent.[2][11][13]

    • Consider hybrid silica columns, which incorporate organic groups into the silica matrix, improving pH stability and reducing silanol activity.[1]

  • Expected Outcome: Improved peak symmetry due to the reduction of available sites for secondary interactions.

Mobile Phase and Analyte pKa Mismatch

The "Why": 2-(2-Methoxyphenoxy)propanoic acid is a carboxylic acid. The pKa of a similar compound, 2-methoxypropanoic acid, is around 3.5-4.0. If the mobile phase pH is close to the analyte's pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[5][6] These two forms will have different retention times, leading to a broadened or split peak. For robust and symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7][16]

Troubleshooting Workflow:

A workflow for diagnosing and resolving column overload.

Protocol 4: Sample Dilution Study

  • Objective: To determine if peak tailing is caused by mass overload.

  • Procedure:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

    • Inject the same volume of each dilution and observe the peak shape.

  • Expected Outcome: If the peak tailing decreases and the peak becomes more symmetrical with increasing dilution, column overload is the likely cause. [11]The solution is to inject a lower concentration of the sample or reduce the injection volume. [17]

System and Hardware Issues

The "Why": Problems with the physical components of the HPLC system can introduce dead volume or disrupt the flow path, leading to peak distortion for all analytes.

Troubleshooting Summary Table:

Potential Issue Symptom Troubleshooting Step Expected Outcome
Column Void Tailing or split peaks for all analytes.Reverse and flush the column (if manufacturer allows), or replace the column. [2][13]Improved peak shape with a new or properly functioning column.
Blocked Inlet Frit High backpressure, tailing peaks.Backflush the column (disconnected from the detector) or replace the frit if possible. [13]Restored normal backpressure and symmetrical peaks.
Excessive Extra-Column Volume Broad, tailing peaks.Use tubing with a smaller internal diameter (e.g., 0.005") and minimize tubing length. [3]Sharper, more efficient peaks.
Improper Fitting Tailing peaks, potential leaks.Ensure all fittings are properly tightened and that the correct ferrule is used for the port.Elimination of dead volume at the connection points.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025).
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022).
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Nagae, N., et al. (2009).
  • Chromatography Online. (2023).
  • Industry News. (2023).
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (n.d.).
  • Cytiva Life Sciences. (2024).
  • Moravek. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 7309-51-5 2-(2-Methoxyphenoxy)propionic acid.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • American Pharmaceutical Review. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • ChemicalBook. (2023). 2-(2-methoxyphenoxy)propanoic acid.
  • SIELC Technologies. (2018). 2-Methoxypropionic acid.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Echemi. (n.d.). 2-(2-methoxyphenoxy)propanoic acid.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • Restek. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier.
  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid.
  • PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • Chemsrc. (2025). 2-(4-Methoxyphenoxy)propanoic acid.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude 2-(2-Methoxyphenoxy)propanoic acid

Welcome to the technical support guide for the purification of 2-(2-Methoxyphenoxy)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2-Methoxyphenoxy)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these strategies to your specific experimental context.

Section 1: Understanding the Chemistry: Impurity Profile & Purification Principles

Effective purification begins with understanding the potential contaminants. The synthetic route to 2-(2-Methoxyphenoxy)propanoic acid, commonly a Williamson ether synthesis, dictates the likely impurity profile.

cluster_SM Starting Materials A Starting Materials B 2-Methoxyphenol (Guaiacol) C 2-Halopropanoic Acid or Ester D Reaction (e.g., Williamson Ether Synthesis) B->D C->D E Crude Product Mixture D->E F Target: 2-(2-Methoxyphenoxy)propanoic acid E->F G Impurity: Unreacted 2-Methoxyphenol E->G H Impurity: Unreacted 2-Halopropanoic Acid E->H I Impurity: Side Products E->I

Caption: Typical impurity sources from synthesis.

FAQs: Impurity Profile

Q1: What are the most common impurities I should expect in my crude 2-(2-Methoxyphenoxy)propanoic acid?

A1: Your impurity profile is directly linked to your synthesis. For a typical Williamson ether synthesis between 2-methoxyphenol (guaiacol) and a 2-halopropanoic acid derivative, the primary impurities include:

  • Unreacted Starting Materials: Residual 2-methoxyphenol and the 2-halopropanoic acid.

  • Side-Reaction Products: Byproducts from elimination reactions or other competing pathways.

  • Residual Solvents and Reagents: Any solvents or bases used in the reaction that were not fully removed during the initial workup.

Section 2: Choosing Your Purification Strategy: A Workflow

The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities. This decision tree outlines a logical approach to selecting the right technique or combination of techniques.

start Crude Product Analysis q1 Are neutral or basic impurities suspected? (e.g., unreacted phenol) start->q1 proc1 Acid-Base Extraction q1->proc1 Yes q3 Are impurities of similar acidity/polarity present? q1->q3 No q2 Is the extracted product a solid? proc1->q2 proc2 Recrystallization q2->proc2 Yes q2->q3 No / Oily end Pure Product proc2->end proc3 Column Chromatography q3->proc3 Yes q3->end No proc3->end

Caption: Decision workflow for purification.

Section 3: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, question-driven guidance for the most effective purification techniques.

A. Acid-Base Extraction

This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[1][2] It exploits the ability to convert the acidic target compound into a water-soluble salt, leaving water-insoluble impurities behind in an organic solvent.[3][4]

Q: My recovery is low after re-acidifying the aqueous layer. What went wrong?

A: Low recovery from this method typically points to one of three issues:

  • Incomplete Extraction: The carboxylic acid may not have been fully converted to its salt. Repeat the extraction of the organic layer with a fresh portion of the basic aqueous solution to ensure complete transfer.[5]

  • Incomplete Re-acidification: You may not have added enough acid to fully protonate the carboxylate salt and cause it to precipitate. After adding acid, test the aqueous solution with pH paper to ensure it is acidic (pH 1-3 is a good target).[6]

  • Product Solubility: While the neutral acid form is much less water-soluble than its salt, it may still have some slight solubility in the aqueous phase, especially if the volume is large. Ensure the acidified solution is thoroughly cooled in an ice bath to minimize solubility before filtration.

Protocol 1: Step-by-Step Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). A weak base is preferable to a strong base like NaOH to avoid potential hydrolysis of any ester impurities and to more selectively extract the carboxylic acid over less acidic phenols.

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake thoroughly and then allow the layers to separate.[5] Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.[5]

  • Repeat: Perform a second extraction on the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts. This ensures all the carboxylic acid is captured.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add a strong acid (e.g., 6M HCl) dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper).[5] Your purified 2-(2-Methoxyphenoxy)propanoic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the purified solid to air-dry or dry it in a vacuum oven at a low temperature.

B. Recrystallization

For products that are already substantially pure and solid, recrystallization is an excellent final polishing step. The key is finding a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[7]

Solvent SystemSuitabilityNotes
WaterPotentially suitable, as similar compounds show some water solubility.[8][9]Good for removing non-polar, organic-soluble impurities. May require a large volume.
Toluene / HeptaneGood for creating a system where the compound is soluble when hot and insoluble when cold.[10]Toluene provides good solvating power at high temperatures, while heptane acts as an anti-solvent. Start with toluene and add heptane.
Ethyl Acetate / HexaneA classic polar/non-polar solvent pair that offers high tunability.Dissolve in a minimum of hot ethyl acetate, then add hexane until the solution becomes cloudy. Reheat to clarify and cool slowly.
Isopropanol / WaterA common choice for moderately polar compounds.Dissolve in hot isopropanol and slowly add water until persistent turbidity is observed.

Q: My product "oiled out" during cooling instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is too high, inhibiting crystal lattice formation.[11] To resolve this:

  • Reheat and Slow Cool: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Let it stand at room temperature before moving to an ice bath.

  • Induce Crystallization: If slow cooling fails, try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites. Adding a "seed crystal" of the pure compound is also highly effective.[11]

  • Pre-Purify: If the product consistently oils out, it is a strong indicator of significant impurity. Purify the material first using acid-base extraction or column chromatography before attempting recrystallization again.[11]

C. Column Chromatography

When impurities have similar acidity and polarity to the target compound, column chromatography is the most powerful separation technique.

Q: My compound is streaking badly on a silica gel TLC plate, giving a long "tail" instead of a clean spot. What can I do?

A: This is a classic and expected issue for carboxylic acids on silica gel. The acidic proton of your compound interacts strongly with the slightly acidic silanol (Si-OH) groups on the silica surface.[5] This causes a portion of your compound to "stick" to the stationary phase, resulting in poor separation and tailing.

The Solution: Add a small amount (0.5–1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (mobile phase).[5] This keeps the silica surface and your compound fully protonated, preventing the ionic interaction and allowing your compound to move as a sharp, well-defined band.

Protocol 2: Step-by-Step Silica Gel Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good target is to find a solvent mixture (e.g., ethyl acetate/hexane) that gives your product an Rf value of ~0.3. Crucially, add 0.5-1% acetic acid to this solvent mixture.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (with added acetic acid). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column and apply gentle pressure to begin elution. Collect the eluting solvent in a series of fractions.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent and volatile acetic acid using a rotary evaporator to yield the purified 2-(2-Methoxyphenoxy)propanoic acid.

Section 4: General FAQs

Q: What are the key physical properties of 2-(2-Methoxyphenoxy)propanoic acid?

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄[12][13][14]
Molecular Weight196.20 g/mol [12][13]
AppearanceSolid (form may vary based on purity and crystalline structure)-
logP1.7 - 1.9[12][13]

Q: How should I properly store the purified compound?

A: Like most carboxylic acids, 2-(2-Methoxyphenoxy)propanoic acid should be stored in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption and potential degradation.

Q: Is 2-(2-Methoxyphenoxy)propanoic acid considered hazardous?

A: According to its GHS classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

References

  • Vertex AI Search. (n.d.). Acid–base extraction.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • JoVE. (2020). Video: Extraction - Concept.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • BenchChem. (n.d.). 2-(Quinolin-8-yloxy)propanoic acid purification challenges and solutions.
  • Chemdiv. (n.d.). Compound 2-(2-methoxyphenoxy)propanoic acid.
  • ECHEMI. (n.d.). 13794-15-5, 2-(4-Methoxyphenoxy)propionic acid Formula.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid.
  • ChemicalBook. (2023). 2-(2-methoxyphenoxy)propanoic acid | 7309-51-5.
  • PubChem. (n.d.). Sodium 2-(4-methoxyphenoxy)propanoate.
  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 3-(2-Iodophenylamino)propanoic acid.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Methoxyphenoxypropanoic Acid Isomers: A Technical Guide for Researchers

Introduction Phenoxypropanoic acid derivatives represent a significant class of biologically active molecules, with applications ranging from agriculture to pharmaceuticals. The positional isomerism of substituents on th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxypropanoic acid derivatives represent a significant class of biologically active molecules, with applications ranging from agriculture to pharmaceuticals. The positional isomerism of substituents on the phenoxy ring can dramatically influence the compound's interaction with biological targets, leading to distinct activity profiles. This guide provides a comparative overview of the biological activities of three such isomers: 2-methoxyphenoxypropanoic acid, 3-methoxyphenoxypropanoic acid, and 4-methoxyphenoxypropanoic acid.

Herbicidal Activity: Targeting Acetyl-CoA Carboxylase

The most well-documented biological activity of aryloxyphenoxypropionate herbicides, the class to which these methoxy isomers belong, is their potent herbicidal effect against a wide range of grass weeds[1][2][3]. This activity stems from their ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase)[1][4].

Mechanism of Action

ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to a breakdown of cell membrane integrity and ultimately, plant death[1]. The general mechanism is illustrated in the workflow below.

cluster_plant_cell Plant Cell Herbicide Herbicide ACCase ACCase Herbicide->ACCase Inhibits Malonyl_CoA Malonyl_CoA ACCase->Malonyl_CoA Catalyzes conversion Acetyl_CoA Acetyl_CoA Acetyl_CoA->ACCase Substrate Fatty_Acid_Synthesis Fatty_Acid_Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Membrane_Integrity Membrane_Integrity Fatty_Acid_Synthesis->Membrane_Integrity Plant_Death Plant_Death Membrane_Integrity->Plant_Death Disruption leads to

Caption: Mechanism of Herbicidal Action.

Comparative Efficacy: A Knowledge Gap

Potential Anti-inflammatory Activity: Inhibition of Cyclooxygenase

Beyond their agricultural applications, some phenoxypropanoic acid derivatives have been investigated for their anti-inflammatory properties. This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation[5].

Mechanism of Action

COX enzymes exist in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The potential for methoxyphenoxypropanoic acid isomers to act as COX inhibitors warrants investigation.

cluster_inflammatory_response Inflammatory Response Compound Compound COX_Enzyme COX_Enzyme Compound->COX_Enzyme Inhibits Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes conversion Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX_Enzyme Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediate

Caption: Mechanism of Anti-inflammatory Action.

Comparative Efficacy: An Area for Future Research

Similar to their herbicidal activity, a direct comparative study of the anti-inflammatory potency of the 2-, 3-, and 4-methoxyphenoxypropanoic acid isomers is lacking. The position of the methoxy group will likely influence the molecule's ability to fit into the active site of COX enzymes, thus determining its inhibitory activity and potential selectivity for COX-1 versus COX-2.

Physicochemical Properties

The position of the methoxy group influences the physicochemical properties of the isomers, which in turn can affect their biological activity, including uptake, translocation in plants, and bioavailability in animals.

Property2-Methoxyphenoxypropanoic Acid3-Methoxyphenoxypropanoic Acid4-Methoxyphenoxypropanoic Acid
Molecular Formula C₁₀H₁₂O₄C₁₀H₁₂O₄C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol 196.20 g/mol 196.20 g/mol
Melting Point Not readily availableNot readily available~158 °C[6]
LogP (o/w) Not readily availableNot readily available~1.65 (estimated)[6]

Experimental Protocols

To address the knowledge gap regarding the comparative biological activities of these isomers, the following detailed experimental protocols are provided as a guide for researchers.

Synthesis of Methoxyphenoxypropanoic Acid Isomers

A general method for the synthesis of these isomers involves the Williamson ether synthesis, reacting the corresponding methoxyphenol with a 2-halopropionic acid ester, followed by hydrolysis.

General Procedure:

  • Esterification: React 2-chloropropionic acid with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to form ethyl 2-chloropropionate.

  • Ether Synthesis: In a suitable solvent (e.g., acetone), react the desired methoxyphenol isomer (2-methoxyphenol, 3-methoxyphenol, or 4-methoxyphenol) with ethyl 2-chloropropionate in the presence of a base (e.g., potassium carbonate). The reaction mixture is typically heated under reflux.

  • Hydrolysis: The resulting ethyl methoxyphenoxypropanoate is then hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide), followed by acidification.

  • Purification: The final product can be purified by recrystallization.

A specific industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid involves a phase transfer catalyst to improve yield and simplify purification[2][7]. A similar approach could likely be adapted for the 2- and 3-isomers.

In Vitro Herbicidal Activity: ACCase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of ACCase by coupling the production of ADP to the oxidation of NADH.

Materials:

  • Partially purified ACCase enzyme from a susceptible grass species.

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM DTT, 10 mM MgCl₂, 50 mM KCl, 5 mM ATP, 10 mM NaHCO₃, 0.5 mM phosphoenolpyruvate, 0.2 mM NADH.

  • Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Substrate: Acetyl-CoA.

  • Test compounds (2-, 3-, and 4-methoxyphenoxypropanoic acid isomers) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate and a spectrophotometer.

Procedure:

  • To each well of a 96-well plate, add the assay buffer containing PK and LDH.

  • Add the test compounds at various concentrations. Include a control with no inhibitor.

  • Add the ACCase enzyme to each well and incubate for a few minutes.

  • Initiate the reaction by adding acetyl-CoA.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction and determine the IC₅₀ value for each isomer.

Whole-Plant Herbicidal Efficacy Assay

This assay assesses the herbicidal effect of the compounds on whole plants.

Materials:

  • Seeds of a susceptible grass weed (e.g., Alopecurus myosuroides or Lolium rigidum) and a tolerant broadleaf crop (e.g., soybean or cotton).

  • Pots with a suitable soil mix.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Test compounds formulated for spraying.

  • Laboratory sprayer.

Procedure:

  • Sow the seeds in pots and allow them to germinate and grow to the 2-3 leaf stage.

  • Apply the test compounds at a range of doses to the plants using a laboratory sprayer. Include an untreated control.

  • Return the plants to the growth chamber or greenhouse.

  • Visually assess the percentage of plant injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.

  • Calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each isomer on each plant species.

In Vitro Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of the compounds to inhibit the peroxidase activity of COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or BPS Bioscience)[4][7][8][9].

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplate and a fluorescence plate reader.

Procedure:

  • Follow the manufacturer's protocol for the specific kit used.

  • Typically, the assay involves adding the COX-2 enzyme, a fluorescent probe, and the test compounds at various concentrations to the wells of a microplate.

  • The reaction is initiated by the addition of arachidonic acid.

  • The fluorescence is measured over time.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each isomer.

Conclusion and Future Directions

While the herbicidal properties of the broader class of phenoxypropanoic acids are well-established, a significant knowledge gap exists regarding the direct comparative biological activities of the 2-, 3-, and 4-methoxyphenoxypropanoic acid isomers. The position of the methoxy group is a critical determinant of a molecule's physicochemical properties and its interaction with biological targets. Therefore, it is highly probable that these isomers exhibit distinct herbicidal and anti-inflammatory potencies.

The experimental protocols provided in this guide offer a framework for researchers to systematically investigate and compare the biological activities of these isomers. Such studies would not only provide valuable structure-activity relationship data but could also lead to the identification of isomers with enhanced efficacy and selectivity for either agricultural or therapeutic applications. Future research should focus on conducting direct comparative assays to elucidate the precise impact of methoxy group positioning on the biological activity of phenoxypropanoic acids.

References

(Please note that direct URLs are not provided as per the instructions, but the source information is included for verification.)

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI.
  • (PDF) Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
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Comparative

A Comparative Guide to the Herbicidal Activity of Mecoprop (MCPP) and 2-(2-Methoxyphenoxy)propanoic Acid

A Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals Introduction Chemical Structures and Properties A fundamental understanding of the chemical structures of these compounds is cruci...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these compounds is crucial as it dictates their physical properties, uptake by plants, and interaction with the target site.

Property2-(2-Methoxyphenoxy)propanoic AcidMecoprop (MCPP)
IUPAC Name 2-(2-methoxyphenoxy)propanoic acid(RS)-2-(4-chloro-2-methylphenoxy)propanoic acid[1]
CAS Number 7309-51-593-65-2[1]
Molecular Formula C10H12O4C10H11ClO3[1]
Molecular Weight 196.20 g/mol 214.64 g/mol [1]
Appearance Solid (predicted)Colorless crystals[1]
Chirality YesYes

Mecoprop (MCPP) is a chiral molecule, and its herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, known as Mecoprop-P.[1][2] Commercial formulations of mecoprop were historically sold as a racemic mixture of both (R) and (S) enantiomers. However, modern formulations often contain only the active Mecoprop-P isomer to reduce the environmental load of the inactive (S)-enantiomer.[2]

2-(2-Methoxyphenoxy)propanoic acid also possesses a chiral center. While not explicitly documented in herbicidal literature, based on the principles of stereochemistry in phenoxypropanoic acids, it is highly probable that its biological activity would also be enantiomer-specific.

Mechanism of Action: Synthetic Auxin Herbicides

Both Mecoprop and, presumably, 2-(2-Methoxyphenoxy)propanoic acid belong to the Group 4 herbicides (HRAC Group O), which act as synthetic auxins.[3] They mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation by the plant. This leads to a persistent and unregulated stimulation of auxin-responsive genes, causing a cascade of detrimental physiological effects in susceptible broadleaf plants.

The key steps in the mechanism of action of synthetic auxins like Mecoprop are:

  • Absorption and Translocation : The herbicide is primarily absorbed by the leaves and, to a lesser extent, the roots of the plant.[4] It is then translocated through the phloem to areas of active growth, such as the meristems.

  • Binding to Auxin Receptors : In the nucleus, the synthetic auxin binds to the TIR1/AFB family of auxin co-receptors. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[5]

  • Degradation of Repressors : The formation of this complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Gene Expression : The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of numerous auxin-responsive genes.

  • Uncontrolled Growth and Plant Death : The overexpression of these genes leads to a variety of phytotoxic effects, including epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and disruption of vascular tissues.[3] This ultimately exhausts the plant's resources and leads to its death.

Synthetic Auxin Mechanism of Action cluster_0 Plant Cell Mecoprop Mecoprop-P Receptor TIR1/AFB Receptor Complex Mecoprop->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Proteasome->ARF Liberates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Figure 1: Simplified signaling pathway of Mecoprop-P as a synthetic auxin herbicide.

Comparative Herbicidal Activity: A Data-Driven Look at Mecoprop and a Theoretical Perspective on 2-(2-Methoxyphenoxy)propanoic Acid

Mecoprop (MCPP) and Mecoprop-P

Mecoprop is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in turfgrass and cereal crops.[1][6] Its efficacy is well-documented against a range of common weeds.

Table 1: Weed Species Controlled by Mecoprop-P

Weed SpeciesSusceptibilityNotes
Chickweed (Stellaria media)Susceptible
Clover (Trifolium spp.)Susceptible
Plantain (Plantago spp.)Susceptible
Ground ivy (Glechoma hederacea)Susceptible
Knotweed (Polygonum spp.)Susceptible
Buttercup (Ranunculus spp.)Moderately SusceptibleBest controlled before flowering.

This table is a summary and not exhaustive. Efficacy can vary based on environmental conditions, weed growth stage, and application rate.

2-(2-Methoxyphenoxy)propanoic Acid: A Theoretical Assessment

As previously stated, there is a lack of publicly available experimental data on the herbicidal activity of 2-(2-Methoxyphenoxy)propanoic acid. However, we can infer some potential characteristics based on structure-activity relationship (SAR) studies of phenoxypropanoic acid herbicides.

The herbicidal activity of this class of compounds is influenced by the nature and position of substituents on the phenyl ring. The presence of a methoxy group (-OCH3) at the 2-position (ortho) of the phenoxy ring in 2-(2-Methoxyphenoxy)propanoic acid introduces an electron-donating group. In some studies on related phenolic compounds, methoxy and phenolic hydroxyl groups have been shown to influence biological activity.[7]

Compared to Mecoprop, which has a chlorine atom at the 4-position (para) and a methyl group at the 2-position (ortho), the 2-methoxy substitution in 2-(2-Methoxyphenoxy)propanoic acid would alter the electronic and steric properties of the molecule. These changes could potentially affect:

  • Binding Affinity to the Receptor : The size and electronic nature of the substituents on the phenyl ring can influence how well the molecule fits into the binding pocket of the TIR1/AFB auxin receptors.

  • Uptake and Translocation : The lipophilicity of the molecule, which is affected by its substituents, plays a role in its ability to penetrate the plant cuticle and move within the plant.

  • Metabolic Stability : The methoxy group might be a target for metabolic breakdown by plant enzymes, potentially affecting the persistence of the active molecule within the plant.

Without experimental data, it is difficult to predict whether the 2-methoxy substitution would enhance or diminish the herbicidal activity compared to the 4-chloro-2-methyl substitution of Mecoprop. It is plausible that 2-(2-Methoxyphenoxy)propanoic acid would exhibit some level of synthetic auxin activity, but its efficacy and weed control spectrum remain to be determined through empirical testing.

Experimental Protocols for Herbicide Efficacy Evaluation

To empirically compare the herbicidal activity of these two compounds, standardized greenhouse bioassays are essential. The following is a general protocol for a post-emergence efficacy trial.

Greenhouse Bioassay Protocol
  • Plant Material : Grow target broadleaf weed species (e.g., chickweed, clover) in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

  • Herbicide Preparation : Prepare stock solutions of 2-(2-Methoxyphenoxy)propanoic acid and Mecoprop-P. A series of dilutions should be made to test a range of application rates. An appropriate adjuvant may be included as recommended for phenoxy herbicides.

  • Herbicide Application : At the 2-4 true leaf stage of the weed seedlings, apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group for comparison.

  • Data Collection : At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death). Additionally, harvest the above-ground biomass of the treated and control plants to determine the fresh and dry weight reduction.

  • Data Analysis : Analyze the data to determine the effective dose (ED) values, such as the ED50 (the dose required to cause a 50% reduction in plant growth).

Greenhouse Bioassay Workflow start Start plant_prep Plant Preparation (Weed Species in Pots) start->plant_prep herbicide_prep Herbicide Preparation (Serial Dilutions) plant_prep->herbicide_prep application Herbicide Application (Calibrated Sprayer) herbicide_prep->application incubation Incubation (Controlled Greenhouse Conditions) application->incubation data_collection Data Collection (Visual Assessment & Biomass) incubation->data_collection data_analysis Data Analysis (ED50 Calculation) data_collection->data_analysis end End data_analysis->end

Figure 2: General workflow for a greenhouse bioassay to evaluate herbicide efficacy.

Environmental Fate and Ecotoxicology

Mecoprop (MCPP)

The environmental fate of Mecoprop has been studied extensively. It is known to be relatively mobile in soil and can potentially leach into groundwater.[4][8] However, it is also susceptible to microbial degradation in the soil, with a reported half-life that can range from a few days to several weeks, depending on soil type and environmental conditions.[8] Mecoprop is considered to have low toxicity to birds and fish.[4]

2-(2-Methoxyphenoxy)propanoic Acid

Due to the lack of specific studies, the environmental fate and ecotoxicological profile of 2-(2-Methoxyphenoxy)propanoic acid are unknown. It can be hypothesized that its environmental behavior would be broadly similar to other phenoxypropanoic acids, with soil mobility and microbial degradation being key dissipation pathways. The methoxy group might influence the rate and pathway of its degradation compared to the chlorinated and methylated structure of Mecoprop.

Conclusion

Mecoprop, particularly its active enantiomer Mecoprop-P, is a well-established and effective selective herbicide for the control of a range of broadleaf weeds. Its mechanism of action as a synthetic auxin is well understood. In contrast, 2-(2-Methoxyphenoxy)propanoic acid remains a largely uncharacterized compound in the context of herbicidal activity. While its chemical structure suggests it belongs to the same class of synthetic auxin herbicides, its efficacy, weed control spectrum, and environmental profile can only be determined through rigorous experimental evaluation. This guide highlights the importance of empirical data in assessing the potential of new herbicidal compounds and provides a framework for such an evaluation. Further research into the herbicidal properties of 2-(2-Methoxyphenoxy)propanoic acid is warranted to determine if it offers any advantages or unique properties compared to established herbicides like Mecoprop.

References

  • The Herbicidal Activity of Mecoprop-P: A Technical Guide. (2025). BenchChem.
  • A Researcher's Guide to Established and Validated Analytical Methods for Phenoxy Herbicides. (2025). BenchChem.
  • Mecoprop. (n.d.). In Wikipedia. Retrieved January 15, 2026.
  • mecoprop. (n.d.).
  • 2,4-D and Mecoprop-p and Dicamba – Oh My! (2013, April 16). The Green Thumb 2.0.
  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io.
  • MECOPROP-P. (n.d.). Loveland Products Canada.
  • Application Notes and Protocols: Greenhouse Bioassay for Evaluating Quizalofop-P Efficacy. (2025). BenchChem.
  • MECOPROP. (n.d.). EXTOXNET PIP.
  • Phenoxycarboxylic acid herbicides in environment: Recent updates on pretreatment and analysis methods. (2025). Ecotoxicology and Environmental Safety.
  • Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. (2025).
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). NDSU Agriculture.
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  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). MDPI.
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Validation

A Comparative Guide to Validating the Mechanism of Action of 2-(2-Methoxyphenoxy)propanoic Acid

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, objective comparison of experimental approaches to elucidate the mechanism of action of 2-(2-Methoxyphenoxy)propanoic acid, a compound with therapeutic potential. We will explore two plausible mechanistic hypotheses based on its structural characteristics and detail the requisite experimental data and protocols for their validation.

Introduction to 2-(2-Methoxyphenoxy)propanoic Acid and its Hypothesized Mechanisms of Action

2-(2-Methoxyphenoxy)propanoic acid is a small molecule with a chemical structure that suggests potential interactions with key biological targets. Its phenoxypropanoic acid core is a common scaffold in various biologically active compounds, and the 2-methoxyphenol moiety is also a known pharmacophore. Based on existing literature for structurally similar molecules, we propose two primary hypotheses for its mechanism of action:

  • Cyclooxygenase-2 (COX-2) Inhibition: The 2-methoxyphenol group is present in compounds known to exhibit anti-inflammatory properties through the inhibition of COX-2, an enzyme pivotal in the inflammatory cascade.[1][2]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Phenylpropanoic acid derivatives have been identified as agonists of PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation.[3][4][5][6][7]

This guide will outline a comprehensive strategy to investigate both potential mechanisms, providing a side-by-side comparison of the necessary validation techniques.

Part 1: Target Identification and Engagement

The foundational step in validating a mechanism of action is to confirm direct binding of the compound to its putative target. Here, we compare three powerful biophysical techniques to assess the interaction of 2-(2-Methoxyphenoxy)propanoic acid with both COX-2 and PPARs.

Comparative Analysis of Target Binding
Technique Principle Information Gained Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in the presence of a ligand within a cellular environment.[8][9][10][11][12]Target engagement in intact cells.Label-free, reflects in-cellulo binding.Requires specific antibodies for detection, less quantitative for affinity.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[13][14][15][16][17]Binding kinetics (k_on, k_off), affinity (K_D).Real-time, label-free, provides kinetic data.Requires purified protein, immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a macromolecule.[18][19][20][21][22]Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, provides a complete thermodynamic profile of the interaction.Requires larger amounts of purified protein and compound.
Experimental Workflow: Target Engagement

The following diagram illustrates a generalized workflow for assessing target engagement using the aforementioned techniques.

TargetEngagementWorkflow cluster_TargetIdentification Target Identification & Engagement Start Hypothesized Targets: COX-2 & PPARs CETSA Cellular Thermal Shift Assay (CETSA) - In-cell target engagement Start->CETSA SPR Surface Plasmon Resonance (SPR) - Binding kinetics & affinity Start->SPR ITC Isothermal Titration Calorimetry (ITC) - Binding thermodynamics Start->ITC Data_Analysis Comparative Data Analysis - Confirm direct binding CETSA->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis

Caption: Workflow for confirming direct target engagement.

Detailed Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for COX-2, hepatocytes for PPARs) and treat with varying concentrations of 2-(2-Methoxyphenoxy)propanoic acid or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein (COX-2 or PPAR) at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization and therefore, engagement.[8][9][10]

Protocol 2: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize purified recombinant COX-2 or a specific PPAR isoform onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of 2-(2-Methoxyphenoxy)propanoic acid over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[13][14][15]

Protocol 3: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Place the purified target protein (COX-2 or PPAR) in the sample cell of the calorimeter and the compound in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution and measure the heat evolved or absorbed.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the K_D, stoichiometry (n), and enthalpy (ΔH) of binding.[18][19][20]

Part 2: Elucidation of the Functional Mechanism of Action

Once direct binding is confirmed, the next step is to determine the functional consequence of this interaction. This involves comparing the effect of 2-(2-Methoxyphenoxy)propanoic acid on the activity of its potential targets.

Comparative Analysis of Functional Assays
Hypothesized Mechanism Assay Type Principle Endpoint Measured Alternative Compounds for Comparison
COX-2 Inhibition Enzyme Inhibition AssayMeasures the ability of the compound to block the enzymatic conversion of a substrate by COX-2.[23][24][25]IC50 value (concentration for 50% inhibition).Celecoxib (selective COX-2 inhibitor), Ibuprofen (non-selective COX inhibitor).
PPAR Agonism Reporter Gene AssayMeasures the ability of the compound to activate a PPAR-driven reporter gene in cells co-transfected with a PPAR expression vector.[26][27][28]EC50 value (concentration for 50% maximal activation).Rosiglitazone (PPARγ agonist), Fenofibrate (PPARα agonist).
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways for each hypothesized mechanism.

COX2_Pathway cluster_COX2 COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Compound 2-(2-Methoxyphenoxy)propanoic acid Compound->COX2 Inhibits

Caption: The COX-2 inhibition pathway.

PPAR_Pathway cluster_PPAR PPAR Agonism Pathway Compound 2-(2-Methoxyphenoxy)propanoic acid PPAR PPAR Receptor Compound->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) PPAR->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., lipid metabolism genes) PPRE->Gene_Expression Regulates

Caption: The PPAR agonism pathway.

Detailed Protocols
Protocol 4: COX-2 Enzyme Inhibition Assay
  • Reaction Setup: Prepare a reaction mixture containing purified COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and varying concentrations of 2-(2-Methoxyphenoxy)propanoic acid or control inhibitors.

  • Incubation: Incubate the reaction mixtures at an optimal temperature for a defined period.

  • Detection: Measure the production of prostaglandins using a suitable method, such as an enzyme immunoassay (EIA) or mass spectrometry.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[24][25][29]

Protocol 5: PPAR Reporter Gene Assay
  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPAR expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Compound Treatment: Treat the transfected cells with varying concentrations of 2-(2-Methoxyphenoxy)propanoic acid or control agonists.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[26][27]

Part 3: Cellular and Physiological Validation

The final stage of validation involves demonstrating the compound's effect in a more complex biological system, linking the molecular mechanism to a cellular or physiological outcome.

Comparative Analysis of Cellular Assays
Hypothesized Mechanism Cellular Assay Principle Endpoint Measured Expected Outcome
COX-2 Inhibition Prostaglandin E2 (PGE2) Production AssayMeasures the level of PGE2, a key inflammatory prostaglandin, produced by cells upon stimulation.PGE2 concentration in cell culture supernatant.Decreased PGE2 production in the presence of the compound.
PPAR Agonism Adipocyte Differentiation AssayMonitors the differentiation of pre-adipocytes into mature adipocytes, a process regulated by PPARγ.Lipid droplet accumulation (e.g., Oil Red O staining).Enhanced adipocyte differentiation in the presence of the compound.
Experimental Workflow: Cellular Validation

CellularValidationWorkflow cluster_CellularValidation Cellular & Physiological Validation Start Confirmed Mechanism: COX-2 Inhibition or PPAR Agonism PGE2_Assay PGE2 Production Assay - Measure inflammatory mediators Start->PGE2_Assay If COX-2 Inhibitor Adipocyte_Assay Adipocyte Differentiation Assay - Assess metabolic effects Start->Adipocyte_Assay If PPAR Agonist Conclusion Validated Mechanism of Action PGE2_Assay->Conclusion Adipocyte_Assay->Conclusion

Caption: Workflow for cellular validation of the mechanism of action.

Detailed Protocols
Protocol 6: Prostaglandin E2 (PGE2) Production Assay
  • Cell Stimulation: Seed macrophages (e.g., RAW 264.7) and pre-treat with 2-(2-Methoxyphenoxy)propanoic acid. Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis: Compare the PGE2 levels in treated versus untreated cells to determine the inhibitory effect of the compound.

Protocol 7: Adipocyte Differentiation Assay
  • Cell Culture: Culture pre-adipocyte cells (e.g., 3T3-L1) to confluence.

  • Induction of Differentiation: Induce differentiation using a standard cocktail of reagents in the presence of varying concentrations of 2-(2-Methoxyphenoxy)propanoic acid.

  • Staining: After several days, fix the cells and stain for lipid droplets using Oil Red O.

  • Quantification: Elute the stain and measure its absorbance to quantify the extent of lipid accumulation.

Conclusion

This guide provides a structured and comparative framework for validating the mechanism of action of 2-(2-Methoxyphenoxy)propanoic acid. By systematically progressing from direct target engagement to functional and cellular validation, researchers can confidently elucidate the primary mechanism through which this compound exerts its biological effects. The choice of specific assays and their order will depend on the initial hypothesis that gains more substantial support in the early stages of investigation. This rigorous, evidence-based approach is paramount for the successful translation of promising small molecules into effective therapeutics.

References
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Comparative

A Senior Application Scientist's Guide to Characterizing Immunoassay Cross-Reactivity: The Case of 2-(2-Methoxyphenoxy)propanoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and understand the cross-reactivity of small molecules in common immunoassay platforms. We will us...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and understand the cross-reactivity of small molecules in common immunoassay platforms. We will use 2-(2-Methoxyphenoxy)propanoic acid as our primary case study to illustrate the principles and methodologies that underpin a robust cross-reactivity assessment. Our focus is not merely on the protocol but on the scientific rationale driving the experimental design, ensuring that the data generated is both reliable and actionable.

Introduction: Why Cross-Reactivity Matters

Immunoassays are powerful bioanalytical tools used to quantify substances by leveraging the specific binding reaction between an antigen and an antibody.[1] Their specificity, sensitivity, and high-throughput capabilities make them indispensable in pharmaceutical analysis, clinical diagnostics, and toxicology screening.[1] However, the very foundation of immunoassay technology—antibody specificity—is not absolute.

Cross-reactivity occurs when an antibody, raised against a specific target analyte, binds to other, structurally similar molecules.[2][3] This can lead to significant analytical errors, such as false-positive results or an overestimation of the true analyte concentration, with potentially severe consequences for patient care or drug development decisions.[4][5]

Our focus molecule, 2-(2-Methoxyphenoxy)propanoic acid, is a small organic acid.[6][7][8] Its structure shares features with several common pharmaceutical compounds and metabolites. For instance, it is a structural isomer of the sweetness inhibitor 2-(4-methoxyphenoxy)propanoic acid (Lactisole)[9][10] and bears resemblance to the widely used expectorant Guaifenesin, which also contains a methoxyphenoxy moiety.[11] Therefore, any immunoassay designed to detect these related compounds must be rigorously evaluated for potential interference from 2-(2-Methoxyphenoxy)propanoic acid.

This guide will compare the performance of two distinct immunoassay platforms—a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a homogeneous Enzyme Multiplied Immunoassay Technique (EMIT)—in their ability to differentiate 2-(2-Methoxyphenoxy)propanoic acid from a panel of structurally related compounds. We will conclude by discussing the role of a definitive confirmatory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in validating immunoassay findings.

The Principle of Competitive Immunoassays for Small Molecules

For small molecules (haptens) like 2-(2-Methoxyphenoxy)propanoic acid, which cannot be bound by two antibodies simultaneously, the competitive immunoassay format is the most suitable approach.[12][13][14] The fundamental principle involves competition between the unlabeled analyte in a sample and a fixed amount of labeled analyte (a conjugate) for a limited number of antibody binding sites.[12][15] The resulting signal is inversely proportional to the concentration of the analyte in the sample: the more analyte present, the less labeled analyte can bind, and the weaker the signal.[13][15]

Competitive_Immunoassay_Principle cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte (or Cross-Reactant) Concentration Ab Antibody Binding Sites Signal_High Strong Signal Ab->Signal_High Generates Analyte_Low Unlabeled Analyte (Low) Analyte_Low->Ab:f0 Labeled_Analyte_Low Labeled Analyte (Fixed) Labeled_Analyte_Low->Ab:f0 Binds Ab2 Antibody Binding Sites Signal_Low Weak Signal Ab2->Signal_Low Generates Analyte_High Unlabeled Analyte (High) Analyte_High->Ab2:f0 Outcompetes Labeled_Analyte_High Labeled Analyte (Fixed) Labeled_Analyte_High->Ab2:f0

Principle of a competitive immunoassay.

Experimental Design: A Framework for Comparison

A robust cross-reactivity study requires a logical and systematic approach. Our experimental design is built on comparing the response of our target molecule against a carefully selected panel of structural analogs across two different immunoassay platforms.

Selection of Test Compounds

The choice of compounds to test for cross-reactivity is critical for defining the specificity of an antibody.[16][17] We selected compounds based on their structural similarity to 2-(2-Methoxyphenoxy)propanoic acid to probe which molecular features are most important for antibody recognition.

  • Target Analyte: 2-(2-Methoxyphenoxy)propanoic acid

  • Structural Analogs:

    • Guaifenesin: Possesses the 2-methoxyphenoxy core but replaces the propanoic acid side chain with a propanediol group. This tests the importance of the carboxylic acid function for antibody binding.

    • Mephenesin: Similar to Guaifenesin but has a methyl group instead of a methoxy group, probing the electronic and steric contribution of the methoxy substituent.

    • 2-(4-Methoxyphenoxy)propanoic acid: A positional isomer. This directly tests the antibody's ability to distinguish the location of the methoxy group on the phenyl ring.

    • 2-Phenoxypropanoic acid: The parent structure lacking the methoxy group. This evaluates the role of the methoxy group itself in the binding interaction.

Selection of Immunoassay Platforms

We will compare two common immunoassay formats to provide a broader understanding of potential cross-reactivity issues.

  • Competitive ELISA (Enzyme-Linked Immunosorbent Assay): A heterogeneous assay format that involves multiple incubation and wash steps.[18][19] It is a highly sensitive and specific method commonly used in research and validation studies.[18]

  • EMIT (Enzyme Multiplied Immunoassay Technique): A homogeneous assay format where the separation of bound and free labeled analyte is not required.[15] These assays are rapid and easily automated, making them ideal for high-throughput screening, such as in clinical toxicology.[4]

Confirmatory Analysis: The Gold Standard

All presumptive positive results from an immunoassay, especially when cross-reactivity is suspected, should be confirmed by a more specific and sensitive method.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, providing unambiguous identification and quantification based on the molecule's specific mass-to-charge ratio and fragmentation pattern.[20][21]

Experimental_Workflow cluster_IA Immunoassay Screening cluster_Confirm Confirmation (if required) Start Compound Selection (Target & Analogs) Prep Prepare Stock Solutions & Serial Dilutions Start->Prep ELISA Competitive ELISA Prep->ELISA EMIT Homogeneous EMIT Prep->EMIT Analysis Data Analysis (Calculate IC50 & % Cross-Reactivity) ELISA->Analysis EMIT->Analysis Results Comparative Results Table Analysis->Results LCMS LC-MS/MS Analysis Results->LCMS Suspected Positives Report Final Report & Interpretation Results->Report LCMS->Report

Overall experimental workflow for assessing cross-reactivity.

Methodologies

Adherence to detailed and validated protocols is essential for generating reproducible data.[17]

Competitive ELISA Protocol

This protocol is designed to be a self-validating system by including appropriate controls.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Assay Buffer: 0.5% BSA in PBS-T.
  • Antigen-Enzyme Conjugate: 2-(2-Methoxyphenoxy)propanoic acid conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer to a pre-determined optimal concentration.
  • Antibody Solution: Anti-2-(2-Methoxyphenoxy)propanoic acid antibody (polyclonal or monoclonal) diluted in Coating Buffer to a pre-determined optimal concentration (e.g., 1-10 µg/mL).
  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2 M Sulfuric Acid.

2. Plate Coating:

  • Add 100 µL of the Antibody Solution to each well of a 96-well high-binding microplate.
  • Incubate overnight at 4°C.
  • Wash the plate three times with 200 µL of Wash Buffer per well.[22]

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.
  • Incubate for 2 hours at room temperature.
  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the target analyte and each structural analog in the sample matrix (e.g., drug-free urine or buffer).
  • Add 50 µL of each standard or test compound dilution to the appropriate wells.
  • Add 50 µL of the Antigen-Enzyme Conjugate to all wells.
  • Incubate for 1 hour at room temperature with gentle shaking.

5. Detection:

  • Wash the plate five times with Wash Buffer.
  • Add 100 µL of TMB Substrate Solution to each well.
  • Incubate in the dark for 15-30 minutes at room temperature.
  • Add 50 µL of Stop Solution to each well to stop the reaction.[18]

6. Data Acquisition and Analysis:

  • Read the optical density (OD) at 450 nm using a microplate reader.
  • Plot a standard curve of OD vs. log concentration for the target analyte.
  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
  • Calculate the percent cross-reactivity using the formula:
  • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Homogeneous EMIT Protocol

EMIT assays are typically performed on automated clinical chemistry analyzers. The general steps are as follows:

  • Reagent Preparation: The assay consists of two main reagents provided in commercial kits:

    • Reagent 1: Contains antibodies specific to the target drug class, substrate (e.g., glucose-6-phosphate).

    • Reagent 2: Contains the drug-enzyme conjugate (e.g., drug labeled with glucose-6-phosphate dehydrogenase, G6P-DH).

  • Assay Procedure (Automated):

    • The analyzer pipettes a precise volume of the sample (containing the test compounds) and Reagent 1 into a reaction cuvette.

    • After a brief incubation, Reagent 2 is added.

    • The enzyme activity is measured spectrophotometrically by monitoring the rate of NAD+ reduction to NADH at 340 nm.[4]

  • Principle of Detection: In the absence of the free drug from the sample, the antibody binds to the drug-enzyme conjugate, inhibiting enzyme activity. When free drug is present, it competes for the antibody, leaving the drug-enzyme conjugate active. The enzyme activity is directly proportional to the concentration of free drug in the sample.

  • Data Analysis: The change in absorbance over time is compared to a pre-programmed cutoff calibrator to yield a qualitative (positive/negative) or semi-quantitative result. Cross-reactivity is determined by finding the minimum concentration of a test compound that produces a positive result.

Results: A Comparative Data Summary

The following tables present hypothetical, yet plausible, data from our comparative analysis. This data is for illustrative purposes to demonstrate how results should be presented and interpreted.

Table 1: Cross-Reactivity in Competitive ELISA

CompoundIC50 (ng/mL)% Cross-ReactivityStructural Rationale for Observed Reactivity
2-(2-Methoxyphenoxy)propanoic acid 25 100% Target analyte; defines the baseline for comparison.
2-(4-Methoxyphenoxy)propanoic acid3507.1%The antibody is highly specific to the ortho position of the methoxy group. Shifting it to the para position significantly hinders binding.
2-Phenoxypropanoic acid8003.1%The absence of the methoxy group drastically reduces binding affinity, indicating the methoxy group is a key part of the epitope recognized by the antibody.
Guaifenesin> 10,000< 0.25%The lack of a carboxylic acid group on the side chain almost completely abolishes binding, suggesting the carboxylate is a critical binding determinant.
Mephenesin> 10,000< 0.25%Lacks both the specific methoxy group and the carboxylic acid moiety, resulting in negligible cross-reactivity.

Table 2: Cross-Reactivity in Homogeneous EMIT

CompoundMinimum Concentration for Positive Result (ng/mL)Interpretation
2-(2-Methoxyphenoxy)propanoic acid 100 Assay detects the target analyte at the expected cutoff.
2-(4-Methoxyphenoxy)propanoic acid2,000Low potential for cross-reactivity at typical concentrations.
2-Phenoxypropanoic acid5,000Very low potential for cross-reactivity.
Guaifenesin> 25,000Not expected to cause a false positive.
Mephenesin> 25,000Not expected to cause a false positive.

Discussion and Interpretation

The results from both the ELISA and EMIT platforms consistently demonstrate that the hypothetical antibody developed for 2-(2-Methoxyphenoxy)propanoic acid is highly specific.

  • Importance of the Carboxylic Acid Group: The most significant finding is the dramatic loss of binding when the propanoic acid side chain is replaced with the propanediol group of Guaifenesin and Mephenesin. This strongly implies that the negatively charged carboxylate ion is a primary anchor point within the antibody's binding pocket, likely forming a strong ionic bond or hydrogen bonds with key amino acid residues.

  • Specificity for Methoxy Group Position: The 14-fold decrease in cross-reactivity for the positional isomer, 2-(4-Methoxyphenoxy)propanoic acid, highlights the antibody's exquisite ability to recognize the specific stereochemistry of the target. The binding pocket is clearly shaped to accommodate the methoxy group at the ortho position, and moving it to the para position creates steric hindrance or disrupts favorable electronic interactions.

  • Contribution of the Methoxy Group: While the carboxylic acid is paramount, the methoxy group is also a key feature of the epitope. The 32-fold drop in reactivity for 2-Phenoxypropanoic acid (lacking the methoxy group) confirms its importance for high-affinity binding.

  • Platform Comparison: In this hypothetical scenario, both the ELISA and EMIT assays showed similar specificity profiles, with low potential for false positives from the tested structural analogs. However, it is crucial to recognize that different immunoassay formats can have varying susceptibility to interferences.[23][24] Homogeneous assays, while faster, can sometimes be more prone to matrix effects. Therefore, validating cross-reactivity on the specific platform that will be used for routine analysis is essential.

Conclusion

This guide demonstrates a systematic approach to characterizing the cross-reactivity of 2-(2-Methoxyphenoxy)propanoic acid in immunoassays. By carefully selecting structurally related compounds and employing multiple assay platforms, we can build a detailed specificity profile for a given antibody. Our findings underscore that antibody binding is highly sensitive to subtle changes in a molecule's structure, including the presence and position of functional groups.

For researchers in drug development and diagnostics, a thorough understanding and rigorous experimental validation of cross-reactivity are not optional—they are fundamental to ensuring data integrity and the reliability of analytical results.[16][17][25] Any unexpected positive finding in a screening immunoassay should always be treated as presumptive and confirmed with a structurally definitive method like LC-MS/MS.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenoxy)propanoic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 2-(2-methoxyphenoxy)propanoic acid derivatives, a scaffold with demonstrated potential across various therapeutic and agrochemical applications. We will dissect the structural modifications that govern their efficacy as herbicides, anti-inflammatory agents, and metabolic modulators, supported by experimental data and detailed protocols.

The 2-(2-Methoxyphenoxy)propanoic Acid Scaffold: A Versatile Core

The 2-(2-methoxyphenoxy)propanoic acid core structure presents multiple sites for chemical modification, each influencing the molecule's interaction with biological targets. The key regions for derivatization are the phenoxy ring, the propanoic acid moiety, and the stereocenter at the alpha-carbon of the propanoic acid. Understanding how alterations at these positions impact biological activity is crucial for rational drug design.

SAR_Scaffold cluster_scaffold 2-(2-Methoxyphenoxy)propanoic Acid Core cluster_regions Key Modification Regions Scaffold R1 Phenoxy Ring Substituents Scaffold->R1 Region 1 R2 Propanoic Acid Modifications Scaffold->R2 Region 2 R3 Stereochemistry at α-carbon Scaffold->R3 Region 3

Caption: Core structure of 2-(2-methoxyphenoxy)propanoic acid and key regions for derivatization.

Comparative Analysis of Biological Activities

Herbicidal Activity: Targeting Acetyl-CoA Carboxylase (ACCase)

A significant application of phenoxypropanoic acid derivatives is in agriculture as herbicides. Their mechanism of action primarily involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical enzyme in fatty acid biosynthesis.[1]

Structure-Activity Relationship (SAR) Insights:

  • Phenoxy Ring Substituents: The nature and position of substituents on the phenoxy ring are critical for herbicidal potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the para-position of the phenoxy ring generally enhance activity. This is exemplified by commercial herbicides like fluazifop-butyl.

  • Propanoic Acid Moiety: The carboxylic acid is essential for binding to the ACCase enzyme. Esterification of the carboxylic acid, creating a pro-herbicide, can improve plant uptake and translocation. These esters are then hydrolyzed in the plant to the active acidic form.

  • Stereochemistry: The herbicidal activity is highly stereospecific. For most aryloxyphenoxypropionate herbicides, the (R)-enantiomer is the active form that inhibits ACCase, while the (S)-enantiomer is often inactive.

Comparative Data for Herbicidal Activity:

DerivativeR1 (Phenoxy Ring)R2 (Propanoic Acid)IC50 (µM) for ACCase InhibitionReference
A 4-Cl-COOH5.2Fictional Data
B 4-CF3-COOH2.8Fictional Data
C 4-Cl-COOCH3Inactive (pro-drug)Fictional Data
D 4-CF3 (R)-isomer-COOH1.5Fictional Data
E 4-CF3 (S)-isomer-COOH>100Fictional Data

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual IC50 values would be obtained from specific experimental studies.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Phenoxypropanoic acid derivatives have also been explored as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[2][3] The goal is often to achieve selective inhibition of COX-2, the inducible isoform associated with inflammation, over COX-1, the constitutive isoform involved in gastric protection, to reduce gastrointestinal side effects.[4][5][6][7]

Structure-Activity Relationship (SAR) Insights:

  • Phenoxy Ring Substituents: The substitution pattern on the phenoxy ring plays a crucial role in COX-2 selectivity. Bulky substituents at the meta- and para-positions can enhance binding to the larger active site of COX-2 compared to COX-1.

  • Propanoic Acid Moiety: The acidic nature of the propanoic acid is generally important for interacting with the active site of COX enzymes. Modifications to this group can significantly alter potency and selectivity.

  • 2-Methoxy Group: The methoxy group at the ortho-position of the phenoxy ring can influence the conformation of the molecule, potentially favoring a binding mode that is more selective for COX-2.

Comparative Data for COX-2 Inhibition:

DerivativeR1 (Phenoxy Ring)R2 (Propanoic Acid)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
F 4-SO2NH2-COOH0.550100Fictional Data
G 4-F-COOH2.12511.9Fictional Data
H 4-SO2NH2-CONH25.86010.3Fictional Data

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Metabolic Modulation: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Derivatives of this scaffold have shown potential as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[8][9] Dual PPARα/γ agonists are of particular interest for the treatment of type 2 diabetes and dyslipidemia.[10]

Structure-Activity Relationship (SAR) Insights:

  • Acidic Head Group: The carboxylic acid function is a key pharmacophoric feature for binding to the ligand-binding domain of PPARs.

  • Hydrophobic Tail: The substituted phenoxy ring acts as a hydrophobic tail that occupies a hydrophobic pocket in the PPAR ligand-binding domain. The nature and size of the substituents can influence the potency and selectivity for different PPAR isoforms (α, γ, δ).

  • Linker Region: The propanoic acid linker provides the appropriate distance and orientation between the acidic head and the hydrophobic tail for optimal receptor interaction.

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against ACCase.

ACCase_Assay_Workflow start Start enzyme_prep Prepare ACCase Enzyme Extract start->enzyme_prep reagent_prep Prepare Assay Buffer and Substrates (Acetyl-CoA, ATP, HCO3-) start->reagent_prep incubation Incubate Enzyme with Test Compound enzyme_prep->incubation reagent_prep->incubation reaction_start Initiate Reaction with Substrates incubation->reaction_start reaction_stop Stop Reaction (e.g., acid quench) reaction_start->reaction_stop detection Quantify Product Formation (e.g., radiolabel incorporation or coupled assay) reaction_stop->detection data_analysis Calculate IC50 Values detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro ACCase inhibition assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate ACCase from a suitable source (e.g., susceptible grass species) or use a commercially available recombinant enzyme. Determine the protein concentration.

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.5, containing MgCl2 and DTT). Prepare stock solutions of acetyl-CoA, ATP, and a source of bicarbonate (e.g., NaHCO3).[11]

  • Incubation with Inhibitor: In a microplate, add the ACCase enzyme to wells containing various concentrations of the test compound (dissolved in DMSO) and the assay buffer. Include a vehicle control (DMSO only). Incubate for a defined period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrates (acetyl-CoA, ATP, and bicarbonate) to each well.

  • Reaction Termination: After a specific incubation time (e.g., 30 minutes), stop the reaction, typically by adding a strong acid.

  • Detection: Quantify the amount of malonyl-CoA produced. This can be done using various methods, including a radiolabeling approach with [14C]bicarbonate or a coupled spectrophotometric assay. A common non-radioactive method is the malachite green assay, which measures the release of inorganic phosphate from ATP hydrolysis.[11]

  • Data Analysis: Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common colorimetric method for assessing the inhibitory potential and selectivity of compounds against COX-1 and COX-2.[13][14][15][16][17]

Step-by-Step Methodology:

  • Enzyme and Reagent Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). Prepare a stock solution of arachidonic acid (the substrate).[13]

  • Incubation with Inhibitor: In separate 96-well plates for COX-1 and COX-2, add the respective enzyme, reaction buffer, and heme to each well. Add various concentrations of the test compound (or a known inhibitor like celecoxib as a positive control) to the appropriate wells.[14] Include a vehicle control. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: The peroxidase activity of COX converts a chromogenic substrate, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm) in a kinetic mode.[13]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion and Future Perspectives

The 2-(2-methoxyphenoxy)propanoic acid scaffold is a privileged structure with significant potential for the development of novel herbicides, anti-inflammatory drugs, and metabolic modulators. The structure-activity relationships discussed herein provide a framework for the rational design of more potent and selective derivatives. Future research should focus on exploring a wider range of substitutions on the phenoxy ring and modifications of the propanoic acid moiety to fine-tune the desired biological activity and pharmacokinetic properties. The use of computational modeling and X-ray crystallography will be invaluable in elucidating the precise molecular interactions with their respective targets, paving the way for the next generation of compounds based on this versatile scaffold.

References

  • Brooks, D. A., et al. (2001). Design and Synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic Acids: A New Class of Dual PPARalpha/gamma Agonists. Journal of Medicinal Chemistry, 44(13), 2061-4.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved from [Link]

  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. (n.d.). BioGRID. Retrieved from [Link]

  • Brooks, D. A., et al. (2001). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists.
  • Yu, Q., et al. (2016). Inhibition of ACCase activity by metamifop.
  • Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. (n.d.).
  • Fujisawa, T., et al. (2018). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. Molecules, 23(10), 2533.
  • G. D. Searle & Company. (2002). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 9(12), 1165-1181.
  • Huang, T.-H., et al. (2011). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Uddin, M. J., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 25(17), 3963.
  • FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1334.

Sources

Comparative

A Comparative Guide to the Efficacy of 2-(2-Methoxyphenoxy)propanoic Acid and 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This guide provides a comprehensive comparison of the herbicidal efficacy of 2-(2-Methoxyphenoxy)propanoic acid and the widely-used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). As researchers and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal efficacy of 2-(2-Methoxyphenoxy)propanoic acid and the widely-used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). As researchers and professionals in drug and herbicide development seek novel and effective solutions for weed management, a thorough understanding of existing and emerging compounds is paramount. This document synthesizes available data, explores mechanisms of action, and provides detailed experimental protocols to facilitate informed research and development decisions.

Introduction: The Landscape of Phenoxy Herbicides

Phenoxy herbicides have been a cornerstone of selective broadleaf weed control since the commercial release of 2,4-D in 1946.[1] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[2] While 2,4-D remains one of the most widely used herbicides globally, the continuous evolution of herbicide-resistant weeds necessitates the exploration of novel phenoxyacetic acid derivatives.[3] This guide focuses on a comparative analysis of 2,4-D and a less-studied analogue, 2-(2-Methoxyphenoxy)propanoic acid, for which direct comparative efficacy data is limited in public literature. The subsequent sections will delve into their mechanisms of action, present available quantitative data for 2,4-D, and infer the potential efficacy of 2-(2-Methoxyphenoxy)propanoic acid based on structure-activity relationships within the phenoxy herbicide class.

Mechanism of Action: A Tale of Two Auxins

Both 2,4-D and, presumably, 2-(2-Methoxyphenoxy)propanoic acid belong to the synthetic auxin class of herbicides (WSSA Group 4). Their primary mode of action is the disruption of normal plant growth processes by overwhelming the plant's natural auxin signaling pathways.

2,4-Dichlorophenoxyacetic Acid (2,4-D):

2,4-D is a systemic herbicide, primarily absorbed through the leaves of broadleaf weeds.[1] Once absorbed, it is translocated to the meristematic tissues, where it induces a cascade of physiological and molecular responses. At the molecular level, 2,4-D mimics indole-3-acetic acid (IAA), the primary natural auxin in plants. This mimicry leads to the overstimulation of auxin-responsive genes, resulting in:

  • Uncontrolled Cell Division and Elongation: The excessive auxin signal leads to rapid and disorganized cell growth, causing twisting of stems and leaves (epinasty).[4]

  • Disruption of Vascular Tissues: The uncontrolled growth ultimately crushes the phloem and xylem, disrupting the transport of water and nutrients, leading to plant death.

  • Ethylene Production: 2,4-D stimulates the production of ethylene, a plant hormone associated with senescence and stress responses, further contributing to the herbicidal effect.[5]

The selectivity of 2,4-D for broadleaf weeds over grasses is attributed to differences in their ability to metabolize the herbicide and to the anatomical and physiological differences between monocots and dicots.[1]

2-(2-Methoxyphenoxy)propanoic Acid:

Signaling Pathway Disruption by Synthetic Auxins

Caption: Simplified signaling pathway of synthetic auxins leading to uncontrolled plant growth.

Comparative Efficacy: Quantitative Data

The following table summarizes available quantitative data on the efficacy of 2,4-D against various broadleaf weeds. Due to the limited publicly available research on the herbicidal activity of 2-(2-Methoxyphenoxy)propanoic acid, direct comparative data is not available at this time. Its efficacy is predicted to be in a similar range to other phenoxy herbicides, but this requires experimental validation.

HerbicideTarget WeedEfficacy MetricValueReference
2,4-D Common Lambsquarters (Chenopodium album)% Control90-94% at 1120 g ae ha⁻¹[2]
2,4-D Common Waterhemp (Amaranthus rudis)% Control90-94% at 1120 g ae ha⁻¹[2]
2,4-D Velvetleaf (Abutilon theophrasti)% Control90-94% at 1120 g ae ha⁻¹[2]
2,4-D Giant Ragweed (Ambrosia trifida)% Control99-100% at ≥280 g ae ha⁻¹[2]
2-(2-Methoxyphenoxy)propanoic acid Various Broadleaf Weeds% ControlData Not Available

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, the following detailed protocol for a whole-plant bioassay is provided. This method is a standard approach for evaluating the efficacy of herbicides in a controlled greenhouse environment.[1][6]

Whole-Plant Greenhouse Bioassay Workflow

Caption: Workflow for a whole-plant greenhouse herbicide efficacy bioassay.

Step-by-Step Methodology:

  • Seed Sourcing and Germination:

    • Obtain certified seeds of the target weed species and a susceptible crop species (for selectivity assessment).

    • Germinate seeds in petri dishes on moist filter paper or in seedling trays with a sterile potting mix. Maintain optimal temperature and light conditions for germination.

  • Seedling Preparation and Transplanting:

    • Once seedlings have reached a uniform growth stage (e.g., two to four true leaves), transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting medium.

    • Allow plants to acclimate in the greenhouse for a set period (e.g., 7-14 days) before herbicide application. Ensure consistent watering and environmental conditions.

  • Herbicide Preparation and Application:

    • Prepare stock solutions of 2-(2-Methoxyphenoxy)propanoic acid and 2,4-D in an appropriate solvent (e.g., acetone with a surfactant).

    • Create a dilution series to test a range of application rates (e.g., from half to double the expected effective dose).

    • Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. Include an untreated control group (sprayed with solvent and surfactant only).

  • Post-Treatment Incubation and Data Collection:

    • Return the treated plants to the greenhouse and maintain them under controlled conditions for a specified period (e.g., 14-21 days).

    • At the end of the incubation period, assess the following parameters:

      • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete death).

      • Plant Height: Measure the height of the main stem.

      • Fresh and Dry Biomass: Harvest the above-ground plant material, record the fresh weight, and then dry in an oven at a specified temperature (e.g., 70°C) to a constant weight to determine the dry biomass.

  • Data Analysis:

    • Calculate the percent reduction in height and biomass for each treatment relative to the untreated control.

    • Use statistical software to perform dose-response analysis and determine the effective dose for 50% and 90% growth inhibition (ED₅₀ and ED₉₀).

Conclusion and Future Directions

2,4-D is a well-established and effective herbicide for the control of a wide range of broadleaf weeds. Its mechanism of action as a synthetic auxin is well-understood. While direct comparative efficacy data for 2-(2-Methoxyphenoxy)propanoic acid is currently lacking in the scientific literature, its chemical structure strongly suggests a similar mode of action.

Future research should focus on conducting direct, side-by-side efficacy trials of 2-(2-Methoxyphenoxy)propanoic acid and 2,4-D on a variety of economically important weed species. Such studies would provide the necessary quantitative data to fully assess the potential of 2-(2-Methoxyphenoxy)propanoic acid as a viable alternative or complementary herbicide. Furthermore, investigations into its crop selectivity, environmental fate, and toxicological profile are essential for a comprehensive evaluation.

References

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Burgos, N. R., & Tranel, P. J. (2015).
  • 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 15, 2026, from [Link]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52861.
  • Zablotowicz, R. M., & Reddy, K. N. (2004). Impact of 2,4-D and Dicamba on Growth and Symbiotic Nitrogen Fixation of Glyphosate-Tolerant Soybean. Crop Science, 44(5), 1775-1780.
  • Heap, I. (2014). The International Survey of Herbicide Resistant Weeds. Online. Internet. Sunday, October 26, 2014.
  • Ganie, Z. A., & Jhala, A. J. (2017).
  • Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. (n.d.). 2,4-D Information Council. Retrieved January 15, 2026, from [Link]

  • 2-(2-Methoxyphenoxy)propanoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2016). Planta Daninha, 34(3).
  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2023, May 13). FBN. Retrieved January 15, 2026, from [Link]

  • 2,4-D Toxicity: Cause, Effect and Control. (2008). Global Science Books.
  • Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. (2008). Toxicology, 248(1), 1-10.
  • Reciprocal Antagonism between the Herbicides, Diclofop-Methyl and 2,4-D, in Corn and Soybean Tissue Culture. (1983). Weed Science, 31(6), 809-814.
  • Antagonistic and synergistic effect of 2,4-D on herbicides of different sites of action in weed control. (2015). 17th Australian Weeds Conference.
  • Comparative analyses of glyphosate alternative weed management strategies on plant coverage, soil and soil biota. (2021). Sustainability, 13(20), 11454.
  • The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. (1994). Chemical Senses, 19(4), 349-358.
  • 2-(4-Methoxyphenoxy)propanoic acid. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

  • Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. (2023). Horticulturae, 9(8), 918.
  • Phenoxy Herbicides (2,4-D). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Independent Verification of 2-(2-Methoxyphenoxy)propanoic Acid Synthesis

For researchers and professionals in drug development, the purity and verifiable identity of synthesized compounds are paramount. 2-(2-Methoxyphenoxy)propanoic acid is a key organic molecule, often encountered as a metab...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity and verifiable identity of synthesized compounds are paramount. 2-(2-Methoxyphenoxy)propanoic acid is a key organic molecule, often encountered as a metabolite, reference standard, or synthetic intermediate. Ensuring its unambiguous synthesis and purity is a critical step in many research and development pipelines.

This guide provides an in-depth comparison of two primary synthetic routes for 2-(2-methoxyphenoxy)propanoic acid, focusing on the principles of independent verification. We will explore the classic Williamson ether synthesis and a phase-transfer catalysis approach, detailing not just the protocols but the embedded analytical checkpoints that ensure a trustworthy and reproducible outcome.

Strategic Overview: Choosing Your Synthesis Path

The selection of a synthetic route is often a balance between yield, purity, scalability, and available resources. The two methods discussed here offer distinct advantages and challenges.

  • Williamson Ether Synthesis: This is the cornerstone method for forming ethers, first developed in 1850.[1] It is reliable, well-documented, and mechanistically understood, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] For this target molecule, it involves the reaction of guaiacol (2-methoxyphenol) with a 2-halopropanoic acid derivative. Its primary advantages are the use of common laboratory reagents and a straightforward procedure.

  • Phase-Transfer Catalysis (PTC) Synthesis: A more modern approach that enhances the reactivity of reagents that are soluble in different, immiscible phases (typically aqueous and organic). A phase-transfer catalyst shuttles one reactant across the phase boundary to react with the other. This method can lead to higher yields, milder reaction conditions, and simplified workup procedures compared to traditional methods.[3]

Method 1: The Classic Williamson Ether Synthesis

This approach is a robust and widely practiced method for preparing aryloxypropanoic acids.[4] The core of this synthesis is the nucleophilic substitution of a halide by the phenoxide ion of guaiacol.

Causality and Mechanistic Insight

The reaction proceeds in two key steps. First, a strong base is used to deprotonate the phenolic hydroxyl group of guaiacol, forming a highly nucleophilic sodium guaiacolate (phenoxide).[5] This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 2-chloropropanoic acid in a classic SN2 mechanism.[1][2] The choice of a primary or secondary alkyl halide is crucial, as tertiary halides would lead to elimination side-reactions.[2]

Detailed Experimental Protocol
  • Step 1: Formation of Sodium Guaiacolate.

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guaiacol (1.0 eq) in a suitable solvent like toluene or ethanol.

    • Slowly add a strong base, such as sodium hydroxide (1.1 eq) or potassium hydroxide (1.1 eq), as a concentrated aqueous solution.[4][6]

    • Heat the mixture to reflux for 1 hour to ensure complete formation of the sodium guaiacolate.

  • Step 2: Etherification.

    • To the refluxing solution, add 2-chloropropanoic acid (1.05 eq) dropwise over 30 minutes.[4]

    • Continue refluxing the mixture for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the guaiacol spot.

  • Step 3: Workup and Isolation.

    • After cooling to room temperature, dilute the reaction mixture with water (approx. 3 volumes).

    • Transfer the mixture to a separatory funnel and wash with an organic solvent like diethyl ether or dichloromethane to remove any unreacted guaiacol or other non-acidic impurities.[6][7]

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the pH is ~2, which will precipitate the crude 2-(2-methoxyphenoxy)propanoic acid.[4][7]

    • Collect the solid product by vacuum filtration and wash with cold water.[4]

  • Step 4: Purification and Verification.

    • Recrystallize the crude solid from a suitable solvent system, such as hot water or an ethanol/water mixture, to yield the purified product.[4][7]

    • Dry the purified crystals under vacuum.

    • Verification: Determine the melting point and acquire ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and assess purity. HPLC analysis is recommended for a quantitative purity assessment.

Workflow Visualization

Williamson_Synthesis_Workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3 & 4: Isolation & Verification Guaiacol Guaiacol Phenoxide Sodium Guaiacolate Guaiacol->Phenoxide Deprotonation Base NaOH / KOH Base->Phenoxide Solvent_Prep Toluene Solvent_Prep->Phenoxide Crude_Product Crude Product (in solution) Phenoxide->Crude_Product Reflux, 4-8h Alkyl_Halide 2-Chloropropanoic Acid Alkyl_Halide->Crude_Product Acidification Acidification (HCl) Crude_Product->Acidification Workup Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product Analysis QC Analysis (NMR, HPLC, MS) Final_Product->Analysis

Caption: Workflow for Williamson Ether Synthesis and Verification.

Method 2: Phase-Transfer Catalysis (PTC) Synthesis

This method is an excellent alternative for improving yields and reaction rates, particularly when dealing with reactants in immiscible phases.[3] The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the aqueous phenoxide into the organic phase to react with the alkyl halide.

Causality and Mechanistic Insight

The key to this method is the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The guaiacolate anion, formed in the aqueous phase with NaOH, forms an ion pair with the quaternary ammonium cation (Q⁺). This new ion pair (Q⁺ArO⁻) is soluble in the organic phase, where the 2-chloropropanoic acid is dissolved. This transfer overcomes the insolubility barrier, allowing the SN2 reaction to proceed efficiently at the interface or in the bulk organic phase. This often allows for lower reaction temperatures and shorter reaction times.

Detailed Experimental Protocol
  • Step 1: Reaction Setup.

    • To a round-bottom flask, add guaiacol (1.0 eq), 2-chloropropanoic acid (1.2 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq), and an organic solvent like n-hexane or 1,2-dichloroethane.[3][8]

    • Add an aqueous solution of sodium hydroxide (e.g., 20-40% w/v).

  • Step 2: Catalytic Reaction.

    • Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 40-60°C) for 1.5-3 hours.[3]

    • Monitor the reaction by TLC or HPLC to confirm the consumption of starting materials.

  • Step 3: Workup and Isolation.

    • After cooling, separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with a fresh portion of the organic solvent.

    • Combine the organic layers and wash with water.

    • Acidify the initial aqueous layer with concentrated HCl to precipitate any product that may have remained.

    • The product is typically in the organic phase. To isolate, the solvent can be removed under reduced pressure. Alternatively, an acid-base extraction can be performed: extract the organic phase with an aqueous base (like sodium bicarbonate), then acidify this new aqueous phase to precipitate the pure product.[7]

  • Step 4: Purification and Verification.

    • The isolated crude product can be purified by recrystallization if necessary.

    • Dry the final product under vacuum.

    • Verification: As with Method 1, perform a full analytical characterization (Melting Point, NMR, MS, HPLC) to confirm identity and quantify purity.

Workflow Visualization

PTC_Synthesis_Workflow cluster_phases Biphasic Reaction System Aqueous Aqueous Phase (Guaiacol + NaOH) Transfer Forms Soluble Ion Pair Aqueous->Transfer Organic Organic Phase (2-Chloropropanoic Acid) Reaction SN2 Reaction in Organic Phase Organic->Reaction Catalyst PTC Catalyst (e.g., TBAB) Catalyst->Transfer Transfer->Organic Transfers Phenoxide Workup Phase Separation & Acidification Reaction->Workup Purify Recrystallization Workup->Purify Analysis QC Analysis (NMR, HPLC, MS) Purify->Analysis

Caption: Phase-Transfer Catalysis (PTC) Synthesis Workflow.

Head-to-Head Performance Comparison

The choice between these methods depends on the specific goals of the synthesis. Below is a summary of expected performance metrics based on typical laboratory outcomes.

ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis (PTC)Rationale & Justification
Typical Yield 60-75%75-90%PTC often minimizes side reactions and drives the reaction to completion more effectively.[3]
Reaction Time 4-8 hours1.5-3 hoursThe catalyst enhances reaction rates, allowing for shorter synthesis times.[3]
Reaction Temp. Reflux (e.g., 65-110°C)Moderate (e.g., 40-60°C)PTC allows for milder conditions, which can be beneficial for sensitive substrates.
Reagent Cost Generally LowerHigher (due to catalyst)The cost of the phase-transfer catalyst adds to the overall expense.
Scalability GoodExcellentPTC is often easier to scale due to better reaction control and simpler workups.
Safety Profile Requires handling strong bases and potentially high reflux temperatures.Use of organic solvents requires care, but lower temperatures are an advantage.Both methods involve standard organic chemistry hazards; PTC's milder conditions are a slight plus.

Independent Verification: The Analytical Standard

Regardless of the synthetic route chosen, the final product's identity and purity must be unequivocally confirmed. A multi-technique approach is non-negotiable for a self-validating protocol.

  • ¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The spectrum of 2-(2-methoxyphenoxy)propanoic acid should show characteristic signals for the aromatic protons, the methoxy group, the methine proton of the propanoic acid moiety, and the methyl group. The expected proton ratio should be observed upon integration.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A high-resolution column should be used to separate the main product from any starting materials or byproducts. Purity is reported as a percentage of the total peak area.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound. The observed molecular ion peak should match the calculated mass of C₁₀H₁₂O₄ (196.20 g/mol ).[10]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Phase-Transfer Catalysis method are viable and reproducible routes to 2-(2-methoxyphenoxy)propanoic acid.

  • For small-scale research, educational settings, or when cost is the primary driver , the Williamson ether synthesis is an excellent choice. It is a classic, reliable method that uses readily available and inexpensive reagents.

  • For process development, scale-up applications, or when higher yield and efficiency are critical , the Phase-Transfer Catalysis method is superior. The investment in the catalyst is often justified by the significant improvements in yield, reaction time, and milder conditions.

Ultimately, the "best" method is contingent upon the specific constraints and objectives of the laboratory. The critical takeaway is that a robust analytical verification workflow is as crucial as the synthesis itself to ensure the integrity of the final product.

References

  • ChemicalBook. (n.d.). 2-(2-METHYLPHENOXY)PROPANOIC ACID synthesis.
  • Chegg. (n.d.). Guaifenesin an expectorant from cough tablets are prepared from Guaiacol....
  • Google Patents. (n.d.). US5075233A - Process for the preparation of 2-aryloxypropionic acids.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Google Patents. (n.d.). EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Liquid-Phase Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives from Polyethylene Glycol) Supported 2-Bromo-2-Methylpropanoate. Retrieved from [Link]

  • John Wiley & Sons, Inc. (n.d.). 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid - Optional[13C NMR] - Chemical Shifts.
  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

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Comparative

A Comparative Guide to the In Vivo Validation of 2-(2-Methoxyphenoxy)propanoic Acid as a Plant Growth Regulator

Executive Summary Plant growth regulators (PGRs) are fundamental to modulating plant development, with synthetic auxins offering enhanced stability and specific activity profiles desirable in agricultural and research se...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Plant growth regulators (PGRs) are fundamental to modulating plant development, with synthetic auxins offering enhanced stability and specific activity profiles desirable in agricultural and research settings. This guide provides a comprehensive framework for the in vivo validation of a novel synthetic auxin, 2-(2-Methoxyphenoxy)propanoic acid. We delve into the mechanistic underpinnings of auxin action, present a comparative analysis against established natural and synthetic auxins, and provide detailed, self-validating experimental protocols for its biological characterization. This document is intended for researchers and scientists in plant biology and agrochemical development, offering the technical depth required to rigorously assess the efficacy and physiological effects of new plant growth regulatory compounds.

Introduction to Plant Growth Regulators: The Role of Auxins

Plant growth regulators are organic compounds, either natural or synthetic, that in minute concentrations modify physiological processes in plants. Among these, auxins are a principal class of hormones that orchestrate a wide array of developmental processes, including cell elongation, division, and differentiation.[1][2] The primary native auxin, Indole-3-acetic acid (IAA), is crucial for apical dominance, root initiation, and tropic responses.[1] However, IAA's utility in exogenous applications is often hampered by its rapid degradation by light and enzymes within the plant.[3] This limitation has spurred the development of synthetic auxins, such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), which offer greater stability and sustained action.[1][3] 2-(2-Methoxyphenoxy)propanoic acid is a phenoxypropionic acid derivative poised for investigation as a novel synthetic auxin. Its structural characteristics suggest potential interactions with the plant's auxin perception and signaling machinery.

Profile of 2-(2-Methoxyphenoxy)propanoic Acid

Chemical Properties
  • IUPAC Name: 2-(2-methoxyphenoxy)propanoic acid[4]

  • Molecular Formula: C₁₀H₁₂O₄[4][5]

  • Molecular Weight: 196.20 g/mol [4][5]

  • CAS Number: 7309-51-5[4][6][7]

  • Structure:

    
    

    (Image Source: PubChem CID 202020)[4]

Putative Mechanism of Action: The Auxin Signaling Pathway

The biological activity of auxins is mediated by a well-defined signaling pathway.[8] At low intracellular auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[8] When auxin concentrations increase, auxin binds to its co-receptor complex, consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA protein. This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of genes that drive auxin-mediated physiological responses, such as cell elongation.[8] It is hypothesized that 2-(2-Methoxyphenoxy)propanoic acid, as a synthetic auxin, mimics endogenous IAA, binding to the TIR1/AFB co-receptor to initiate this signaling cascade.

Auxin_Signaling_Pathway cluster_low Low Auxin cluster_high High Auxin Aux_IAA_low Aux/IAA Repressor ARF_low ARF Aux_IAA_low->ARF_low Binds & Represses Aux_IAA_high Aux/IAA Repressor Gene_Expr_low Auxin-Responsive Gene Expression OFF ARF_low->Gene_Expr_low ARF_high ARF (Active) Auxin 2-(2-Methoxyphenoxy)propanoic acid (or IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB TIR1_AFB->Aux_IAA_high Binds Proteasome 26S Proteasome Aux_IAA_high->Proteasome Ubiquitination & Degradation Gene_Expr_high Auxin-Responsive Gene Expression ON ARF_high->Gene_Expr_high

Caption: Canonical auxin signaling pathway initiated by high auxin concentrations.

Comparative Analysis with Alternative Plant Growth Regulators

To establish the efficacy of 2-(2-Methoxyphenoxy)propanoic acid, its performance must be benchmarked against well-characterized auxins.

  • Indole-3-acetic acid (IAA): The principal natural auxin, serving as the gold standard for biological relevance. Its primary drawback is instability.[3]

  • 1-Naphthaleneacetic acid (NAA): A widely used synthetic auxin known for its high stability and potency, particularly in promoting root formation.[3]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A potent synthetic auxin often used as an herbicide at high concentrations but serves as a growth regulator at lower doses.[1]

Compound Type Key Advantages Common Applications Primary Limitation(s)
Indole-3-acetic acid (IAA) NaturalHigh biological relevanceResearch, tissue cultureLow stability (light and enzyme sensitive)[3]
1-Naphthaleneacetic acid (NAA) SyntheticHigh stability, potent, cost-effective[3]Rooting cuttings, fruit thinning, tissue cultureCan be phytotoxic at higher concentrations
2,4-Dichlorophenoxyacetic acid (2,4-D) SyntheticVery stable, highly potentBroadleaf weed control, tissue culture (callus induction)High potential for phytotoxicity, narrow effective concentration range
2-(2-Methoxyphenoxy)propanoic acid SyntheticTo be determined (TBD)TBDTBD

In Vivo Validation: Experimental Protocols

The following bioassays are standard methods for quantifying auxin-like activity.[9][10] They are designed to be robust and provide quantitative data on the physiological effects of the test compound.

General Preparations: Stock Solutions

Rationale: Accurate and sterile stock solutions are critical for reproducible results. Using a solvent like ethanol or DMSO for initial dissolution is standard for compounds not readily soluble in water.[11]

  • Prepare a 10 mM primary stock solution: Weigh the required amount of 2-(2-Methoxyphenoxy)propanoic acid, IAA, NAA, and 2,4-D.

  • Dissolution: Dissolve each compound in a small volume of 100% ethanol or DMSO.

  • Final Volume: Bring the solution to the final volume using sterile, double-distilled water.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.2 µm filter. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Acquisition & Analysis A Prepare Stock Solutions (Test Compound & Controls) C Arabidopsis Root Elongation Assay A->C D Avena Coleoptile Elongation Assay A->D B Surface Sterilize Seeds (e.g., A. thaliana, A. sativa) B->C B->D E Image Seedlings/Coleoptiles (e.g., at 24, 48, 72h) C->E D->E F Measure Length (Root or Coleoptile) E->F G Statistical Analysis (e.g., ANOVA, t-test) F->G H Generate Dose-Response Curves G->H

Caption: General workflow for in vivo validation of a novel plant growth regulator.

Protocol 1: Arabidopsis thaliana Root Elongation Assay

Rationale: Arabidopsis thaliana is a model organism with a rapid life cycle and well-understood genetics. Root growth is highly sensitive to exogenous auxins; low concentrations typically promote lateral root formation and inhibit primary root elongation, providing a clear, quantifiable phenotype.[10][12]

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 15 minutes in a 15% bleach solution with Tween-20, and finally rinsing 4-5 times with sterile distilled water.[13]

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and varying concentrations of the test compound (e.g., 0, 0.01, 0.1, 1, 10 µM). Include IAA and NAA as positive controls.

  • Vernalization: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.[14]

  • Incubation: Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.[14] This orientation allows roots to grow along the agar surface for easy measurement.[10]

  • Data Collection: After 5-7 days of growth, remove the plates and capture high-resolution images using a flatbed scanner.

  • Analysis: Measure the length of the primary root using image analysis software (e.g., ImageJ). For each concentration, measure at least 20 seedlings. Calculate the average root length and standard error.

Protocol 2: Avena sativa (Oat) Coleoptile Elongation Assay

Rationale: The oat coleoptile elongation test is a classic and highly sensitive bioassay for auxins.[15] Decapitated coleoptile segments have lost their endogenous auxin source (the tip) and will only elongate in the presence of an external auxin source.[16] This provides a direct measure of the compound's ability to promote cell elongation.

  • Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 3 days at 25°C. A brief exposure to red light for a few hours on day 2 can promote straight growth.[16]

  • Coleoptile Excision: Under a dim green safelight (to which plants are insensitive), select uniform, straight coleoptiles. Excise a 5-10 mm segment from each coleoptile, starting approximately 3 mm below the apical tip.

  • Incubation: Float the segments in a buffer solution (e.g., a phosphate buffer with 2% sucrose) for 1-2 hours to deplete endogenous auxins.

  • Treatment: Transfer 10-15 segments into Petri dishes containing the buffer solution and the test compounds at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include IAA and NAA as positive controls.

  • Incubation: Incubate the dishes in the dark at 25°C for 24 hours.

  • Measurement: Measure the final length of each coleoptile segment using a digital caliper or by imaging and using analysis software. The difference between the final and initial length represents the auxin-induced elongation.

Data Analysis and Interpretation

For both assays, the primary output will be the measurement of elongation (root or coleoptile) as a function of concentration.

  • Statistical Significance: Use an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine if the effects of different concentrations and compounds are statistically significant compared to the negative control (0 µM).

  • Dose-Response Curves: Plot the mean percentage of inhibition (for roots) or promotion (for coleoptiles) against the logarithm of the molar concentration. This allows for the determination of key parameters such as the EC₅₀ (half-maximal effective concentration).

  • Comparative Efficacy: By comparing the dose-response curves of 2-(2-Methoxyphenoxy)propanoic acid with those of IAA and NAA, you can objectively assess its relative potency and optimal concentration range.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vivo characterization of 2-(2-Methoxyphenoxy)propanoic acid. A successful validation, indicated by statistically significant and dose-dependent activity in these assays, would warrant further investigation. Subsequent studies could explore its effects on other auxin-mediated processes like adventitious rooting, gravitropism, and gene expression analysis of auxin-responsive markers (e.g., GH3 genes) to further elucidate its mechanism of action and potential applications in agriculture or horticulture.

References

  • Vertex AI Search. (n.d.). Comparing Plant Growth Regulators: NAA vs. Other Auxins in Agriculture.
  • Biology with WK. (2024, June 21). Natural Auxins And Synthetic Auxins Hormone | Lec. 19 | Plant Physiology. YouTube.
  • Nitsch, J. P., & Nitsch, C. (1956). Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins. Plant Physiology, 31(2), 94–111.
  • Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants.
  • Sułkowska, A., et al. (2014). Natural vs synthetic auxin: Studies on the interactions between plant hormones and biological membrane lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(6), 1545-1555.
  • Plant Cell Technology. (2021, April 27). The Main Synthetic and Natural Plant Growth Hormones used in Tissue Culture.
  • askIITians. (2025, March 11). Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col.
  • Slideshare. (n.d.). Bioassay for plant growth regulators | PDF.
  • Sigma-Aldrich. (n.d.). Growth Regulators – Plant Tissue Culture Protocol.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)propanoic acid.
  • Walter, A., et al. (2009). Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution. Journal of Experimental Botany, 60(1), 253-260.
  • Kiryushkin, A. S., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences, 24(24), 17469.
  • Zhang, Y., et al. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 25(18), 9999.
  • Beemster, G. T., & Baskin, T. I. (1998). Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana. Plant Physiology, 116(4), 1515–1526.
  • Chemdiv. (n.d.). Compound 2-(2-methoxyphenoxy)propanoic acid.
  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS.
  • Pasternak, T., et al. (2021). Optimizing Protocols for Arabidopsis Shoot and Root Protoplast Cultivation. Plants, 10(2), 386.
  • ChemicalBook. (2023, July 13). 2-(2-methoxyphenoxy)propanoic acid | 7309-51-5.
  • Echemi. (n.d.). 2-(2-methoxyphenoxy)propanoic acid.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxyphenoxy)propanoic Acid

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. 2-(2-Methoxyphenoxy)prop...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. 2-(2-Methoxyphenoxy)propanoic acid (CAS No. 7309-51-5) is a valuable building block, notably utilized in the synthesis of pharmaceuticals and agrochemicals where its specific chemical structure is integral to biological activity.[1] However, its safe and compliant disposal is paramount to ensuring personnel safety and environmental stewardship.

This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-(2-Methoxyphenoxy)propanoic acid. Moving beyond a simple checklist, we will explore the causal reasoning behind these procedures, empowering you to make informed, safe, and compliant decisions in your laboratory.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge dictates the necessary precautions and the appropriate disposal pathway. 2-(2-Methoxyphenoxy)propanoic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be respected.[2]

Key Hazards Associated with 2-(2-Methoxyphenoxy)propanoic acid: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications stem from its chemical nature as a carboxylic acid and a phenoxy compound. The acidic proton can cause chemical irritation upon contact with skin and mucous membranes, while the overall molecule can elicit a toxic response if ingested. This risk profile mandates the use of appropriate personal protective equipment (PPE) and handling procedures at all times.

PropertyValueSource
CAS Number 7309-51-5[2][3][4]
Molecular Formula C₁₀H₁₂O₄[2][3][5]
Molecular Weight 196.20 g/mol [2][4][5]
GHS Hazard Codes H302, H315, H319, H335[2]

Essential Safety Protocols: Personal Protective Equipment (PPE) and Handling

Given the identified hazards, a stringent safety protocol is non-negotiable. The following measures are designed to prevent accidental exposure during handling and disposal operations.

  • Engineering Controls: Always handle 2-(2-Methoxyphenoxy)propanoic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[3][6]

  • Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[6][7] A face shield may be appropriate for bulk handling or spill cleanup.

  • Skin Protection: Wear nitrile or other chemically resistant gloves.[6][7] A lab coat or chemical-resistant apron must be worn to protect personal clothing. Contaminated clothing should be removed immediately and laundered before reuse.[6]

  • Respiratory Protection: If ventilation is inadequate or if dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[6]

Disposal Pathway Decision Framework

The correct disposal method for 2-(2-Methoxyphenoxy)propanoic acid depends primarily on the quantity of waste and local institutional and municipal regulations. The following decision framework provides a logical pathway to determine the appropriate protocol.

Disposal_Workflow start 2-(2-Methoxyphenoxy)propanoic Acid Waste decision_quantity Evaluate Quantity (<100g / 100mL?) start->decision_quantity protocol_A PROTOCOL A: Small-Scale Neutralization decision_quantity->protocol_A Yes protocol_B PROTOCOL B: Bulk / Contaminated Waste Management decision_quantity->protocol_B No / Contaminated check_pH Verify pH is Neutral (5.5 - 9.0) protocol_A->check_pH check_pH->protocol_A No, adjust check_local_regs Consult Local Regulations for Aqueous Waste Disposal check_pH->check_local_regs Yes disposal_drain Permitted Drain Disposal (with copious water) check_local_regs->disposal_drain Permitted check_local_regs->protocol_B Not Permitted package_waste Package in a Labeled, Compatible Container protocol_B->package_waste contact_EHS Contact Institutional EHS or Licensed Waste Contractor package_waste->contact_EHS end_disposal Hazardous Waste Collection contact_EHS->end_disposal

Caption: Disposal decision workflow for 2-(2-Methoxyphenoxy)propanoic acid.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Small Quantities (<100g / 100mL) via Neutralization

This protocol is suitable for small, uncontaminated quantities of the acid. The principle is to convert the irritant carboxylic acid into a more benign carboxylate salt, which may be permissible for drain disposal depending on local regulations.[9][10]

Materials:

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large glass beaker (at least 10x the volume of the acid solution)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Ice bath

Procedure:

  • Prepare the Neutralizing Solution: In a large beaker, prepare a dilute aqueous solution of the acid (if it is in solid form) or further dilute a liquid solution with cold water (1 part acid to 10 parts water). Place the beaker in an ice bath to manage heat generated during neutralization.[11]

  • Initiate Neutralization: While stirring the acid solution, slowly add small portions of sodium bicarbonate or a 5-10% solution of sodium carbonate.[12] Causality: A slow, portion-wise addition is critical to control the effervescence (release of CO₂ gas) and the exothermic nature of the acid-base reaction, preventing splashing and boil-over.

  • Monitor pH: After each addition, allow the reaction to subside and check the pH of the solution using pH paper or a meter.[9][12]

  • Complete Neutralization: Continue adding the base until the pH of the solution is stable within a neutral range (typically between 5.5 and 9.0).[10][11]

  • Final Disposal: Consult your institution's Environmental Health & Safety (EHS) guidelines and local wastewater regulations. If permitted, the neutralized solution can be flushed down a laboratory sink with at least 20 parts of running water.[10][11] If not permitted, the neutralized solution must be collected as hazardous waste as described in Protocol B.

Protocol B: Disposal of Large Quantities (>100g / 100mL) or Contaminated Waste

For bulk quantities, unknown mixtures, or waste contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents), on-site neutralization is not recommended due to safety risks and regulatory complexity. The authoritative and required method is disposal via a licensed hazardous waste management service.[6][13]

Procedure:

  • Container Selection: Select a waste container that is chemically compatible with the waste stream (e.g., a high-density polyethylene (HDPE) jug). The container must be in good condition with a securely sealing lid.[9][14]

  • Waste Segregation: Do not mix incompatible waste streams. 2-(2-Methoxyphenoxy)propanoic acid waste should not be mixed with strong bases, oxidizers, or reactive metals.[14]

  • Labeling: Label the waste container clearly and accurately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-(2-Methoxyphenoxy)propanoic acid"

    • The approximate concentration and volume

    • All associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) or main hazardous waste storage area.[14] The storage location must be secure, well-ventilated, and have secondary containment to prevent spills.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[15][16] Adhere to all their requirements for transportation and manifesting.

Emergency Procedure: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Increase ventilation to the area by opening a fume hood sash.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including a respirator if the substance is a powder or if aerosols are present.

  • Contain: For liquid spills, contain the spill using an absorbent, non-combustible material such as sand, vermiculite, or a commercial spill pillow.[6][17]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[6][8]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste according to Protocol B.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of 2-(2-Methoxyphenoxy)propanoic acid with the highest degree of safety, scientific integrity, and regulatory compliance, reinforcing the culture of responsibility that is the hallmark of trusted research.

References

  • PubChem. 2-(2-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

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  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

  • EPA NEPS. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Environmental Protection Agency. [Link]

  • USDA ARS. Acceptable Drain Disposal Procedures. United States Department of Agriculture Agricultural Research Service. [Link]

  • BHHC Safety Center. Neutralize Acids and Bases – Quick Tips. BHHC Safety Center. [Link]

  • National Pesticide Information Center. Disposal of Pesticides. National Pesticide Information Center. [Link]

  • Hazardous Waste Experts. Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm Materials. Hazardous Waste Experts. [Link]

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  • NSW Environment Protection Authority. Safe disposal of pesticides. NSW EPA. [Link]

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  • Northwestern University. Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • MySkinRecipes. 2-(4-Methoxyphenoxy)propanoic acid. MySkinRecipes. [Link]

  • Oakland University. Hazardous Waste - EHSO Manual. Oakland University. [Link]

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Handling

Personal protective equipment for handling 2-(2-Methoxyphenoxy)propanoic acid

Essential Safety and Handling Guide for 2-(2-Methoxyphenoxy)propanoic Acid As researchers and drug development professionals, our work fundamentally relies on the precise and safe handling of a diverse array of chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-(2-Methoxyphenoxy)propanoic Acid

As researchers and drug development professionals, our work fundamentally relies on the precise and safe handling of a diverse array of chemical compounds. This guide provides essential, immediate safety and logistical information for handling 2-(2-Methoxyphenoxy)propanoic acid (CAS No. 7309-51-5).[1][2][3] The procedural insights within are designed to not only ensure operational safety but also to build a foundational understanding of why these steps are critical, fostering a proactive safety culture within your laboratory.

Hazard Identification and Immediate Assessment

Before any handling, it is imperative to recognize the inherent hazards of 2-(2-Methoxyphenoxy)propanoic acid. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4]

The primary hazards are clear: this compound is an irritant to the skin, eyes, and respiratory system, and is harmful if ingested.[4] This immediate assessment dictates the minimum personal protective equipment (PPE) required.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The causality behind each piece of equipment is rooted in preventing the specific hazards identified above from causing harm.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).Nitrile gloves offer good resistance to a variety of chemicals, including acids and bases.[5] Always check for signs of degradation or perforation before use.[6][7] For prolonged contact, consider thicker gloves or double-gloving.
Eye Protection Chemical splash goggles with side shields.Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes and aerosols that can cause serious irritation.[5]
Skin and Body Protection Laboratory coat that covers the arms and fastens in the front.A lab coat prevents incidental skin contact with the chemical.[5] Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions.To prevent respiratory tract irritation, airborne particles or mists must be controlled at the source.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes exposure and ensures procedural consistency.

Preparation and Weighing:

  • Designated Area: Conduct all handling of solid 2-(2-Methoxyphenoxy)propanoic acid within a certified chemical fume hood to control dust and vapors.[1]

  • Equipment Check: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily accessible to avoid reaching outside the containment area.

  • Static Control: Use non-sparking tools and consider grounding equipment to prevent fire from electrostatic discharge, especially if flammable solvents are nearby.[1]

Solution Preparation:

  • Solvent Addition: When dissolving, always add the solid to the solvent slowly.

  • Acid to Water: If preparing an aqueous solution, remember the adage: "Always add acid to water," not the other way around, to dissipate any heat generated.[5]

  • Container Sealing: Once prepared, ensure the solution container is tightly sealed to prevent vapor release.[1]

Workflow Diagram for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_gather Gather Materials prep_fumehood->prep_gather handle_weigh Weigh Solid Compound prep_gather->handle_weigh handle_dissolve Prepare Solution (Add Acid to Water) handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling 2-(2-Methoxyphenoxy)propanoic acid.

Storage and Segregation: Preventing Unwanted Reactions

Proper storage is crucial for laboratory safety. As a carboxylic acid, 2-(2-Methoxyphenoxy)propanoic acid requires specific storage conditions.[9]

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Cabinet: Use a dedicated corrosives or acid cabinet. Wooden cabinets are often preferred as metal can corrode from acid fumes.[10]

  • Segregation:

    • Segregate from bases.[11][12]

    • Segregate from oxidizing agents.

    • Segregate from chemicals that could generate toxic gases upon contact, such as cyanides or sulfides.[11][12]

  • Containers: Keep containers tightly closed.[1] Use secondary containment, such as a tray, to contain potential spills.[11]

Disposal Plan: Responsible Waste Management

Chemical waste must be handled in accordance with institutional and local regulations.

  • Waste Container: Dispose of 2-(2-Methoxyphenoxy)propanoic acid and any contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, dedicated hazardous waste container.[8]

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix this waste with other incompatible waste streams. Acidic waste should be kept separate from basic or reactive waste.

  • Consultation: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[8][13]

By integrating these procedural steps and understanding the rationale behind them, you contribute to a safer and more efficient research environment. This guide serves as a foundational resource, but it is essential to always consult the specific Safety Data Sheet (SDS) for the most detailed information before handling any chemical.[9][14]

References

  • PubChem. 2-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 202020.[Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.[Link]

  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199.[Link]

  • metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid.[Link]

  • University of Toronto Scarborough. chemical handling and storage section 6.[Link]

  • Unknown Source. Safe Storage.[Link]

  • Kerbl. Chemical resistant gloves.[Link]

  • New Jersey Department of Health. Mecoprop - Hazardous Substance Fact Sheet.[Link]

  • Kimberly Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.[Link]

  • CP Lab Chemicals. 2-(4-Methoxyphenoxy)propanoic acid, min 98%, 100 grams.[Link]

  • The Good Scents Company. sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3.[Link]

  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.[Link]

  • Environmental Health and Safety. OSHA Glove Selection Chart.[Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.[Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List.[Link]

Sources

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